Perphenazine dihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3OS.2ClH/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26;;/h1-2,4-7,16,26H,3,8-15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTYANSBOIVAMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28Cl3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173977 | |
| Record name | Perphenazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2015-28-3 | |
| Record name | Perphenazine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002015283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perphenazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]piperazine-1-ethanol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERPHENAZINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THW7Y583I9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Effects of Perphenazine Dihydrochloride on Serotonergic Pathways
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Perphenazine is a first-generation antipsychotic of the piperazinyl phenothiazine class, historically utilized for its potent dopamine D₂ receptor antagonism in the management of schizophrenia.[1][2] However, its clinical efficacy and side-effect profile are not dictated by dopaminergic activity alone. A growing body of evidence highlights the compound's significant and complex interactions with the serotonergic system, a characteristic more commonly associated with atypical antipsychotics. This technical guide elucidates the effects of perphenazine dihydrochloride on serotonergic pathways, focusing on its receptor binding affinities, pharmacodynamic impact on key signaling cascades, and the influential role of its metabolites. We provide a synthesis of quantitative data, detailed experimental methodologies, and visual representations of molecular and procedural pathways to offer a comprehensive resource for researchers in neuropsychopharmacology and drug development.
Serotonergic Receptor Binding Profile
Perphenazine exhibits a broad receptor binding profile, with notable affinity for several serotonin (5-HT) receptor subtypes. While its affinity for the dopamine D₂ receptor is paramount to its classification as a typical antipsychotic, its interaction with 5-HT receptors, particularly the 5-HT₂ₐ subtype, is substantial and contributes to its overall pharmacological effects.[2][3]
Quantitative Receptor Affinities
The binding affinity of perphenazine and its primary metabolites for various serotonergic and dopaminergic receptors has been quantified through in vitro competition-binding analyses. The inhibition constant (Kᵢ) is a measure of a compound's binding affinity, where a lower Kᵢ value indicates a higher affinity.
Table 1: Perphenazine Binding Affinity (Kᵢ) for Human Receptors
| Receptor | Kᵢ (nM) | Receptor Family | Reference |
|---|---|---|---|
| Dopamine D₂ | 0.56 | Dopaminergic | [4] |
| Dopamine D₃ | 0.43 | Dopaminergic | [4] |
| Serotonin 5-HT₂ₐ | 6 | Serotonergic | [4] |
| Serotonin 5-HT₂C | 15 | Serotonergic | Data derived from broad screening panels |
| Serotonin 5-HT₆ | 130 | Serotonergic | Data derived from broad screening panels |
| Serotonin 5-HT₇ | 86 | Serotonergic | Data derived from broad screening panels |
Comparative Profile of Perphenazine and Its Metabolites
Perphenazine is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, into metabolites such as 7-hydroxyperphenazine and n-dealkylperphenazine (DAPZ).[5] These metabolites are pharmacologically active and exhibit distinct receptor binding profiles. Notably, DAPZ displays a receptor affinity profile that diverges significantly from the parent compound, demonstrating a higher affinity for 5-HT₂ₐ receptors than for D₂ receptors, a hallmark of atypical antipsychotics.[6][7]
Table 2: Comparative Receptor Affinities of Perphenazine and Metabolites
| Compound | Dopamine D₂ Affinity | Serotonin 5-HT₂ₐ Affinity | D₂/5-HT₂ₐ Affinity Profile | Reference |
|---|---|---|---|---|
| Perphenazine | Higher | Lower | Typical | [6] |
| 7-Hydroxyperphenazine | Higher | Lower | Typical | [6] |
| N-dealkylperphenazine (DAPZ) | Lower | Higher | Atypical |[6] |
Pharmacodynamic Effects on Serotonergic Pathways
The binding of perphenazine to serotonin receptors translates into functional antagonism, modulating downstream intracellular signaling. The most well-characterized of these interactions is the blockade of the 5-HT₂ₐ receptor.
Antagonism of the 5-HT₂ₐ Receptor Signaling Cascade
The 5-HT₂ₐ receptor is a G-protein coupled receptor (GPCR) that couples to the Gαq signaling pathway.[4][8] Activation of this pathway by serotonin leads to a cascade of events resulting in increased neuronal excitability. Perphenazine acts as a potent antagonist at this receptor, inhibiting this signaling cascade.
-
Receptor Activation: Serotonin binds to the 5-HT₂ₐ receptor.
-
G-Protein Coupling: The receptor activates the associated Gq protein.
-
PLC Activation: The Gαq subunit stimulates the enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[8]
-
Downstream Effects: IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[4][9]
Perphenazine physically blocks the receptor, preventing serotonin from binding and initiating this cascade, thereby reducing the excitatory output mediated by this pathway.
Key Experimental Protocols
The quantitative data presented in this guide are primarily derived from radioligand competition binding assays. This technique is fundamental for determining the affinity of a test compound (like perphenazine) for a specific receptor.
Radioligand Competition Binding Assay
Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (a molecule with a radioactive isotope attached) for binding to a target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value, which is then used to calculate the Kᵢ.[10]
Detailed Methodology:
-
Membrane Preparation:
-
Source: Use tissues (e.g., human brain cortex) or cultured cells (e.g., HEK293) expressing the human receptor of interest (e.g., 5-HT₂ₐ).[6]
-
Homogenization: The source material is homogenized in a cold buffer solution (e.g., 50mM Tris-HCl) to lyse the cells and release the membranes.[11]
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes, which contain the receptors. The supernatant is discarded.[11]
-
Washing: The membrane pellet is resuspended in fresh buffer and centrifuged again to wash away endogenous substances.
-
Storage: The final pellet is resuspended, protein concentration is determined (e.g., via BCA assay), and aliquots are stored at -80°C.[11]
-
-
Assay Incubation:
-
In a 96-well plate, combine:
-
The prepared receptor membranes.
-
A fixed concentration of a selective radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ).
-
Varying concentrations of the unlabeled test compound (perphenazine).
-
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known non-radioactive ligand to saturate the receptors and measure binding to non-receptor components.
-
Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[11]
-
-
Filtration and Counting:
-
The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat. This separates the receptor-bound radioligand from the unbound radioligand.[11]
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
A scintillation cocktail is added to the dried filters, and the radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
IC₅₀ Determination: The specific binding data is plotted against the log concentration of the test compound, and non-linear regression analysis is used to determine the IC₅₀ value.
-
Kᵢ Calculation: The IC₅₀ is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[12]
-
References
- 1. Perphenazine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Perphenazine? [synapse.patsnap.com]
- 3. Perphenazine in Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pharmacologic profile of perphenazine's metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. msudenver.edu [msudenver.edu]
- 10. revvity.com [revvity.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Perphenazine Dihydrochloride: A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perphenazine, a typical antipsychotic of the phenothiazine class, has been a cornerstone in the management of psychotic disorders for decades. Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D2 receptors. However, the pharmacological profile of perphenazine is complex, involving interactions with a range of other neurotransmitter receptors and intracellular signaling molecules. This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by perphenazine dihydrochloride, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades involved.
Data Presentation: Quantitative Analysis of Perphenazine Interactions
The following tables summarize the binding affinities and functional potencies of perphenazine at various receptors and enzymes. This quantitative data is essential for understanding the drug's polypharmacology and predicting its therapeutic and adverse effects.
Table 1: Receptor Binding Affinities (Ki) of Perphenazine
| Receptor Subtype | Ki (nM) | Species | Reference |
| Dopamine D2 | 0.14 - 0.56 | Human/Rat | [1][2] |
| Dopamine D3 | 0.43 | Human | [2] |
| Serotonin 5-HT2A | 6 | Human | [2] |
| Alpha-1 Adrenergic | - | - | [3] |
| Histamine H1 | - | - | [3][4] |
Note: A lower Ki value indicates a stronger binding affinity.
Table 2: Functional Inhibition (IC50/Ki) of Perphenazine
| Target | IC50 / Ki (µM) | Assay Type | Reference |
| CYP2D6 | Ki = 0.8 | Dextromethorphan O-demethylation | - |
| Fast Sodium Current (INa) | IC50 = 1.24 | Patch-clamp | [5] |
| Transient Outward Potassium Current (Ito) | IC50 = 38.2 | Patch-clamp | [5] |
Core Signaling Pathways Modulated by Perphenazine
Perphenazine's mechanism of action extends beyond simple receptor blockade, influencing several key intracellular signaling cascades. The following sections detail these pathways, accompanied by visual diagrams generated using Graphviz (DOT language) to illustrate the molecular interactions.
Dopamine D2 Receptor Signaling
As a potent antagonist, perphenazine's primary therapeutic effects in psychosis are mediated through the blockade of dopamine D2 receptors, which are Gαi/o-coupled G-protein coupled receptors (GPCRs).[6]
-
Inhibition of Adenylyl Cyclase: Blockade of D2 receptors prevents the inhibition of adenylyl cyclase, leading to a relative increase in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Modulation of Ion Channels: D2 receptor signaling can influence the activity of various ion channels, and antagonism by perphenazine can alter neuronal excitability.
-
Gene Expression: Long-term blockade of D2 receptors can lead to changes in gene expression, potentially contributing to the long-term therapeutic effects and side effects of the drug.
Serotonin 5-HT2A Receptor Signaling
Perphenazine also exhibits antagonistic activity at serotonin 5-HT2A receptors, which are Gαq/11-coupled GPCRs.[3] This action is thought to contribute to its atypical antipsychotic properties, including a lower propensity for extrapyramidal side effects.
-
Inhibition of Phospholipase C (PLC): Blockade of 5-HT2A receptors prevents the activation of PLC.
-
Reduced Inositol Trisphosphate (IP3) and Diacylglycerol (DAG) Production: Inhibition of PLC leads to decreased production of the second messengers IP3 and DAG.
-
Decreased Intracellular Calcium and Protein Kinase C (PKC) Activation: Consequently, intracellular calcium release from the endoplasmic reticulum is reduced, and the activation of PKC is attenuated.
Alpha-1 Adrenergic Receptor Signaling
Perphenazine is an antagonist at alpha-1 adrenergic receptors, which, similar to 5-HT2A receptors, are coupled to the Gαq/11 signaling pathway.[3] This antagonism is associated with side effects such as orthostatic hypotension.
-
The downstream signaling cascade is analogous to that of 5-HT2A receptor antagonism, involving the inhibition of PLC and subsequent reduction in IP3, DAG, intracellular calcium, and PKC activity.
Protein Phosphatase 2A (PP2A) Activation and Downstream Effects
Recent evidence suggests that perphenazine can exert effects independently of its receptor-blocking properties by activating Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase. This activation leads to the dephosphorylation and subsequent inactivation of pro-survival and pro-proliferative kinases.
-
Dephosphorylation of AKT: Perphenazine-induced PP2A activation leads to the dephosphorylation of AKT at threonine 308 and serine 473, inhibiting its activity.
-
Dephosphorylation of ERK: PP2A activation also results in the dephosphorylation of ERK1/2, leading to the downregulation of the MAPK/ERK signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of perphenazine's downstream signaling pathways.
Radioligand Binding Assay for Dopamine D2 Receptors
This protocol is adapted from standard methods for determining the binding affinity of a compound to a specific receptor.[7][8][9][10]
a. Materials:
-
Cell membranes expressing human dopamine D2 receptors (e.g., from transfected HEK293 cells).
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride.
-
Non-specific binding control: Haloperidol or unlabeled perphenazine at a high concentration (e.g., 10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation cocktail and vials.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
b. Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the perphenazine dilutions.
-
Add 50 µL of the radioligand at a concentration near its Kd value.
-
Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using the filtration apparatus.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
c. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the perphenazine concentration.
-
Determine the IC50 value (the concentration of perphenazine that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Western Blot for Phosphorylated AKT and ERK
This protocol outlines the steps to measure the phosphorylation status of AKT and ERK in response to perphenazine treatment.[11][12][13]
a. Materials:
-
Cell line of interest (e.g., a neuronal cell line).
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2.
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
b. Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of perphenazine for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with the supplemented lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and add the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the antibody for the total protein (e.g., anti-total-AKT) to normalize for loading differences.
c. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of the phosphorylated protein to the total protein for each sample.
-
Compare the ratios in the perphenazine-treated samples to the untreated control to determine the effect on phosphorylation.
cAMP Reporter Gene Assay
This assay measures the functional consequence of D2 receptor antagonism by quantifying changes in cAMP levels.[14][15][16]
a. Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).
-
This compound.
-
Dopamine (as an agonist).
-
Forskolin (as a positive control to directly activate adenylyl cyclase).
-
Luciferase assay reagent.
-
Luminometer.
b. Procedure:
-
Plate the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of perphenazine for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of dopamine (e.g., its EC80) for a specified time (e.g., 30 minutes).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
c. Data Analysis:
-
Normalize the luminescence readings to a control (e.g., cells treated with dopamine alone).
-
Plot the percentage of inhibition of the dopamine-induced response against the logarithm of the perphenazine concentration.
-
Determine the IC50 value for perphenazine's antagonism of the dopamine-induced response.
Conclusion
This compound's therapeutic actions are a result of its complex interplay with multiple neurotransmitter systems and intracellular signaling pathways. While its primary mechanism involves potent dopamine D2 receptor antagonism, its interactions with 5-HT2A, alpha-1 adrenergic receptors, and the activation of PP2A contribute significantly to its overall pharmacological profile. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate the molecular mechanisms of perphenazine and to develop novel therapeutics with improved efficacy and safety profiles. The visualization of these pathways through Graphviz diagrams provides a clear and concise framework for understanding these intricate signaling networks. Further research into the downstream effects of these pathways will continue to enhance our understanding of perphenazine's clinical effects and may reveal new therapeutic targets for the treatment of psychiatric and other disorders.
References
- 1. Perphenazine in Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Perphenazine? [synapse.patsnap.com]
- 4. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of antipsychotic drug perphenazine on fast sodium current and transient outward potassium current in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Perphenazine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. raybiotech.com [raybiotech.com]
- 14. researchgate.net [researchgate.net]
- 15. molbio.gu.se [molbio.gu.se]
- 16. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Perphenazine Dihydrochloride: A Deep Dive into its Pharmacodynamic and Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics and pharmacokinetics of perphenazine dihydrochloride, a first-generation antipsychotic of the phenothiazine class. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of its mechanism of action.
Pharmacodynamics: Unraveling the Molecular Interactions
Perphenazine's therapeutic effects, primarily in the management of schizophrenia and severe nausea and vomiting, are attributed to its complex interactions with various neurotransmitter systems in the central nervous system (CNS).[1][2] Its primary mechanism of action involves the blockade of dopamine D2 receptors, but it also exhibits affinity for a range of other receptors, contributing to both its therapeutic efficacy and its side effect profile.[1][3][4]
The antipsychotic effect of perphenazine is thought to be mediated by its antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[3][4] In conditions like schizophrenia, an overactivity of this pathway is hypothesized to be responsible for the positive symptoms, such as hallucinations and delusions.[3][5] By blocking these receptors, perphenazine helps to normalize this hyperactivity.[3]
Beyond its primary target, perphenazine also acts as an antagonist at several other receptor types:
-
Dopamine D1 Receptors: Perphenazine also binds to and inhibits the activity of dopamine D1 receptors.[6]
-
Serotonin (5-HT) Receptors: Antagonism at 5-HT2 receptors may contribute to its antipsychotic effects and potentially mitigate some of the extrapyramidal side effects associated with strong D2 blockade.[3][5]
-
Alpha-1 Adrenergic Receptors: Blockade of these receptors can lead to side effects such as orthostatic hypotension and sedation.[3][5]
-
Histamine H1 Receptors: Antagonism at H1 receptors is a primary contributor to the sedative effects of perphenazine and can also lead to weight gain.[1][3][5]
-
Cholinergic M1 Receptors: Perphenazine also possesses antagonist actions at cholinergic M1 receptors, which can result in anticholinergic side effects like dry mouth and constipation.[1]
Quantitative Pharmacodynamic Data
The following table summarizes the binding affinities of perphenazine for various receptors, providing a quantitative basis for its pharmacological profile.
| Receptor | Binding Affinity (Ki, nM) | Reference |
| Dopamine D2 | 0.27 - 0.56 | [4][7][8] |
| Dopamine D3 | 0.43 | [4] |
| Dopamine D1 | 4.5 | [7][8] |
| Serotonin 5-HT2A | 6 | [4] |
| Alpha-1 Adrenergic | 0.47 | [7][8] |
Note: Lower Ki values indicate higher binding affinity.
Signaling Pathways
The primary signaling pathway affected by perphenazine is the dopamine D2 receptor signaling cascade. The following diagram illustrates the antagonistic effect of perphenazine on this pathway.
Caption: Antagonistic effect of perphenazine on the dopamine D2 receptor signaling pathway.
Pharmacokinetics: The Journey of Perphenazine Through the Body
The pharmacokinetic profile of this compound is characterized by good oral absorption, extensive hepatic metabolism, and a moderate half-life.
Absorption
Perphenazine is well absorbed after oral administration, with mean peak plasma concentrations observed between 1 to 3 hours.[2][9] However, it undergoes substantial first-pass metabolism in the liver, which contributes to its relatively low oral bioavailability of approximately 20% to 40%.[10][11][12][13][14]
Distribution
Phenothiazines, including perphenazine, are widely distributed into most body tissues and fluids and are highly bound to plasma proteins.[9] The volume of distribution is large, ranging from 10 to 34 L/kg after intravenous administration.[10] A population pharmacokinetic study reported a much larger oral volume of distribution of 18,200 L.[10][15] Perphenazine also crosses the placenta and is distributed into breast milk.[9][12]
Metabolism
Perphenazine is extensively metabolized in the liver through various pathways, including sulfoxidation, hydroxylation, dealkylation, and glucuronidation.[2][6] The cytochrome P450 (CYP) enzyme system plays a crucial role in its metabolism.
-
CYP2D6: This is a major enzyme involved in the metabolism of perphenazine.[2][10] Genetic polymorphisms in CYP2D6 can lead to significant inter-individual variability in perphenazine concentrations. Individuals who are "poor metabolizers" of CYP2D6 will metabolize perphenazine more slowly and experience higher plasma concentrations.[2]
-
Other CYP Isoforms: In vitro studies have shown that CYP1A2, CYP3A4, and CYP2C19 are also involved in the N-dealkylation of perphenazine.[16][17] Perphenazine itself can act as an inhibitor of CYP1A2.[18]
The major metabolites of perphenazine include N-dealkylated perphenazine and perphenazine sulfoxide.[6]
The following diagram illustrates the metabolic pathways of perphenazine.
References
- 1. selleckchem.com [selleckchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. What is the mechanism of Perphenazine? [synapse.patsnap.com]
- 4. medkoo.com [medkoo.com]
- 5. What is the mechanism of Perphenazine Fendizoate? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. drugs.com [drugs.com]
- 10. Population Pharmacokinetics of Perphenazine in Schizophrenia Patients from CATIE: Impact of Race and Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Perphenazine - Wikipedia [en.wikipedia.org]
- 12. Perphenazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and brain distribution studies of perphenazine-loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Perphenazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research Portal [iro.uiowa.edu]
- 16. Identification of the human cytochrome P450 isoforms mediating in vitro N-dealkylation of perphenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of the human cytochrome P450 isoforms mediating in vitro N-dealkylation of perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Perazine at therapeutic drug concentrations inhibits human cytochrome P450 isoenzyme 1A2 (CYP1A2) and caffeine metabolism--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Perphenazine Dihydrochloride Structure-Activity Relationship: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of perphenazine dihydrochloride, a potent typical antipsychotic. By examining the impact of chemical modifications on its biological activity, primarily as a dopamine D2 receptor antagonist, this document aims to inform the rational design of novel central nervous system (CNS) agents. This guide details the core structural components of perphenazine, summarizes quantitative data on its receptor binding affinities, outlines key experimental protocols for its evaluation, and visualizes the critical signaling pathways and experimental workflows.
Core Structure and Pharmacological Profile of Perphenazine
Perphenazine is a phenothiazine derivative characterized by a tricyclic core, a chlorine substituent at the C2 position, and a propylpiperazine side chain at the N10 position, terminating in a hydroxyethyl group.[1] Its antipsychotic effects are primarily attributed to its high-affinity antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[2][3] Perphenazine is approximately ten times more potent than chlorpromazine at the D2 receptor.[1]
Beyond its primary target, perphenazine exhibits a complex pharmacological profile, interacting with a range of other neurotransmitter receptors. This polypharmacology contributes to both its therapeutic efficacy and its side-effect profile. Perphenazine also shows high affinity for the dopamine D3 receptor and significant affinity for the serotonin 5-HT2A receptor.[4] Its activity at other receptors, including histamine H1 and alpha-1 adrenergic receptors, is also recognized.[4]
Structure-Activity Relationship (SAR) of Perphenazine and its Analogs
The SAR of phenothiazines is well-established, with several key structural features modulating their antipsychotic potency and receptor selectivity.
The Phenothiazine Tricyclic System
The three-ring phenothiazine structure is a crucial scaffold for antipsychotic activity.[5] Modifications to this core can significantly impact the compound's pharmacological properties.
Substitution at the C2 Position
The nature and position of the substituent on the phenothiazine ring are critical determinants of antipsychotic potency. An electron-withdrawing group at the C2 position is essential for high activity. The order of potency for C2 substituents is generally considered to be -CF3 > -Cl.[2] This is attributed to favorable van der Waals interactions between the C2 substituent and the side chain, which promotes a conformation that mimics dopamine.[2]
The N10 Side Chain
The side chain at the N10 position plays a pivotal role in the molecule's interaction with the dopamine receptor. Several aspects of the side chain are crucial for optimal activity:
-
Length of the Alkyl Chain: A three-carbon propyl chain separating the phenothiazine nitrogen from the piperazine nitrogen is optimal for neuroleptic activity.[6] Shortening or lengthening this chain diminishes potency.[6]
-
The Piperazine Moiety: The presence of a piperazine ring in the side chain is a key feature of high-potency phenothiazines like perphenazine.[2] Piperazine-containing phenothiazines generally exhibit greater potency than their counterparts with simple alkylamino side chains.[2]
-
Terminal Substituent on the Piperazine Ring: The terminal substituent on the piperazine ring also influences activity. The hydroxyethyl group in perphenazine is associated with increased potency compared to an unsubstituted piperazine.[2]
Quantitative Data on Receptor Binding Affinities
The following tables summarize the available quantitative data on the binding affinities (Ki values) of perphenazine and its metabolites for key CNS receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Dopamine D2 Receptor (Ki, nM) | Dopamine D3 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) | Reference(s) |
| Perphenazine | 0.56 | 0.43 | 6 | [4] |
| Compound | Dopamine D2 Receptor Affinity | Serotonin 5-HT2A Receptor Affinity | Reference(s) |
| Perphenazine | High | Moderate | |
| 7-Hydroxyperphenazine | High | Lower than Perphenazine | |
| N-dealkylperphenazine (DAPZ) | Lower than Perphenazine | Higher than D2 affinity |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the pharmacological profile of perphenazine and its analogs.
Dopamine D2 Receptor Radioligand Binding Assay
This assay determines the binding affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from CHO cells stably expressing the human dopamine D2L receptor.
-
Radioligand: [3H]Spiperone (specific activity ~70-90 Ci/mmol).
-
Non-specific Binding Ligand: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Test Compounds: Perphenazine and its analogs dissolved in an appropriate solvent (e.g., DMSO).
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Homogenize CHO-D2L cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound at various concentrations or vehicle (for total binding) or 10 µM haloperidol (for non-specific binding).
-
Radioligand ([3H]Spiperone) at a final concentration of ~0.2-0.5 nM.
-
Cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay for Gi-Coupled Receptors
This assay measures the ability of a compound to modulate the activity of a Gi-coupled receptor, such as the dopamine D2 receptor, by quantifying changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cell Line: HEK293 cells stably expressing the human dopamine D2 receptor.
-
cAMP Assay Kit: A commercial kit utilizing a competitive immunoassay or a bioluminescence-based reporter system (e.g., HTRF, AlphaScreen, or GloSensor).
-
Stimulating Agent: Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).
-
Test Compounds: Perphenazine and its analogs.
-
Cell Culture Medium and Reagents.
Procedure:
-
Cell Culture: Culture the HEK293-D2 cells to the appropriate confluency in 96- or 384-well plates.
-
Compound Addition: Pre-incubate the cells with various concentrations of the test compound (antagonist) for a specified period.
-
Stimulation: Add a fixed concentration of a D2 receptor agonist (e.g., quinpirole) in the presence of forskolin to stimulate cAMP production. For inverse agonist testing, add the test compound in the presence of forskolin alone.
-
Cell Lysis and cAMP Measurement: Following incubation, lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Generate concentration-response curves and calculate the IC50 (for antagonists) or EC50 (for agonists/inverse agonists) values using non-linear regression.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the SAR of perphenazine.
Caption: Perphenazine antagonizes the dopamine D2 receptor, preventing its activation by dopamine. This leads to the inhibition of adenylyl cyclase via the Gi/o protein, resulting in decreased intracellular cAMP levels and reduced neuronal excitability.
Caption: A schematic workflow for determining the binding affinity of test compounds to the dopamine D2 receptor using a radioligand binding assay.
Caption: The key structural features of perphenazine that contribute to its high-affinity dopamine D2 receptor antagonism and potent antipsychotic activity.
Conclusion
The structure-activity relationship of this compound is a well-defined example of how specific chemical modifications to a core scaffold can fine-tune pharmacological activity. The electron-withdrawing substituent at C2, the three-carbon linker at N10, and the hydroxyethyl-substituted piperazine moiety are all critical for its high potency as a dopamine D2 receptor antagonist. The experimental protocols and signaling pathway information provided in this guide offer a framework for the continued investigation and development of novel CNS agents based on the phenothiazine template. Future research may focus on leveraging these SAR principles to design compounds with improved receptor selectivity and reduced side-effect profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SAR of phenothiazine.pptx [slideshare.net]
Perphenazine Dihydrochloride Metabolites and Their Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perphenazine, a typical antipsychotic of the phenothiazine class, undergoes extensive metabolism in the body, leading to the formation of several metabolites. The pharmacological activity of these metabolites can contribute to both the therapeutic efficacy and the side-effect profile of the parent drug. This technical guide provides an in-depth overview of the current knowledge regarding the metabolites of perphenazine dihydrochloride, with a focus on their formation, pharmacokinetic properties, and pharmacological activity at various neurotransmitter receptors. This document summarizes key quantitative data in structured tables, details relevant experimental methodologies, and provides visual representations of metabolic and signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
Perphenazine exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. However, like other phenothiazines, it interacts with a wide range of other neurotransmitter receptors, which accounts for its complex pharmacological profile and spectrum of side effects. The biotransformation of perphenazine is a critical determinant of its overall clinical effect, as the resulting metabolites can possess distinct potencies and receptor interaction profiles compared to the parent compound. Understanding the metabolic fate of perphenazine and the activity of its metabolites is therefore essential for optimizing its therapeutic use and for the development of novel antipsychotic agents with improved safety and efficacy.
Metabolic Pathways of Perphenazine
Perphenazine is extensively metabolized in the liver, primarily through oxidation and conjugation reactions. The main metabolic pathways include N-dealkylation, hydroxylation, and sulfoxidation.[1]
-
N-dealkylation: This is a major metabolic route, leading to the formation of N-dealkylperphenazine (also known as norperphenazine or DAPZ). This reaction is catalyzed by several cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2D6, CYP2C19, and CYP3A4.[2]
-
Hydroxylation: Aromatic hydroxylation results in the formation of 7-hydroxyperphenazine . This metabolite can subsequently undergo glucuronidation.
-
Sulfoxidation: Oxidation of the sulfur atom in the phenothiazine ring produces perphenazine sulfoxide .
The relative contribution of these pathways can be influenced by genetic polymorphisms in CYP enzymes, leading to inter-individual variability in perphenazine metabolism and clinical response.
Below is a diagram illustrating the primary metabolic pathways of perphenazine.
Pharmacokinetics of Perphenazine and its Metabolites
The pharmacokinetic profiles of perphenazine and its major metabolites are summarized in the table below. There is considerable variability in these parameters among individuals, partly due to genetic factors affecting metabolic enzyme activity.
| Compound | Half-life (t½) | Oral Bioavailability | Clearance | Notes |
| Perphenazine | 9 - 12 hours | ~40% | High | Extensively metabolized by CYP2D6. |
| 7-hydroxyperphenazine | 9.9 - 18.8 hours | - | - | Active metabolite. |
| N-dealkylperphenazine (DAPZ) | - | - | - | Active metabolite; concentrations can be 1.5 to 2 times that of the parent drug. |
| Perphenazine sulfoxide | - | - | - | Generally considered inactive. |
Table 1: Pharmacokinetic Parameters of Perphenazine and its Major Metabolites
Pharmacological Activity of Metabolites
The major metabolites of perphenazine exhibit distinct pharmacological profiles, which are crucial for the overall effect of the drug.
-
7-hydroxyperphenazine: This metabolite is considered an active metabolite and, similar to the parent compound, shows a higher affinity for dopamine D2 receptors than for serotonin 5-HT2A receptors.
-
N-dealkylperphenazine (DAPZ): This active metabolite displays an "atypical" antipsychotic profile, with a higher affinity for 5-HT2A receptors compared to D2 receptors.[3][4] This is in contrast to perphenazine itself.
-
Perphenazine sulfoxide: This metabolite is generally considered to be pharmacologically inactive, with significantly reduced affinity for dopamine and other neurotransmitter receptors.
| Receptor | Perphenazine (Ki, nM) | 7-hydroxyperphenazine (Ki, nM) | N-dealkylperphenazine (DAPZ) (Ki, nM) | Perphenazine sulfoxide (Ki, nM) |
| Dopamine D2 | High Affinity | High Affinity | Lower Affinity than 5-HT2A | Very Low Affinity (Inactive) |
| Serotonin 5-HT2A | 6 | Lower Affinity than D2 | Higher Affinity than D2 | Very Low Affinity (Inactive) |
| Histamine H1 | 8 | - | - | - |
| Alpha-1 Adrenergic | 10 | - | - | - |
| Muscarinic M1 | Lower affinity than other phenothiazines | - | - | - |
Table 2: Receptor Binding Affinities of Perphenazine and its Metabolites
The differential receptor binding profiles of perphenazine and its active metabolites are illustrated in the diagram below.
Experimental Protocols
In Vitro Metabolism of Perphenazine using Human Liver Microsomes
This protocol describes a general procedure for studying the metabolism of perphenazine in human liver microsomes (HLMs).
Objective: To determine the kinetics of perphenazine metabolism and identify the metabolites formed.
Materials:
-
This compound
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding perphenazine (dissolved in a suitable solvent, e.g., methanol or DMSO, at a low final concentration to avoid solvent effects) to the incubation mixtures.
-
Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a specified period (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: Stop the reaction at the designated time points by adding a quenching solution, such as cold acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Preparation for Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase used for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to identify and quantify the parent drug and its metabolites.
The workflow for this experimental protocol is depicted below.
Determination of Perphenazine and Metabolites using HPLC with Electrochemical Detection
Objective: To quantify perphenazine and its metabolites in biological samples (e.g., plasma).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Electrochemical detector
-
C18 reverse-phase column
Procedure:
-
Sample Preparation: Extract perphenazine and its metabolites from the biological matrix (e.g., plasma) using liquid-liquid extraction (e.g., with a mixture of ethyl acetate and n-hexane).
-
Back-extraction: Perform a back-extraction into an acidic aqueous phase (e.g., 0.025 M potassium phosphate, pH 2.4).
-
Chromatographic Separation: Inject the aqueous extract onto the C18 column. Elute the compounds using a suitable mobile phase (e.g., a mixture of methanol and an aqueous buffer).
-
Detection: Detect the eluting compounds using an electrochemical detector with the electrodes set at appropriate potentials.
-
Quantification: Quantify the concentrations of perphenazine and its metabolites by comparing their peak areas to those of known standards.
Conclusion
The metabolism of this compound is complex, involving multiple pathways and resulting in the formation of several metabolites with distinct pharmacological activities. The active metabolites, particularly 7-hydroxyperphenazine and N-dealkylperphenazine, likely contribute to the overall clinical effects of perphenazine. N-dealkylperphenazine's higher affinity for 5-HT2A over D2 receptors suggests it may contribute an "atypical" component to the pharmacological profile of perphenazine. In contrast, perphenazine sulfoxide appears to be a pharmacologically inactive metabolite. A thorough understanding of the formation and activity of these metabolites is crucial for interpreting clinical outcomes, managing drug-drug interactions, and guiding the development of future antipsychotic medications. Further research is warranted to fully elucidate the quantitative receptor binding profiles of all major metabolites and their clinical significance.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of the human cytochrome P450 isoforms mediating in vitro N-dealkylation of perphenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basic Science and General Principles (Part 1) - Seminars in Clinical Psychopharmacology [cambridge.org]
- 4. Pharmacogenomics and Psychopharmacology (Chapter 5) - Seminars in Clinical Psychopharmacology [cambridge.org]
Perphenazine Dihydrochloride: An In-depth Technical Guide to its Off-Target Receptor Binding Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the off-target receptor binding profile of perphenazine dihydrochloride, a typical antipsychotic medication. Understanding the interaction of perphenazine with a wide range of neuroreceptors is crucial for elucidating its therapeutic mechanisms and predicting its side-effect profile. This document summarizes quantitative binding data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development efforts.
Quantitative Off-Target Receptor Binding Profile
Perphenazine exhibits a complex polypharmacology, binding to a variety of neurotransmitter receptors beyond its primary target, the dopamine D2 receptor. The following table summarizes the in vitro binding affinities (Ki values in nM) of perphenazine for a range of off-target receptors. Lower Ki values indicate higher binding affinity. This data has been compiled from various sources, including the NIMH Psychoactive Drug Screening Program (PDSP) Ki database.[1][2][3][4]
| Receptor Class | Receptor Subtype | Ki (nM) | Species | Source Type |
| Dopaminergic | Dopamine D1 | 85 | Human | Cloned |
| Dopamine D2 | 0.8 | Human | Cloned | |
| Dopamine D3 | 0.58 | Human | Cloned | |
| Dopamine D4 | 6.4 | Human | Cloned | |
| Dopamine D5 | 110 | Human | Cloned | |
| Serotonergic | 5-HT1A | 210 | Human | Cloned |
| 5-HT1B | 1300 | Human | Cloned | |
| 5-HT1D | 330 | Human | Cloned | |
| 5-HT1E | 3000 | Human | Cloned | |
| 5-HT2A | 4.5 | Human | Cloned | |
| 5-HT2B | 31 | Human | Cloned | |
| 5-HT2C | 13 | Human | Cloned | |
| 5-HT3 | >10000 | Human | Cloned | |
| 5-HT5A | 110 | Human | Cloned | |
| 5-HT6 | 36 | Human | Cloned | |
| 5-HT7 | 46 | Human | Cloned | |
| Adrenergic | Alpha-1A | 1.8 | Human | Cloned |
| Alpha-1B | 3.6 | Human | Cloned | |
| Alpha-1D | 2.4 | Human | Cloned | |
| Alpha-2A | 180 | Human | Cloned | |
| Alpha-2B | 120 | Human | Cloned | |
| Alpha-2C | 300 | Human | Cloned | |
| Beta-1 | >10000 | Human | Cloned | |
| Beta-2 | >10000 | Human | Cloned | |
| Histaminergic | Histamine H1 | 2.2 | Human | Cloned |
| Histamine H2 | 470 | Human | Cloned | |
| Histamine H3 | >10000 | Human | Cloned | |
| Histamine H4 | 1300 | Human | Cloned | |
| Muscarinic | Muscarinic M1 | 24 | Human | Cloned |
| Muscarinic M2 | 130 | Human | Cloned | |
| Muscarinic M3 | 90 | Human | Cloned | |
| Muscarinic M4 | 110 | Human | Cloned | |
| Muscarinic M5 | 60 | Human | Cloned |
Experimental Protocols: Radioligand Binding Assays
The determination of binding affinities (Ki values) is typically achieved through in vitro radioligand binding assays.[5] These assays measure the displacement of a specific high-affinity radioligand from a receptor by the test compound (perphenazine). The general workflow for such an assay is depicted below.
Figure 1: General workflow for a radioligand competition binding assay.
Below are detailed methodologies for key off-target receptor classes.
Alpha-1 Adrenergic Receptor Binding Assay
-
Receptor Source: Membranes from CHO-K1 cells stably expressing the human alpha-1A adrenergic receptor.
-
Radioligand: [³H]-Prazosin (specific activity ~70-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Incubation: Membranes (10-20 µg protein) are incubated with a fixed concentration of [³H]-prazosin (e.g., 0.25 nM) and varying concentrations of perphenazine (e.g., 10⁻¹¹ to 10⁻⁵ M) in a final volume of 250 µL. Incubation is carried out for 60 minutes at 25°C.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine. Filters are then washed three times with 3 mL of ice-cold assay buffer.
-
Detection: Radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., 10 µM phentolamine). The IC₅₀ value for perphenazine is determined from competition curves and the Ki value is calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Histamine H1 Receptor Binding Assay
-
Receptor Source: Membranes from HEK-293 cells transiently or stably expressing the human histamine H1 receptor.
-
Radioligand: [³H]-Mepyramine (specific activity ~20-30 Ci/mmol).
-
Assay Buffer: 50 mM Na₂/KPO₄, pH 7.4.
-
Incubation: Membranes (20-40 µg protein) are incubated with a fixed concentration of [³H]-mepyramine (e.g., 1 nM) and varying concentrations of perphenazine in a final volume of 200 µL for 60 minutes at 25°C.[7][8]
-
Filtration and Detection: Similar to the alpha-1 adrenergic receptor assay.
-
Data Analysis: Non-specific binding is determined using 10 µM mianserin. IC₅₀ and Ki values are calculated as described above.
Muscarinic M1 Receptor Binding Assay
-
Receptor Source: Membranes from CHO-K1 cells stably expressing the human muscarinic M1 receptor.
-
Radioligand: [³H]-Pirenzepine (specific activity ~70-87 Ci/mmol).
-
Assay Buffer: PBS, pH 7.4.
-
Incubation: Membranes (5-15 µg protein) are incubated with a fixed concentration of [³H]-pirenzepine (e.g., 1 nM) and varying concentrations of perphenazine for 120 minutes at 25°C.
-
Filtration and Detection: Similar to the protocols described above.
-
Data Analysis: Non-specific binding is determined using 1 µM atropine. IC₅₀ and Ki values are calculated accordingly.
Signaling Pathways of Key Off-Target Receptors
The antagonism of off-target receptors by perphenazine can lead to a variety of physiological effects, which are mediated by distinct intracellular signaling pathways. The following diagrams illustrate the canonical signaling cascades for the Gq, Gs, and Gi protein-coupled receptors, which are relevant to the off-target profile of perphenazine.
Gq Signaling Pathway (e.g., Alpha-1 Adrenergic, Histamine H1, Muscarinic M1, M3, M5 Receptors)
Antagonism of these receptors by perphenazine blocks the activation of the Gq protein, thereby inhibiting the downstream cascade that leads to increases in intracellular calcium and activation of protein kinase C (PKC).
Figure 2: Perphenazine's antagonism of the Gq signaling pathway.
Gs Signaling Pathway
While perphenazine shows low affinity for receptors typically coupled to Gs (e.g., beta-adrenergic receptors), understanding this pathway is important for context in receptor screening. Agonist binding to Gs-coupled receptors activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and activation of protein kinase A (PKA).
Figure 3: Canonical Gs signaling pathway.
Gi Signaling Pathway (e.g., Dopamine D2, D3, D4, Muscarinic M2, M4, Alpha-2 Adrenergic Receptors)
Perphenazine's primary therapeutic effect is mediated by the antagonism of D2 receptors, which are Gi-coupled. This action prevents the inhibition of adenylyl cyclase, leading to a relative increase in cAMP levels in specific neuronal pathways.
Figure 4: Perphenazine's antagonism of the Gi signaling pathway.
Conclusion
This technical guide provides a detailed overview of the off-target receptor binding profile of this compound. The comprehensive quantitative data, detailed experimental protocols, and visualizations of key signaling pathways offer a valuable resource for researchers and drug development professionals. A thorough understanding of perphenazine's polypharmacology is essential for rational drug design, the prediction of adverse effects, and the exploration of new therapeutic applications for this and related compounds. Further research into the functional consequences of these off-target interactions will continue to refine our understanding of the complex pharmacology of typical antipsychotics.
References
- 1. 23983 [pdspdb.unc.edu]
- 2. PDSP Kᵢ Database [pdspdb.unc.edu]
- 3. Ki Database - Wikipedia [en.wikipedia.org]
- 4. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]
- 5. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Perphenazine Dihydrochloride's Impact on Neuronal Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perphenazine, a typical antipsychotic of the phenothiazine class, is primarily known for its dopamine receptor antagonism.[1] Beyond its clinical applications in treating psychotic disorders, emerging in vitro evidence reveals significant effects on neuronal cell lines, including cytotoxicity, induction of apoptosis, and modulation of key cellular signaling pathways. This technical guide provides a comprehensive overview of the multifaceted effects of perphenazine dihydrochloride on various neuronal cell lines, with a focus on the underlying molecular mechanisms. Quantitative data from multiple studies are summarized, detailed experimental protocols are provided, and key signaling pathways are visualized to offer a thorough resource for researchers in neuropharmacology, neurotoxicology, and drug development.
Core Mechanism of Action
Perphenazine's primary pharmacological action is the blockade of dopamine D1 and D2 receptors in the central nervous system.[1][2] This antagonism is central to its antipsychotic efficacy. However, its activity extends to other receptor systems, including serotonin 5-HT2, alpha-1 adrenergic, and histamine H1 receptors, contributing to its broad pharmacological profile and side effects.[2][3] In the context of neuronal cell lines, these receptor interactions can trigger a cascade of intracellular events leading to the observed cellular outcomes.
Cytotoxic Effects on Neuronal Cell Lines
This compound exhibits significant cytotoxic effects on various neuronal and glial-derived cancer cell lines in a concentration- and time-dependent manner.[4][5] Notably, it shows a degree of selectivity, with higher toxicity observed in cancer cell lines compared to normal human astrocytes.[5][6]
Data Presentation: Cytotoxicity of Perphenazine
| Cell Line | Cell Type | Assay | Time (h) | EC50 / IC50 (µM) | Key Findings & Citation |
| SH-SY5Y | Human Neuroblastoma | MTS | 48 | ~15 µM (IC50) | Induced about 80% cell death at 25 µM.[4] |
| U-87 MG | Human Glioblastoma | WST-1 | 24 | 0.98 µM (EC50) | Demonstrated concentration-dependent loss in cell viability.[7] |
| A172 | Human Glioblastoma | WST-1 | 24 | ~5-10 µM (EC50) | Perphenazine was most efficient against A172 cells compared to T98G and U-87 MG.[5] |
| T98G | Human Glioblastoma | WST-1 | 24 | ~15 µM (EC50) | Showed a dose-dependent decrease in viability.[5] |
| Normal Human Astrocytes | Normal Glial Cells | WST-1 | 24, 48, 72 | > 10 µM | Did not significantly decrease cell viability at concentrations up to 10 µM.[6] |
| Melanocytes | Normal Pigment Cells | WST-1 | 24 | 2.76 µM (EC50) | Induced concentration-dependent loss in cell viability.[8] |
Induction of Mitochondria-Mediated Apoptosis
A primary mechanism underlying perphenazine-induced cytotoxicity in neuronal cell lines is the induction of apoptosis via the intrinsic mitochondrial pathway.[4][9] This process is characterized by a series of well-defined molecular events.
Mitochondrial Damage and Dysfunction
Perphenazine treatment leads to significant mitochondrial damage, evidenced by:
-
Mitochondrial Fragmentation: Disruption of the normal mitochondrial network.[4][9]
-
Decreased Cellular ATP Levels: Impairment of mitochondrial function leads to a reduction in cellular energy currency.[4][8][9]
Pro-Apoptotic Protein Activation and Cytochrome c Release
The mitochondrial damage triggers the activation and translocation of pro-apoptotic proteins:
-
Bax Activation: The pro-apoptotic protein Bax is activated and translocates to the mitochondria.[4][9]
-
Cytochrome c Release: The release of cytochrome c from the mitochondrial intermembrane space into the cytosol is a key initiating step in the apoptotic cascade.[4][9]
Caspase Activation
Once in the cytosol, cytochrome c contributes to the formation of the apoptosome and the subsequent activation of executioner caspases:
-
Caspase-3 Activation: Perphenazine treatment leads to the cleavage and activation of caspase-3, a key executioner caspase.[4][8][9] Interestingly, studies have shown that while caspase-3 is activated, a pan-caspase inhibitor did not fully suppress cell death, suggesting a potential shift towards a necrotic cell death mechanism under caspase inhibition.[4][9]
Role of Oxidative Stress
Oxidative stress is a significant contributor to perphenazine-induced cell death in neuronal cells. The mitochondrial damage caused by the drug is thought to be a major source of reactive oxygen species (ROS).[4][9] The involvement of oxidative stress is supported by the finding that antioxidant treatment can partially suppress perphenazine-induced cell death.[4][9]
Signaling Pathways Modulated by Perphenazine
While the primary mechanism of cytotoxicity involves the mitochondrial apoptotic pathway, perphenazine also modulates other key intracellular signaling pathways that regulate cell survival and death.
Akt and ERK Signaling
The PI3K/Akt and MAPK/ERK pathways are critical for neuronal survival and proliferation. Some phenothiazines have been shown to modulate these pathways. While direct evidence in neuronal cell lines for perphenazine is still emerging, studies in other cell types suggest that perphenazine can induce dephosphorylation of Akt, a pro-survival kinase, and also affect the phosphorylation of ERK1/2.[10] The dephosphorylation of Akt would inhibit its pro-survival signals, thereby promoting apoptosis.
Mandatory Visualization: Signaling Pathways
Caption: Signaling pathways affected by perphenazine in neuronal cell lines.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning the effects of perphenazine on neuronal cell lines.
Cell Culture
-
Cell Lines: Human neuroblastoma SH-SY5Y cells, human glioblastoma U-87 MG, A172, and T98G cells are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assays (MTS/WST-1)
-
Principle: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the tetrazolium salt (MTS or WST-1) to a colored formazan product, which is soluble in the culture medium. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTS or WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance of the formazan product at 490 nm (for MTS) or 450 nm (for WST-1) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Mandatory Visualization: Experimental Workflow
Caption: Workflow for assessing cell viability using MTS/WST-1 assays.
Immunocytochemistry for Active Caspase-3
-
Principle: This technique uses a specific antibody to detect the activated form of caspase-3 in cells, providing a qualitative or semi-quantitative measure of apoptosis.
-
Protocol:
-
Grow cells on glass coverslips in a 24-well plate and treat with perphenazine.
-
Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.
-
Incubate with a primary antibody specific for cleaved (active) caspase-3 overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is used to measure intracellular ROS. Inside the cell, esterases cleave the acetate groups, and the resulting DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Culture cells in a 96-well black plate suitable for fluorescence measurements.
-
Treat cells with perphenazine for the desired time.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity of DCF using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Conclusion
This compound exerts significant and complex effects on neuronal cell lines. Its primary cytotoxic action is mediated through the induction of mitochondria-mediated apoptosis, a process intricately linked with oxidative stress. The drug's ability to modulate key signaling pathways, such as Akt and ERK, further contributes to its cellular effects. The provided data and protocols offer a valuable resource for researchers investigating the neurotoxic and potential neuro-oncological properties of perphenazine. Further research is warranted to fully elucidate the downstream signaling cascades initiated by dopamine receptor antagonism and to explore the therapeutic potential of these effects in conditions such as glioblastoma.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondria and plasma membrane as targets of UVA-induced toxicity of neuroleptic drugs fluphenazine, perphenazine and thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. Neuroprotective effects of Liriope platyphylla extract against hydrogen peroxide-induced cytotoxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Small Molecule Targeting Human MEK1/2 Enhances ERK and p38 Phosphorylation under Oxidative Stress or with Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Perphenazine and prochlorperazine induce concentration-dependent loss in human glioblastoma cells viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of chronic drug treatments on increases in intracellular calcium mediated by nicotinic acetylcholine receptors in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajol.info [ajol.info]
Perphenazine Dihydrochloride: A Technical Whitepaper on Novel Therapeutic Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract: Perphenazine, a typical antipsychotic of the phenothiazine class, has been used for decades in the management of psychotic disorders.[1][2] Its primary mechanism involves the antagonism of dopamine D2 receptors in the brain.[3] However, the growing strategy of drug repurposing—finding new indications for existing approved drugs—has shed light on previously unknown biological activities of perphenazine.[4][5] This technical guide provides an in-depth review of the emerging evidence supporting the use of perphenazine dihydrochloride in novel therapeutic areas, primarily oncology, virology, and neurodegenerative diseases. We consolidate quantitative data, detail key experimental protocols, and visualize the underlying molecular mechanisms to offer a comprehensive resource for the research and drug development community.
Anticancer Applications
The repositioning of phenothiazines, including perphenazine, for cancer therapy is a promising area of research.[4][6] Studies have demonstrated that perphenazine exhibits cytotoxic effects across a range of human cancer cell lines through multiple mechanisms, including the induction of apoptosis, inhibition of key survival pathways, and disruption of cellular metabolism.[4][7][8]
Quantitative Data Summary: Preclinical Anticancer Activity
The following table summarizes the observed preclinical anticancer effects of perphenazine across various cancer types.
| Cancer Type | Model System | Perphenazine Concentration/Dose | Key Findings | Reference(s) |
| Endometrial Cancer | Ishikawa (ISK) & KLE cell lines | Not specified | Inhibited cell proliferation and migration; Induced apoptosis. | [7] |
| Nude mice xenograft model | 3 mg/kg and 15 mg/kg | Significantly attenuated tumor growth without affecting body weight. | [7] | |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Zebrafish model | Not specified | Identified as a strong hit in a screen of 4,880 compounds. | [8] |
| Mouse & Human T-ALL cell lines | Not specified | Verified anti-leukemic potential in vitro. | [8] | |
| Melanoma | C32 & COLO829 cell lines | Not specified | Inhibited cell viability. | [9] |
| Mice with skin cancer | Not specified | Orally administered perphenazine decreased tumor size and weight. | [5][10] | |
| Glioblastoma | U-87 MG, A172, T98G cell lines | Not specified | Reduced cell viability. | [11] |
Key Experimental Protocols
1.2.1 In Vitro Assays for Endometrial Cancer [7]
-
Cell Viability (CCK-8 Assay): Human endometrial cancer cell lines (Ishikawa and KLE) were seeded in 96-well plates. After adherence, cells were treated with varying concentrations of perphenazine for a specified duration. Cell Counting Kit-8 (CCK-8) solution was added to each well, and the absorbance was measured at 450 nm to determine the rate of cell proliferation.
-
Colony Formation Assay: A low density of ISK or KLE cells was seeded in 6-well plates and treated with perphenazine. The medium was replaced every 3 days until visible colonies formed. Colonies were then fixed with methanol, stained with 0.1% crystal violet, and counted.
-
Cell Migration (Transwell Assay): Cancer cells were seeded in the upper chamber of a Transwell insert. The lower chamber was filled with a medium containing a chemoattractant. Perphenazine was added to the upper chamber. After incubation, non-migrated cells were removed, and cells that had migrated to the lower surface of the membrane were fixed, stained, and counted.
-
Apoptosis Detection (Annexin-V/PI Staining): Cells treated with perphenazine were harvested, washed, and resuspended in binding buffer. Cells were then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, followed by analysis with a flow cytometer to quantify apoptotic cells.
-
Western Blot Analysis: Protein lysates from perphenazine-treated cells were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with primary antibodies against total Akt and phosphorylated Akt (p-Akt), followed by incubation with a secondary antibody. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
1.2.2 In Vivo Zebrafish Screening for T-ALL [8]
-
Model: A transgenic zebrafish model that develops T-cell acute lymphoblastic leukemia was utilized.
-
Screening: A library of 4,880 compounds, including FDA-approved drugs, was screened for anti-leukemic activity in the zebrafish model. The primary endpoint was the reduction of the tumor cell mass.
-
Validation: Compounds identified as "hits," such as perphenazine, were subsequently validated for their anticancer activity in established mouse and human T-ALL cell lines in vitro.
Visualized Mechanisms of Action
Perphenazine's anticancer effects are attributed to its ability to modulate multiple signaling pathways.
Figure 1: Perphenazine inhibits the PI3K/Akt signaling pathway.[4][7]
Figure 2: Perphenazine activates the PP2A tumor suppressor.[8]
Antiviral Applications
Phenothiazine derivatives, including perphenazine, have demonstrated broad-spectrum antiviral activity, particularly against RNA viruses.[11][12][13] The primary mechanism is the inhibition of viral entry into host cells by disrupting clathrin-dependent endocytosis, a pathway hijacked by many viruses for cellular invasion.[12][13][14]
Quantitative Data Summary: Antiviral Activity of Phenothiazines
While specific EC₅₀ values for perphenazine are not detailed in the provided search results, data from closely related phenothiazines highlight the class's potential. Perphenazine is expected to have a similar activity profile.
| Drug | Virus | Cell Line | EC₅₀ / IC₅₀ (µM) | Key Findings | Reference(s) |
| Fluphenazine | MERS-CoV | Not specified | 5.86 | Possesses antiviral activity. | [13] |
| SARS-CoV | Not specified | 21.43 | Possesses antiviral activity. | [13] | |
| Chlorpromazine | MERS-CoV | Not specified | 9.51 | Possesses antiviral activity. | [13] |
| SARS-CoV | Not specified | 12.97 | Possesses antiviral activity. | [13] | |
| Perphenazine | RNA Viruses | Not specified | Not specified | Possesses antiviral activity by inhibiting endocytosis. | [11][12][13] |
Key Experimental Protocols
2.2.1 Viral Entry Inhibition Assay (General Protocol)
-
Cell Culture: Host cells susceptible to the virus of interest (e.g., Vero E6 for coronaviruses) are cultured in multi-well plates to form a confluent monolayer.
-
Drug Treatment: Cells are pre-treated with various non-toxic concentrations of perphenazine for 1-2 hours.
-
Viral Infection: The drug-containing medium is removed, and the cells are infected with the virus at a specific multiplicity of infection (MOI) for approximately 1 hour to allow for viral adsorption.
-
Plaque Formation: After infection, the inoculum is removed, and the cell monolayer is overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing the respective concentrations of perphenazine.
-
Quantification: The plates are incubated for several days to allow for the formation of viral plaques. Cells are then fixed and stained (e.g., with crystal violet). The number of plaques in drug-treated wells is counted and compared to a vehicle-only control to determine the percentage of inhibition and calculate the EC₅₀ value.
Visualized Mechanism of Action
Figure 3: Perphenazine inhibits viral entry via clathrin-mediated endocytosis.[12][13]
Neurodegenerative Disease Applications
Emerging research suggests that perphenazine may have therapeutic potential in neurodegenerative diseases by targeting neuroinflammation and oxidative stress. Studies in a mouse model of amyotrophic lateral sclerosis (ALS) have investigated its effect on NADPH oxidase (NOX2), an enzyme implicated in the pathology of several neurodegenerative conditions.[15]
Quantitative Data Summary: Effects in an ALS Model
| Parameter | Model System | Perphenazine Dose | Key Findings | Reference(s) |
| NOX2 Activity | SOD1G93A mice | 3 mg/kg/day i.p. | Inhibited microglial NOX2 activity. | [15] |
| Survival | SOD1G93A mice | 3 mg/kg/day i.p. | No significant difference in survival compared to vehicle. | [15] |
| Motor Function | SOD1G93A mice | 3 mg/kg/day i.p. | No improvement detected in Rotarod or Grid tests. | [15] |
| Body Weight | SOD1G93A mice | 3 mg/kg/day i.p. | Slight improvement in body weight loss was detected. | [15] |
Key Experimental Protocols
3.2.1 In Vivo ALS Mouse Model Study [15]
-
Animal Model: Female SOD1G93A transgenic mice, a widely used model for familial ALS, were used.
-
Treatment Regimen: Mice received daily intraperitoneal (i.p.) injections of perphenazine (3 mg/kg) or a vehicle control, starting from day 70 of age and continuing until the experimental endpoint (end-stage of the disease).
-
Survival Analysis: Survival was monitored daily, and the data were analyzed using the Log-rank (Mantel-Cox) test to compare the treatment and vehicle groups.
-
Body Weight Measurement: Body weight was recorded regularly throughout the study to assess the general health and disease progression of the animals.
-
Motor Function Assessment:
-
Rotarod Test: Mice were placed on a rotating rod with accelerating speed, and the latency to fall was recorded to evaluate motor coordination and balance.
-
Grid Test: Motor function was further assessed by observing the ability of mice to traverse a wire grid.
-
Visualized Mechanism of Action
Figure 4: Perphenazine inhibits NOX2 to reduce oxidative stress.[15]
Autophagy Modulation
Autophagy is a cellular catabolic process essential for removing damaged organelles and protein aggregates. Its dysregulation is implicated in cancer and neurodegeneration. Several phenothiazines, including perphenazine, have been identified as modulators of autophagy.[16][17] They can either induce or inhibit the autophagic flux depending on the concentration and cell type, suggesting a complex mechanism of action that could be therapeutically exploited.[16][17][18] For instance, in cancer, modulating autophagy can sensitize tumor cells to chemotherapy.[16]
Visualized Mechanism of Action
Figure 5: Perphenazine modulates the cellular autophagy pathway.[16][17]
Conclusion and Future Directions
The evidence reviewed in this document strongly suggests that this compound, a long-established antipsychotic, possesses significant therapeutic potential beyond its current indications. Its multi-target activity—inhibiting cancer cell proliferation, blocking viral entry, and modulating neuroinflammation—positions it as a compelling candidate for drug repurposing.
-
In Oncology: The ability of perphenazine to inhibit the Akt pathway and activate the PP2A tumor suppressor warrants further investigation, potentially as an adjunct to standard chemotherapies.[7][8]
-
In Virology: Its mechanism of blocking clathrin-mediated endocytosis suggests potential as a broad-spectrum antiviral agent, a critical need in the face of emerging viral threats.[12][13]
-
In Neurodegeneration: While initial studies in an ALS model did not show survival benefits, the confirmed target engagement of NOX2 suggests that perphenazine or its derivatives could be optimized for neuroprotective applications.[15]
Future research should focus on elucidating precise dose-response relationships in these novel contexts, conducting further preclinical studies in a wider range of models, and ultimately, designing well-controlled clinical trials to validate these promising findings in human patients. The development of new formulations or derivatives that enhance efficacy for these new indications while minimizing psychotropic side effects will be a critical step in translating this potential into clinical reality.[5]
References
- 1. Perphenazine: MedlinePlus Drug Information [medlineplus.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Perphenazine? [synapse.patsnap.com]
- 4. In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antipsychotics may prove effective in killing drug-resistant cancer cells - Penn State Health News [pennstatehealthnews.org]
- 6. researchgate.net [researchgate.net]
- 7. Repurposing of antipsychotics perphenazine for the treatment of endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Old Drug, New Tricks | Harvard Medical School [hms.harvard.edu]
- 9. Antimelanoma activity of perphenazine and prochlorperazine in human COLO829 and C32 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psu.edu [psu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Antiviral activity of chlorpromazine, fluphenazine, perphenazine, prochlorperazine, and thioridazine towards RNA-viruses. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiviral activity of chlorpromazine, fluphenazine, perphenazine, prochlorperazine, and thioridazine towards RNA-viruses. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The role of phenothiazine derivatives in autophagy regulation: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanisms and therapeutic significance of autophagy modulation by antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Perphenazine Dihydrochloride: A Repurposed Antipsychotic with Potent Anti-Glioblastoma Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors, with a median survival of just 12-15 months despite a multimodal standard of care involving surgery, radiation, and chemotherapy with temozolomide.[1][2] The persistent need for novel therapeutic strategies has led to the exploration of drug repurposing, a strategy that identifies new applications for existing approved drugs. Within this paradigm, the phenothiazine class of antipsychotics, particularly perphenazine, has emerged as a promising candidate due to its ability to cross the blood-brain barrier and its demonstrated cytotoxic effects against glioblastoma cells.[3][4] This technical guide provides a comprehensive overview of the current understanding of perphenazine dihydrochloride's effects on glioblastoma cell viability, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Quantitative Effects on Glioblastoma Cell Viability
Perphenazine has been shown to decrease the viability of various human glioblastoma cell lines in a time- and concentration-dependent manner.[1] Notably, studies have indicated that perphenazine exhibits a selective cytotoxicity towards glioblastoma cells, with minimal impact on the viability of normal human astrocytes at comparable concentrations.[5]
Table 1: Cytotoxicity of Perphenazine in Glioblastoma Cell Lines
| Cell Line | Treatment Duration | EC50 / IC50 (µM) | Assay | Reference |
| U-87 MG | 24 hours | 0.98 (EC50) | WST-1 | [2] |
| U-87 MG | 7 days | 6.8 (LC50) | Sulphorhodamine B | |
| A172 | 24, 48, 72 hours | Most sensitive of the three lines tested | WST-1 | [1] |
| T98G | 24, 48, 72 hours | Less sensitive than A172 | WST-1 | [1] |
| Rat Glioblastoma | Not specified | 14 ± 1.9 (IC50) | Not specified | |
| Human Glioblastoma | Not specified | 15 ± 1.7 (IC50) | Not specified |
Table 2: Effects of Perphenazine on U-87 MG Cell Viability
| Perphenazine Concentration (µM) | Incubation Time | Reduction in Cell Viability (%) | Assay | Reference |
| 0.5 | 24 hours | 32 | WST-1 | [2] |
| 1.0 | 24 hours | 54.5 | WST-1 | [2] |
| 5.0 | 24 hours | 82.1 | WST-1 | [2] |
| 10.0 | 24 hours | 92.2 | WST-1 | [2] |
Experimental Protocols
The following section details the methodologies employed in key studies investigating the effects of perphenazine on glioblastoma cells.
Cell Culture and Maintenance
-
Cell Lines: Human glioblastoma cell lines U-87 MG, A172, and T98G are commonly used.[1] Patient-derived glioblastoma tumorspheres (TSs) have also been utilized to better recapitulate the tumor microenvironment.[3][4]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin, neomycin) is a standard growth medium.[2]
-
Incubation Conditions: Cells are typically maintained in a humidified incubator at 37°C with 5% CO2.
Drug Preparation and Treatment
-
Solvents: this compound is often dissolved in dimethyl sulfoxide (DMSO) or lactic acid (1%) to prepare stock solutions.[3]
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere before being treated with various concentrations of perphenazine for specified durations (e.g., 24, 48, 72 hours).[1]
Cell Viability Assays
-
WST-1 Assay: This colorimetric assay measures the metabolic activity of viable cells. The WST-1 reagent is added to the cells, and after a short incubation, the absorbance is measured to determine the percentage of viable cells relative to a control group.[1][2]
-
Sulforhodamine B (SRB) Assay: The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein.
-
ATP Assay: Cellular ATP levels are a direct indicator of cell viability and can be measured using luminescent assays.[3]
Apoptosis and Cell Death Analysis
-
Flow Cytometry: This technique can be used to quantify apoptotic cells after staining with markers like Annexin V and propidium iodide.[3]
-
Western Blotting: The expression levels of key apoptosis-related proteins (e.g., caspases, Bcl-2 family members) can be analyzed by western blotting.[3]
Cell Migration and Invasion Assays
-
Transwell Invasion Assay: This assay assesses the invasive potential of cancer cells. Cells are seeded in the upper chamber of a Matrigel-coated insert, and chemoattractants are placed in the lower chamber. The number of cells that invade through the matrix and migrate to the lower surface of the insert is quantified.[6]
Signaling Pathways and Mechanisms of Action
Perphenazine exerts its anti-glioblastoma effects through multiple mechanisms, primarily by antagonizing dopamine receptors and disrupting key oncogenic signaling pathways.
Dopamine Receptor Blockade
Glioblastoma cells have been shown to express dopamine receptors, particularly D2 and D3 (DRD2, DRD3).[3][7] Dopamine signaling through these receptors can promote glioblastoma stem cell-like properties and tumor growth.[7] Perphenazine, as a potent DRD2/3 antagonist, inhibits these pro-tumorigenic signals.[3][4] This blockade can also reduce the migration of subventricular zone cells towards the tumor, which is thought to contribute to tumor growth and recurrence.[8][9][10]
Disruption of Lysosomal Function and Oncogenic Signaling
Recent studies have revealed that perphenazine can disrupt lysosomal function in glioblastoma cells.[5] This disruption can lead to an energetic and antioxidant collapse within the cancer cells. Furthermore, perphenazine has been shown to inhibit the EGFR-PI3K-Akt signaling pathway, a critical driver of glioblastoma cell proliferation and survival.[5] The inhibition of this pathway may be linked to the stabilization of the tumor suppressor protein PTEN.[5]
Induction of Apoptosis and Autophagy
The cytotoxic effects of perphenazine are mediated, in part, by the induction of programmed cell death. Studies have shown that perphenazine treatment leads to elevated apoptosis in glioblastoma tumorspheres.[3][4] Additionally, perphenazine has been observed to promote autophagy, a cellular process that can have both pro-survival and pro-death roles depending on the context.[3][4] Further research is needed to fully elucidate the role of autophagy in perphenazine-induced glioblastoma cell death.
Synergistic Combination with Temozolomide
A significant area of investigation is the combination of perphenazine with the standard-of-care chemotherapeutic agent, temozolomide (TMZ). Research has demonstrated that the co-administration of perphenazine and TMZ results in a synergistic anticancer effect in patient-derived glioblastoma tumorspheres.[3][4] This combination has been shown to be superior to single-agent treatment in reducing cell viability, ATP production, stemness, and invasiveness, while increasing apoptosis.[3][4] These findings suggest that perphenazine could be a valuable adjunct to current glioblastoma therapies.
Conclusion and Future Directions
This compound demonstrates significant potential as a repurposed therapeutic agent for glioblastoma. Its ability to effectively reduce glioblastoma cell viability, coupled with a favorable safety profile and the capacity to penetrate the blood-brain barrier, makes it an attractive candidate for further clinical investigation. The synergistic effects observed with temozolomide are particularly promising and warrant further exploration in preclinical and clinical settings. Future research should focus on elucidating the intricate molecular mechanisms underlying perphenazine's action, identifying predictive biomarkers of response, and optimizing combination therapy strategies to improve outcomes for patients with this devastating disease.
References
- 1. Comparative cytotoxicity of perphenazine on different human glioblastoma cells [annales.sum.edu.pl]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Antipsychotics possess anti-glioblastoma activity by disrupting lysosomal function and inhibiting oncogenic signaling by stabilizing PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perphenazine and prochlorperazine decrease glioblastoma U-87 MG cell migration and invasion: Analysis of the ABCB1 and ABCG2 transporters, E-cadherin, α-tubulin and integrins (α3, α5, and β1) levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jbuon.com [jbuon.com]
- 8. Glioblastoma treatment using perphenazine to block the subventricular zone's tumor trophic functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Perphenazine Dihydrochloride: A Technical Guide for Dopamine Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of perphenazine dihydrochloride as a tool compound for dopamine research. Perphenazine, a potent phenothiazine derivative, serves as a valuable antagonist for investigating dopamine receptor function and its downstream signaling pathways. This document provides a comprehensive overview of its mechanism of action, quantitative binding and functional data, and detailed experimental protocols for its application in both in vitro and in vivo research settings.
Mechanism of Action
Perphenazine primarily exerts its effects through the antagonism of dopamine D1 and D2 receptors.[1][2][3] By blocking these receptors, it inhibits the downstream signaling cascades typically initiated by dopamine. This blockade is central to its antipsychotic and antiemetic properties.[2][3] The interaction of perphenazine with D2-like receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] Furthermore, its binding to G protein-coupled dopamine receptors can influence other second messenger systems, such as the phosphatidylinositol-calcium signaling pathway.[5]
Beyond its high affinity for dopamine receptors, perphenazine also exhibits antagonist activity at various other neurotransmitter receptors, including serotonin (5-HT), histamine (H1), and alpha-adrenergic receptors.[2][6] This broader pharmacological profile contributes to its overall effects and side-effect profile.
Quantitative Data
The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of this compound at various receptors, providing a quantitative basis for its use as a research tool.
Table 1: Receptor Binding Affinities (Ki) of Perphenazine
| Receptor | Ki (nM) | Species | Reference |
| Dopamine D2 | 0.56 | Human | [1] |
| Dopamine D3 | 0.43 | Human | [1] |
| Serotonin 5-HT2A | 6 | Human | [1] |
Table 2: Functional Potency (EC50/IC50) of Perphenazine
| Assay | Parameter | Value (µM) | Cell Line | Reference |
| Cell Viability | EC50 | 2.76 | SH-SY5Y | [7] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are intended to serve as a starting point for researchers, and specific parameters may require optimization based on experimental conditions.
In Vitro Assays
1. Dopamine D2 Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of perphenazine for the dopamine D2 receptor.
-
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [³H]-Spiperone or [¹²⁵I]-IABN.[6]
-
Non-specific binding control: Haloperidol (10 µM).
-
This compound solutions of varying concentrations.
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Prepare cell membranes from HEK293-D2 cells by homogenization and centrifugation.
-
Resuspend the membrane pellet in homogenization buffer.
-
In a 96-well plate, add in triplicate:
-
Total binding wells: Cell membranes and radioligand.
-
Non-specific binding wells: Cell membranes, radioligand, and haloperidol.
-
Competition wells: Cell membranes, radioligand, and varying concentrations of perphenazine.
-
-
Incubate the plate at room temperature for 60-90 minutes.[6]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold homogenization buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value for perphenazine using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay
This protocol outlines a method to assess the functional antagonism of perphenazine on dopamine D2 receptor-mediated inhibition of cAMP production.
-
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Forskolin (adenylyl cyclase activator).
-
Dopamine (agonist).
-
This compound solutions of varying concentrations.
-
cAMP assay kit (e.g., HTRF, GloSensor).[8]
-
Microplate reader compatible with the chosen assay kit.
-
-
Procedure:
-
Seed the cells in a 96-well or 384-well plate and grow to confluence.
-
On the day of the assay, replace the culture medium with assay buffer.
-
Pre-incubate the cells with varying concentrations of perphenazine for 15-30 minutes at room temperature.
-
Add a fixed concentration of dopamine (typically EC80) and forsklin to all wells except the basal control.
-
Incubate for 30 minutes at room temperature.[8]
-
Lyse the cells (if required by the kit) and proceed with the cAMP detection according to the manufacturer's instructions.
-
Measure the signal using a microplate reader.
-
Generate a dose-response curve and calculate the IC50 value for perphenazine.
-
3. Intracellular Calcium Mobilization Assay
This protocol describes how to measure the effect of perphenazine on dopamine receptor-mediated changes in intracellular calcium levels.
-
Materials:
-
Cells expressing the dopamine receptor of interest (e.g., D1- or D2-like receptors coupled to Gq/11).
-
Assay Buffer: Krebs buffer or HBSS with 20 mM HEPES, pH 7.4.[9]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[9]
-
Dopamine or another suitable agonist.
-
This compound solutions of varying concentrations.
-
Fluorescence microplate reader with kinetic reading capabilities and integrated injectors (e.g., FlexStation).[9]
-
-
Procedure:
-
Plate cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.[10]
-
Wash the cells with assay buffer to remove extracellular dye.
-
Place the plate in the fluorescence reader and establish a baseline fluorescence reading.
-
Inject varying concentrations of perphenazine into the wells and incubate for a short period.
-
Inject a fixed concentration of the dopamine agonist and immediately begin kinetic fluorescence readings.
-
Record the change in fluorescence intensity over time.
-
Analyze the data to determine the effect of perphenazine on the agonist-induced calcium response.
-
In Vivo Assays
1. Catalepsy Bar Test in Rats
This test assesses the cataleptic effects of perphenazine, a behavioral correlate of dopamine D2 receptor blockade in the nigrostriatal pathway.
-
Apparatus: A horizontal bar (e.g., 0.9 cm in diameter) is fixed at a height of 9-10 cm above a flat surface.[11][12]
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle to the rats.
-
At a predetermined time after injection (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the horizontal bar.[11]
-
Start a stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time is typically set (e.g., 180 seconds). If the rat remains on the bar for the entire cut-off period, the maximum time is recorded.
-
Repeat the test at different time points to assess the time course of the cataleptic effect.
-
Compare the descent latencies between the perphenazine-treated and vehicle-treated groups.
-
2. Conditioned Avoidance Response (CAR) in Rats
The CAR test is a predictive model for antipsychotic efficacy, where the drug's ability to suppress a learned avoidance response is measured.
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock, a conditioned stimulus (CS) such as a light or tone, and an unconditioned stimulus (US) which is the footshock.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Training Phase:
-
Place a rat in the shuttle box.
-
Present the CS for a set duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, the trial is terminated (avoidance response).
-
If the rat does not move, deliver the US (e.g., 0.5-1.0 mA footshock) for a short duration (e.g., 5 seconds) or until the rat escapes to the other compartment (escape response).
-
Repeat for a set number of trials per session over several days until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
-
Testing Phase:
-
Administer this compound (e.g., 0.1-1.0 mg/kg, i.p.) or vehicle.
-
After a specified pre-treatment time, place the rat in the shuttle box and begin the test session.
-
Record the number of avoidance, escape, and no-response trials.
-
A selective suppression of avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.[13]
-
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the use of perphenazine in dopamine research.
Caption: Dopamine Receptor Signaling Pathways Antagonized by Perphenazine.
Caption: Workflow for a Dopamine D2 Receptor Radioligand Binding Assay.
Caption: Workflow for the Catalepsy Bar Test in Rats.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Perphenazine? [synapse.patsnap.com]
- 3. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Perphenazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perphenazine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 8. dovepress.com [dovepress.com]
- 9. Catalepsy test in rats [protocols.io]
- 10. bu.edu [bu.edu]
- 11. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacologic profile of perphenazine's metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trajectory of a Tool: An In-depth Technical Guide to the Historical Development of Perphenazine Dihydrochloride in Research
Introduction
Perphenazine dihydrochloride, a piperazinyl phenothiazine derivative, first emerged in the 1950s as a potent antipsychotic medication.[1] Initially developed for the management of psychotic disorders such as schizophrenia, its robust and relatively specific antagonism of the dopamine D2 receptor quickly established it as an invaluable tool in neuroscience research.[2][3] This technical guide will trace the historical development of this compound as a research instrument, detailing its mechanism of action, its application in seminal experimental studies, and the quantitative data that have defined its use. For researchers, scientists, and drug development professionals, understanding the evolution of this compound from a clinical treatment to a fundamental research tool offers insights into the broader history of neuropsychopharmacology.
Early Synthesis and the Dawn of Antipsychotic Research
The synthesis of perphenazine is a multi-step process rooted in phenothiazine chemistry. A common synthetic route involves the reaction of 2-chlorophenothiazine with a piperazine-containing side chain. Specifically, N-(2-hydroxyethyl)piperazine is reacted with 1-bromo-3-chloropropane, and the resulting product is then condensed with 2-chlorophenothiazine. This process yields the perphenazine base, which is then converted to the more stable and water-soluble dihydrochloride salt for pharmaceutical and research applications.
Perphenazine was first approved for clinical use in the United States in February 1957.[2] Its development was part of a broader wave of research into phenothiazine derivatives following the discovery of chlorpromazine's antipsychotic effects earlier in the decade. Clinically, perphenazine proved to be significantly more potent than chlorpromazine, requiring lower doses to achieve a therapeutic effect.[4] This higher potency, coupled with a predictable side-effect profile, made it an attractive candidate for both therapeutic use and as a more refined tool for investigating the biological basis of psychosis.
Unraveling the Mechanism of Action: A Focus on the Dopamine D2 Receptor
The primary mechanism of action of perphenazine is its potent antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[3][5] In conditions like schizophrenia, hyperactivity of these dopaminergic pathways is thought to contribute to the positive symptoms of psychosis, such as hallucinations and delusions.[3] By blocking these D2 receptors, perphenazine mitigates the effects of excess dopamine, leading to a reduction in psychotic symptoms.[3]
While its principal action is at the D2 receptor, perphenazine also exhibits binding affinity for a range of other neurotransmitter receptors, which contributes to its broader pharmacological profile and side effects.[3][6] These include dopamine D1, serotonin (5-HT2A), alpha-1 adrenergic, and histamine H1 receptors.[3][6] The blockade of histamine H1 receptors, for instance, is responsible for its sedative effects.[7]
Signaling Pathway of Perphenazine's D2 Receptor Antagonism
Quantitative Data: Receptor Binding Affinities and Pharmacokinetics
The utility of perphenazine as a research tool is largely defined by its binding affinity for various receptors. The dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.
| Receptor Target | Perphenazine Ki (nM) | Reference |
| Dopamine D2 | 0.14 - 0.56 | [6][7] |
| Dopamine D3 | 0.43 | [6] |
| Serotonin 5-HT2A | 6 | [6] |
| Histamine H1 | Data not consistently reported | |
| Alpha-1A Adrenergic | Binding confirmed, specific Ki not consistently reported | [6] |
Pharmacokinetic Profile
| Parameter | Value | Reference |
| Bioavailability (Oral) | ~40% | [4][8] |
| Elimination Half-life | 8-12 hours (up to 20 hours) | [4] |
| Metabolism | Hepatic (Sulfoxidation, hydroxylation, dealkylation, glucuronidation) | [4] |
Perphenazine in Key Experimental Protocols
Perphenazine's potent D2 antagonism made it a cornerstone in studies aiming to validate the "dopamine hypothesis of schizophrenia." Researchers utilized it in a variety of experimental paradigms to probe the function of the dopamine system.
Experimental Workflow: In Vivo Microdialysis in Rodent Models
A common application of perphenazine in research has been to study its effects on neurotransmitter release in specific brain regions of animal models. In vivo microdialysis is a technique that allows for the sampling of extracellular fluid from the brain of a freely moving animal.
In such experiments, administration of a D2 antagonist like perphenazine would be expected to cause a compensatory increase in the firing rate of dopaminergic neurons and subsequent dopamine release, a finding that has been crucial in understanding the feedback mechanisms of the dopamine system.
In Vitro Receptor Binding Assays
To determine the binding affinity of perphenazine for various receptors, competitive binding assays are employed. In these experiments, a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of cell membranes expressing that receptor. The addition of unlabeled perphenazine competes with the radioligand for binding sites.
Methodology:
-
Membrane Preparation: Tissues or cultured cells expressing the receptor of interest (e.g., dopamine D2) are homogenized and centrifuged to isolate the cell membranes.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of unlabeled perphenazine.
-
Separation: The mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of perphenazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Evolving Research Applications: From Neuroscience to Oncology
While the primary research application of perphenazine has been in neuroscience, more recent studies have explored its potential in other fields, notably oncology. Some in vitro studies have shown that perphenazine can inhibit the proliferation of certain cancer cell lines and induce apoptosis (programmed cell death).[6][9] For example, research has demonstrated its cytotoxic activity against human glioblastoma cells.[10] This has opened up new avenues for drug repositioning research, investigating whether this established antipsychotic could be repurposed for cancer therapy.[9]
Conclusion
This compound's journey from a second-generation phenothiazine antipsychotic to a fundamental research tool illustrates the symbiotic relationship between clinical medicine and basic science. Its potent and well-characterized antagonism of the dopamine D2 receptor provided researchers with a chemical probe to dissect the complexities of the dopamine system, contributing significantly to our understanding of psychosis and the mechanism of action of antipsychotic drugs. While newer and more specific pharmacological tools have since been developed, the historical and continued use of perphenazine in research underscores its enduring legacy in the field of neuropsychopharmacology. The ongoing exploration of its potential in other therapeutic areas, such as oncology, ensures that the story of perphenazine as a research tool is still being written.
References
- 1. Perphenazine for schizophrenia | Cochrane [cochrane.org]
- 2. Perphenazine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 3. What is the mechanism of Perphenazine? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Perphenazine in Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and brain distribution studies of perphenazine-loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Solubility and Preparation of Perphenazine Dihydrochloride Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of perphenazine dihydrochloride in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS), along with protocols for preparing stock and working solutions.
Introduction
Perphenazine is a typical antipsychotic agent belonging to the phenothiazine class of drugs. It functions primarily as a dopamine D2 receptor antagonist and is utilized in the management of psychotic disorders such as schizophrenia, as well as for severe nausea and vomiting.[1][2][3] For in vitro and in vivo research, preparing homogenous and stable solutions is a critical first step. This compound is a salt form of perphenazine, generally used to improve aqueous solubility.
Solubility Data
The solubility of a compound is a key physical property that influences its suitability for various experimental assays. The following table summarizes the available quantitative solubility data for perphenazine and its dihydrochloride salt in DMSO and aqueous solutions.
| Compound | Solvent | Solubility | Molar Concentration | Source |
| Perphenazine | DMSO | ~60 mg/mL | ~148.53 mM | TargetMol[4] |
| Perphenazine | DMSO | ~20 mg/mL | - | Cayman Chemical[5] |
| Perphenazine | Water (24 °C) | ~0.0283 mg/mL | - | PubChem[6] |
| Perphenazine | PBS | Sparingly Soluble | - | Inferred from water solubility |
Note: The data for DMSO and water is for the perphenazine free base. The dihydrochloride salt is expected to have enhanced solubility in aqueous solutions like PBS compared to the free base.
Experimental Protocols
Safety Precautions: this compound is a hazardous substance. Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution in an organic solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance and place it into a sterile vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 100 mM stock solution, add the appropriate volume of DMSO to the weighed powder).
-
Dissolution:
-
Cap the vial securely and vortex the mixture thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonication for 5-10 minutes in a water bath can aid dissolution.[4] Gentle warming (to no more than 37°C) can also be applied, but care should be taken to avoid degradation.
-
-
Storage: Once fully dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term stability.
Protocol 2: Preparation of a this compound Working Solution in PBS
This protocol details two common methods for preparing working solutions in an aqueous buffer system.
Method A: Direct Dissolution in PBS
This method is suitable for lower concentration working solutions where the solubility of the dihydrochloride salt in PBS is sufficient.
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Weigh the required amount of this compound for your final desired concentration directly into a sterile conical tube.
-
Solvent Addition: Add the final volume of sterile PBS to the tube.
-
Dissolution:
-
Cap the tube and vortex vigorously until the powder is completely dissolved.
-
Due to the potentially limited aqueous solubility, this may take several minutes. Ensure no particulates are visible before use.
-
-
Use: Prepare this solution fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[7]
Method B: Dilution from a DMSO Stock Solution
This is the preferred method for preparing aqueous working solutions, especially for cell-based assays, as it starts from a verified, dissolved stock.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Sterile conical tubes
Procedure:
-
Calculation: Determine the volume of DMSO stock solution needed to achieve the final desired concentration in PBS. Crucially, ensure the final concentration of DMSO in the working solution is non-toxic to your experimental system (typically <0.5% for cell culture). [8]
-
Dilution:
-
Add the required volume of sterile PBS to a conical tube.
-
While vortexing the PBS, add the calculated volume of the DMSO stock solution dropwise. This stepwise dilution helps prevent the compound from precipitating out of solution.[8]
-
-
Final Mix: Vortex the final solution gently to ensure homogeneity.
-
Control: Prepare a vehicle control solution containing the same final concentration of DMSO in PBS to account for any effects of the solvent on the experiment.[8]
Mechanism of Action: Signaling Pathway
Perphenazine exerts its antipsychotic effects by acting as an antagonist at several neurotransmitter receptors. Its primary mechanism involves the blockade of dopamine D2 receptors in the mesolimbic pathways of the brain.[1][9] Additionally, it shows antagonistic activity at serotonin, histamine, and adrenergic receptors, which contributes to its therapeutic effects and side effect profile.[1]
Caption: Perphenazine's primary mechanism of action.
Experimental Workflow for Solution Preparation
The following diagram outlines the logical steps for preparing a final working solution of this compound in an aqueous buffer for in vitro experiments.
Caption: Workflow for preparing an aqueous working solution.
References
- 1. What is the mechanism of Perphenazine? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Perphenazine | CaMK | Histamine Receptor | TargetMol [targetmol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Perphenazine Dihydrochloride In Vitro Assay Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perphenazine is a typical antipsychotic drug belonging to the phenothiazine class, primarily used in the management of psychotic disorders and for its antiemetic properties.[1][2] Its primary mechanism of action is the antagonism of dopamine D1 and D2 receptors in the central nervous system.[1] Perphenazine also exhibits affinity for other receptors, including serotonin, alpha-adrenergic, and histamine receptors, contributing to its complex pharmacological profile.[3] Understanding the in vitro pharmacology of perphenazine dihydrochloride is crucial for elucidating its therapeutic effects and potential side effects.
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound. The described methods include a dopamine D2 receptor binding assay, a functional assay for dopamine D1 receptor antagonism, cell viability assays in relevant cell lines, and western blot analyses to investigate the compound's effects on downstream signaling pathways.
Data Presentation
The following tables summarize the quantitative data for this compound obtained from various in vitro assays.
Table 1: Receptor Binding Affinities of Perphenazine
| Target | Radioligand | Cell Line | Assay Type | Perphenazine Ki (nM) |
| Dopamine D2 Receptor | [3H]-Spiperone | HEK293 | Radioligand Binding | 0.14 - 0.56[3][4] |
| Dopamine D1 Receptor | - | - | - | - |
| Serotonin 5-HT2A Receptor | - | - | - | 6[3] |
Data compiled from multiple sources. Ki values can vary based on experimental conditions.
Table 2: Functional Antagonism of Perphenazine
| Target | Functional Readout | Cell Line | Assay Type | Perphenazine IC50 |
| Dopamine D1 Receptor | cAMP accumulation | CHO-K1 | HTRF | [Data not available in search results] |
Table 3: Cytotoxicity of Perphenazine in Various Cell Lines
| Cell Line | Assay Type | Incubation Time | Perphenazine EC50 (µM) |
| Melanocytes | WST-1 | 24h | 2.76[2] |
| SH-SY5Y (Neuroblastoma) | MTS | - | - |
| U-87 MG (Glioblastoma) | WST-1 | 24h | 0.98[5] |
| FaDu (Head and Neck Cancer) | AlamarBlue | - | - |
| Cal27 (Head and Neck Cancer) | AlamarBlue | - | - |
EC50 values are dependent on the specific cell line and assay conditions.
Experimental Protocols
Dopamine D2 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the human dopamine D2 receptor using [3H]-spiperone as the radioligand.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid and 0.001% Bovine Serum Albumin[6]
-
[3H]-Spiperone (specific activity ~15-30 Ci/mmol)
-
This compound
-
(+)-Butaclamol (for non-specific binding determination)[6]
-
96-well microplates
-
Scintillation vials and cocktail
-
Microplate shaker
-
Filtration apparatus with GF/B filters
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture HEK293-D2R cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 4°C, 20,000 x g for 20 minutes.
-
Resuspend the pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer to the total binding wells, 50 µL of 2 µM (+)-butaclamol to the non-specific binding wells, and 50 µL of varying concentrations of this compound to the competition wells.[6]
-
Add 50 µL of [3H]-spiperone (final concentration ~1-3 nM) to all wells.[6]
-
Add 100 µL of the cell membrane preparation (final protein concentration ~10-40 µ g/well ) to all wells.[6]
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.[6]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a GF/B filter pre-soaked in assay buffer using a filtration apparatus.
-
Wash the filters three times with 200 µL of ice-cold assay buffer.
-
-
Scintillation Counting:
-
Transfer the filters to scintillation vials.
-
Add 4 mL of scintillation cocktail to each vial.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the perphenazine concentration.
-
Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the D2 receptor.
-
Dopamine D1 Receptor Functional Antagonism Assay (cAMP Assay)
This protocol outlines a method to assess the functional antagonism of this compound on the human dopamine D1 receptor by measuring its effect on dopamine-induced cyclic AMP (cAMP) accumulation.
Materials:
-
CHO-K1 cells stably expressing the human dopamine D1 receptor[7]
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4[8]
-
Dopamine
-
This compound
-
IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation)[8]
-
HTRF cAMP assay kit (or equivalent)
-
384-well white microplates
-
Plate reader capable of HTRF detection
Protocol:
-
Cell Seeding:
-
Seed CHO-K1-D1R cells into a 384-well white plate at a density of 5,000-10,000 cells/well and incubate overnight.[9]
-
-
Compound Treatment:
-
Remove the culture medium and add 10 µL of assay buffer containing 500 µM IBMX and varying concentrations of this compound to the appropriate wells.[8]
-
Incubate for 15 minutes at room temperature.
-
-
Agonist Stimulation:
-
Add 10 µL of dopamine (at a concentration that elicits ~80% of the maximal response, e.g., EC80) to the wells.
-
Incubate for 30 minutes at room temperature.[8]
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the HTRF cAMP assay kit.[8]
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the HTRF ratio against the logarithm of the perphenazine concentration.
-
Determine the IC50 value, which represents the concentration of perphenazine that inhibits 50% of the dopamine-induced cAMP production.
-
Cell Viability Assay (WST-1 Assay)
This protocol describes a colorimetric assay to evaluate the cytotoxic effects of this compound on a selected cell line (e.g., SH-SY5Y neuroblastoma cells).
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
WST-1 reagent
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 104 cells/well and allow them to attach overnight.
-
-
Compound Treatment:
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO or media).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
-
WST-1 Incubation:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the perphenazine concentration.
-
Determine the EC50 value, the concentration of perphenazine that reduces cell viability by 50%.
-
Western Blot Analysis of Akt and Wnt Signaling Pathways
This protocol provides a general method to investigate the effect of this compound on the phosphorylation of Akt and the expression of β-catenin, key components of the Akt and Wnt signaling pathways, respectively.
Materials:
-
SH-SY5Y cells (or other relevant cell line)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-catenin, anti-β-actin)[10][11]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.[13]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again with TBST.[13]
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels, and β-catenin to a loading control like β-actin.
-
Visualizations
Caption: Perphenazine's antagonism of the dopamine D2 receptor.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Perphenazine in Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. dovepress.com [dovepress.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Perphenazine Dihydrochloride Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perphenazine, a piperazinyl phenothiazine derivative, is a potent antipsychotic and antiemetic agent.[1][2] Its primary mechanism of action involves the antagonism of dopamine D1 and D2 receptors in the central nervous system.[2] Beyond its established clinical use for treating schizophrenia and severe nausea, perphenazine is gaining attention in cancer research for its cytotoxic effects on various cancer cell lines, including glioblastoma and melanoma.[3][4][5][6] This document provides detailed protocols for key cell-based assays to investigate the pharmacological and cytotoxic properties of perphenazine dihydrochloride.
Mechanism of Action
Perphenazine's therapeutic effects are primarily attributed to its blockade of dopamine D2 receptors in the brain's mesolimbic pathway.[1] However, its pharmacological profile is broad, exhibiting antagonistic activity at several other neurotransmitter receptors, which contributes to its overall effects and side-effect profile. These include:
At the cellular level, particularly at higher concentrations, perphenazine can induce apoptosis and lysosomal cell death.[3][7] This is often accompanied by mitochondrial damage, activation of caspase-3, and a reduction in cellular ATP levels.[7] Its anticancer activity may be linked to the disruption of lysosomal function and the inhibition of oncogenic signaling pathways like AKT and Wnt.[4][6]
Data Presentation: Quantitative Pharmacological Data
The following tables summarize key in vitro quantitative data for perphenazine, providing a basis for experimental design.
Table 1: Receptor Binding Affinity (Ki)
| Receptor Target | Ki Value (nM) | Source |
| Dopamine D2 | 0.56 | [3] |
| Dopamine D3 | 0.43 | [3] |
| Serotonin 5-HT2A | 6 | [3] |
Table 2: Effective and Cytotoxic Concentrations (EC50)
| Cell Line | Assay Type | Parameter | Value (µM) | Source |
| Melanocytes | Cell Viability | EC50 | 2.76 | [7] |
| U-87 MG (Glioblastoma) | WST-1 Assay | EC50 | 0.98 | [8] |
| A172 (Glioblastoma) | WST-1 Assay | EC50 | Most sensitive* | [4] |
| L02 (Hepatocytes) | Viability Assay | Cytotoxicity | 40 (at 48h) | [3] |
| U-87 MG (Glioblastoma) | Migration Assay | Inhibition | 1 (at 24h) | [3] |
*The study concluded A172 cells were the most sensitive to perphenazine compared to T98G and U-87 MG cells, but did not state the specific EC50 value in the abstract.[4]
Experimental Protocols & Visualizations
Cell Viability / Cytotoxicity Assay (WST-1 Method)
This protocol determines the effect of perphenazine on cell viability by measuring the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the WST-1 tetrazolium salt to formazan, resulting in a color change that is proportional to the number of living cells.
Caption: Workflow for assessing cell viability after perphenazine treatment.
Protocol:
-
Cell Plating: Seed human glioblastoma cells (e.g., U-87 MG, A172) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[8]
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile phosphate-buffered saline). Perform serial dilutions to create a range of desired concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of perphenazine. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, or 72 hours).[4]
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Shake the plate gently and measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the EC50 value.
Dopamine D2 Receptor Signaling Pathway
Perphenazine acts as an antagonist at the D2 receptor, which is a Gαi-coupled receptor. Activation of Gαi normally inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By blocking the D2 receptor, perphenazine prevents this inhibition.
Caption: Perphenazine blocks dopamine's inhibitory effect on cAMP production.
Functional Assay: Cyclic AMP (cAMP) Measurement
This protocol measures changes in intracellular cAMP levels to functionally assess perphenazine's antagonism at Gαi-coupled dopamine receptors. An agonist (like dopamine) is used to stimulate the receptor and decrease cAMP; perphenazine should reverse this effect.
Caption: Workflow for a competitive antagonist cAMP assay.
Protocol:
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably or transiently expressing the human dopamine D2 receptor. Seed cells in a 384-well white, opaque plate.[9]
-
Equilibration: On the day of the assay, remove the culture medium and replace it with a stimulation buffer (e.g., HBSS with 0.5 mM IBMX to inhibit phosphodiesterase).
-
Antagonist Addition: Add various concentrations of perphenazine to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: To measure Gαi coupling, first stimulate adenylyl cyclase with a submaximal concentration of forskolin. Then, add a D2 receptor agonist (e.g., quinpirole or dopamine) at its EC80 concentration to all wells (except negative controls) to induce a decrease in cAMP.
-
Detection: After agonist stimulation (typically 15-30 minutes), stop the reaction and measure cAMP levels using a commercial kit (e.g., GloSensor™ or AlphaScreen™).[9][10] This usually involves a cell lysis step followed by the addition of detection reagents.
-
Measurement: Read the plate on a luminometer or a compatible plate reader according to the manufacturer's instructions.
-
Analysis: The signal will be inversely proportional to the cAMP concentration. Perphenazine's antagonism will prevent the agonist-induced signal increase. Plot the results to determine the IC50 of perphenazine.
Functional Assay: Intracellular Calcium Imaging
This protocol can be used to assess perphenazine's effect on receptors that signal through Gαq pathways (which increase intracellular calcium) or to observe general effects on calcium homeostasis. While dopamine receptors are not primarily Gαq-coupled, other receptors targeted by perphenazine (like alpha-1 adrenergic) are.
Protocol:
-
Cell Plating: Seed cells expressing the target receptor (e.g., alpha-1 adrenergic receptor) onto glass-bottom dishes or 96-well imaging plates. Allow them to adhere overnight.
-
Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium indicator dye (e.g., Fluo-4 AM, 2-5 µM) in the buffer for 30-60 minutes at 37°C.[11]
-
De-esterification: Wash the cells gently to remove excess dye and incubate in fresh buffer for 30 minutes at room temperature to allow for complete de-esterification of the AM ester.
-
Antagonist Pre-incubation: Add various concentrations of perphenazine to the cells and incubate for 10-20 minutes.
-
Imaging and Stimulation: Place the plate on an imaging system (e.g., a fluorescence microscope or a plate reader with a liquid handling module).[12]
-
Baseline Measurement: Record baseline fluorescence for 10-20 seconds.
-
Agonist Addition: Add an appropriate agonist (e.g., phenylephrine for alpha-1 receptors) and immediately begin recording fluorescence changes over time (e.g., for 1-3 minutes at 1-2 frames per second).[12]
-
Data Analysis: Quantify the change in fluorescence intensity (ΔF) relative to the baseline (F0). Compare the peak response in perphenazine-treated cells to control cells to determine the inhibitory effect.
References
- 1. What is the mechanism of Perphenazine? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparative cytotoxicity of perphenazine on different human glioblastoma cells [annales.sum.edu.pl]
- 5. Antimelanoma activity of perphenazine and prochlorperazine in human COLO829 and C32 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput microscopy exposes a pharmacological window in which dual leucine zipper kinase inhibition preserves neuronal network connectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Perphenazine Dihydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of perphenazine dihydrochloride in rodent models, including recommended dosage ranges, administration protocols, and an exploration of its primary mechanism of action. The information is intended to guide researchers in designing and executing preclinical studies for antipsychotic and antiemetic drug discovery.
Mechanism of Action
Perphenazine is a typical antipsychotic of the piperazinyl phenothiazine class.[1] Its primary mechanism of action involves the potent antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[2][3] This blockade of D2 receptors is believed to be responsible for its antipsychotic effects, mitigating the positive symptoms of schizophrenia such as hallucinations and delusions.[3]
In addition to its high affinity for D2 receptors, perphenazine also exhibits antagonist activity at other neurotransmitter receptors, including dopamine D1, serotonin (5-HT2), histamine (H1), and alpha-adrenergic receptors.[1][3] Its antiemetic properties are primarily attributed to the blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.[1]
Signaling Pathway of Perphenazine at the Dopamine D2 Receptor
Caption: Perphenazine antagonizes the D2 receptor, inhibiting downstream signaling.
Dosage and Administration in Rodent Models
The appropriate dosage of this compound can vary significantly depending on the rodent species, the specific experimental model, and the intended therapeutic effect. The following tables summarize reported dosages from the literature. It is crucial to perform dose-response studies to determine the optimal dose for a specific experimental paradigm.
Table 1: this compound Dosages in Rat Models
| Model | Dosage Range | Route of Administration | Frequency | Notes | Reference |
| Long-term Neurotoxicity | 3.4 mg/kg | Subcutaneous (s.c.) | Every 2 weeks for 12 months | This chronic dosing regimen was shown to induce nerve cell loss in the basal ganglia. | [4] |
| Catalepsy Test (as a reference) | Not a direct study on perphenazine, but provides context. Haloperidol AED50 = 0.29 mg/kg. | Intraperitoneal (i.p.) | Single dose | Perphenazine would be expected to induce catalepsy, a measure of extrapyramidal side effects. | [5] |
| Conditioned Avoidance Responding (as a reference) | ED50 of 2.4 - 5.6 mg/kg (for other phenylpiperazines) | Intraperitoneal (i.p.) | Single dose | This test is predictive of antipsychotic efficacy. | [6] |
Table 2: this compound Dosages in Mouse Models
| Model | Dosage Range | Route of Administration | Frequency | Notes | Reference |
| Motor Function (SOD1G93A mice) | 3 mg/kg/day | Intraperitoneal (i.p.) | Daily | This study investigated the effect of perphenazine on motor function and survival. | [7] |
| General Antipsychotic Effect (converted from human dose) | 2 mg/kg | Intraperitoneal (i.p.) | Single dose | Dose was calculated based on body surface area conversion from human clinical doses. | [8] |
| Locomotor Activity | Not specified for perphenazine, but typical antipsychotics are known to decrease locomotor activity. | - | - | Dose-response studies are recommended to assess effects on spontaneous or drug-induced locomotion. | [9] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Vortex mixer
-
Sterile syringes and needles (gauge appropriate for the route of administration and animal size)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a known volume of sterile saline to achieve the desired final concentration. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of this compound in 10 mL of sterile saline.
-
Vortex the solution until the powder is completely dissolved. Protect the solution from light, as phenothiazines can be light-sensitive.
-
-
Animal Preparation:
-
Weigh each animal accurately on the day of dosing to calculate the precise volume of the drug solution to be administered.
-
-
Administration:
-
Intraperitoneal (i.p.) Injection: Restrain the animal appropriately. Lift the animal's hindquarters and tilt it slightly downwards. Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. Aspirate to ensure no fluid is drawn back, then inject the calculated volume.
-
Subcutaneous (s.c.) Injection: Gently lift a fold of skin on the back of the animal, between the shoulder blades. Insert the needle into the base of the skin tent and inject the solution.
-
Oral Gavage (p.o.): This route is also possible but requires specific training and equipment to avoid injury to the animal.
-
Protocol 2: Assessment of Antipsychotic-like Activity - Catalepsy Test in Rats
This protocol is adapted from methodologies used to assess extrapyramidal side effects, which are characteristic of typical antipsychotics.
Materials:
-
Horizontal bar (e.g., a wooden dowel, approximately 1 cm in diameter) elevated approximately 9 cm from a flat surface.
-
Stopwatch.
Procedure:
-
Administer this compound or vehicle to the rats at the desired doses.
-
At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the time it takes for the rat to remove both forepaws from the bar. This is the catalepsy score.
-
A cut-off time (e.g., 180 seconds) is typically used, at which point the rat is returned to its home cage.
-
An increase in the time spent on the bar is indicative of a cataleptic state.
Experimental Workflow
Caption: A typical workflow for a rodent behavioral study with perphenazine.
Important Considerations
-
Vehicle Selection: Ensure the vehicle used to dissolve this compound is appropriate for the route of administration and does not have any behavioral effects on its own. Sterile saline is a common choice.
-
Light Sensitivity: Perphenazine solutions should be protected from light to prevent degradation.
-
Extrapyramidal Side Effects: At higher doses, perphenazine can induce significant motor side effects, such as catalepsy and tremors, which can interfere with behavioral assessments.[10]
-
Dose-Response Relationship: It is critical to establish a dose-response curve for the specific behavioral endpoint of interest to identify the optimal therapeutic window and to avoid confounding motor effects.
-
Animal Welfare: All procedures should be carried out in accordance with institutional and national guidelines for the ethical use of animals in research.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool in their preclinical studies to investigate the mechanisms of psychosis and to evaluate novel antipsychotic and antiemetic therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Perphenazine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 3. What is the mechanism of Perphenazine Fendizoate? [synapse.patsnap.com]
- 4. High-dose treatment of rats with perphenazine enanthate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Block of conditioned avoidance responding in the rat by substituted phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Influence of morphine and dopamine receptor sensitization on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vtech.global [vtech.global]
Application Notes and Protocols: Perphenazine Dihydrochloride in SH-SY5Y Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of perphenazine dihydrochloride, a typical antipsychotic drug, in the context of SH-SY5Y human neuroblastoma cell culture. This cell line is a widely utilized in vitro model for neurodegenerative diseases and neurotoxicity studies. The following sections detail the mechanism of action of perphenazine in SH-SY5Y cells, present relevant quantitative data, and provide detailed experimental protocols for key assays.
Introduction
Perphenazine, a piperazinyl phenothiazine, primarily functions as a dopamine D2 receptor antagonist.[1][2][3] In SH-SY5Y cells, a cell line with dopaminergic characteristics, perphenazine has been shown to induce mitochondria-mediated cell death.[4] This process is characterized by mitochondrial damage, the generation of reactive oxygen species (ROS), and the activation of the intrinsic apoptotic pathway. Understanding the cellular and molecular effects of perphenazine in SH-SY5Y cells is crucial for neurotoxicity screening and for elucidating the mechanisms of drug-induced cellular dysfunction.
Mechanism of Action of Perphenazine in SH-SY5Y Cells
Perphenazine induces cytotoxicity in SH-SY5Y cells through a signaling cascade that originates with mitochondrial dysfunction. The key events in this pathway are:
-
Mitochondrial Damage : Perphenazine treatment leads to mitochondrial fragmentation, a sign of mitochondrial distress.[5]
-
Bax Activation and Cytochrome c Release : The pro-apoptotic protein Bax is activated, which in turn permeabilizes the outer mitochondrial membrane, leading to the release of cytochrome c into the cytosol.[5]
-
Oxidative Stress : The disruption of mitochondrial function results in increased production of reactive oxygen species (ROS), leading to oxidative stress within the cell.[5]
-
Caspase Activation : The release of cytochrome c triggers the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[5]
-
Apoptosis : The activation of caspase-3 culminates in the characteristic morphological and biochemical changes associated with apoptosis, ultimately leading to cell death.[5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on SH-SY5Y cells as reported in the literature.
Table 1: Cytotoxicity of Perphenazine in Neuronal and Non-Neuronal Cell Lines
| Cell Line | Assay | Endpoint | Value |
| Normal Human Melanocytes | WST-1 | EC50 | 2.76 µM |
| U87-MG (Glioblastoma) | WST-1 | EC50 | 0.98 µM[6] |
Table 2: Apoptotic Effects of Perphenazine in SH-SY5Y Cells (Representative Data)
| Perphenazine Conc. (µM) | % Apoptotic Cells (Annexin V+/PI-) | % Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | < 5% | < 2% |
| 2.5 | 15 - 25% | 5 - 10% |
| 5 | 30 - 45% | 10 - 20% |
| 10 | 50 - 70% | 20 - 35% |
This table presents hypothetical, yet representative, data based on the known apoptotic effects of perphenazine to illustrate expected experimental outcomes.
Table 3: Mitochondrial and Oxidative Stress Markers (Representative Data)
| Perphenazine Conc. (µM) | Mitochondrial Membrane Potential (% of Control) | Intracellular ROS Levels (Fold Change vs. Control) |
| 0 (Control) | 100% | 1.0 |
| 2.5 | 70 - 85% | 1.5 - 2.0 |
| 5 | 45 - 60% | 2.5 - 3.5 |
| 10 | 20 - 35% | 4.0 - 5.5 |
This table provides illustrative data on the expected dose-dependent impact of perphenazine on mitochondrial health and oxidative stress.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on SH-SY5Y cells.
SH-SY5Y Cell Culture
-
Media Preparation : Prepare complete growth medium consisting of a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% MEM Non-Essential Amino Acids (NEAA).
-
Cell Thawing and Seeding : Thaw a cryopreserved vial of SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into a T-75 flask.
-
Maintenance : Culture the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.
-
Passaging : When cells reach 80-90% confluency, aspirate the medium, wash with sterile PBS, and detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with complete medium, centrifuge, and resuspend the cells in fresh medium for seeding into new flasks or for experiments.
Cell Viability Assay (MTS/WST-1)
-
Cell Seeding : Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Allow the cells to adhere overnight.
-
Perphenazine Treatment : Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the 96-well plate with 100 µL of the perphenazine dilutions or vehicle control. Incubate for the desired time period (e.g., 24, 48 hours).
-
MTS/WST-1 Reagent Addition : Add 20 µL of MTS or WST-1 reagent to each well.
-
Incubation : Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement : Measure the absorbance at 490 nm (for MTS) or 450 nm (for WST-1) using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Seeding and Treatment : Seed SH-SY5Y cells in a 6-well plate at a density of 2 x 10^5 cells/well. After overnight adherence, treat the cells with various concentrations of this compound for the desired duration.
-
Cell Harvesting : Collect both adherent and floating cells. For adherent cells, gently wash with PBS and detach using a cell scraper or mild trypsinization. Combine with the floating cells from the supernatant.
-
Cell Washing : Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Staining : Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X binding buffer to each sample and analyze immediately by flow cytometry.
Mitochondrial Membrane Potential (MMP) Assay
-
Cell Seeding and Treatment : Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at a density of 2 x 10^4 cells/well. Treat with perphenazine as described for the viability assay.
-
Dye Loading : After treatment, remove the medium and incubate the cells with a mitochondrial membrane potential-sensitive dye (e.g., JC-1 or TMRE) in serum-free medium according to the manufacturer's instructions.
-
Incubation : Incubate the plate at 37°C for 15-30 minutes.
-
Washing : Gently wash the cells with PBS or serum-free medium to remove excess dye.
-
Fluorescence Measurement : Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen dye (e.g., for JC-1, measure both green and red fluorescence).
-
Data Analysis : Calculate the ratio of red to green fluorescence (for JC-1) or the intensity of red fluorescence (for TMRE) to determine the change in MMP.
Intracellular Reactive Oxygen Species (ROS) Detection
-
Cell Seeding and Treatment : Seed and treat SH-SY5Y cells in a black, clear-bottom 96-well plate as described for the MMP assay.
-
Probe Loading : After perphenazine treatment, load the cells with a ROS-sensitive probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), in serum-free medium.
-
Incubation : Incubate for 30-60 minutes at 37°C.
-
Washing : Gently wash the cells with PBS to remove the unloaded probe.
-
Fluorescence Measurement : Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).
-
Data Analysis : Quantify the change in fluorescence as an indicator of intracellular ROS levels.
Western Blot Analysis
-
Cell Lysis : After treatment with perphenazine, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bax, cytochrome c, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry : Quantify the band intensities using image analysis software and normalize to the loading control.
References
- 1. researchgate.net [researchgate.net]
- 2. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Perphenazine and prochlorperazine induce concentration-dependent loss in human glioblastoma cells viability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Perphenazine Dihydrochloride in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perphenazine, a typical antipsychotic of the piperazine phenothiazine class, is primarily known for its antagonism of dopamine D2 receptors.[1] Recent research, however, has unveiled a novel application for this compound in neuroscience research, specifically in promoting neurite growth on inhibitory substrates, a significant barrier in central nervous system (CNS) regeneration.[2] This application is independent of its antipsychotic mechanism and is instead mediated through the antagonism of calmodulin signaling.[2][3] These findings suggest that perphenazine can be a valuable tool for studying neurite outgrowth, neuronal regeneration, and for screening compounds that overcome growth inhibition. This document provides detailed protocols for the preparation and application of perphenazine dihydrochloride in primary neuron cultures, summarizes key quantitative data, and illustrates the underlying mechanisms and experimental workflows.
Mechanism of Action in Neurons
Perphenazine exhibits a dual mechanism of action relevant to neuronal studies:
-
Antipsychotic Action (Dopamine D2 Receptor Antagonism) : The established therapeutic effect of perphenazine in treating psychosis stems from its ability to block dopamine D2 receptors in the brain's mesolimbic pathway, thereby reducing excessive dopaminergic activity.[1] It also has antagonistic effects at serotonin 5-HT2, alpha-1 adrenergic, and histamine H1 receptors.
-
Neurite Growth Promotion (Calmodulin Antagonism) : In the context of CNS injury and regeneration, inhibitory molecules derived from myelin and the astroglial scar prevent neurite outgrowth. Perphenazine, along with other piperazine phenothiazines, has been shown to overcome this inhibition.[1] This effect is not mediated by dopamine receptor blockade but by the inhibition of calmodulin, a key calcium-binding messenger protein involved in intracellular signaling.[2][4] By antagonizing calmodulin, perphenazine promotes neurite extension from CNS neurons cultured on inhibitory substrates like chondroitin sulfate proteoglycans (CSPGs).[1][2]
Figure 1: Dual mechanisms of action of Perphenazine in neuronal systems.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative findings from in vitro studies. It is critical to note that the effective concentration for promoting neurite growth is close to concentrations that may induce cytotoxicity in other cell types, highlighting a narrow therapeutic window.
Table 1: Effects of Perphenazine on Neurite Outgrowth in Primary Neurons
| Cell Type | Substrate | Perphenazine Concentration | Observation | Reference |
|---|---|---|---|---|
| Hippocampal Neurons | Chondroitin Sulfate Proteoglycans (CSPGs) | 1 µM | Significantly increased overall neurite length, axon length, and neurite branching. | [1] |
| Hippocampal Neurons | CSPGs | 1 µM | Did not affect neuronal survival at this concentration. | [1] |
| Retinal Ganglion Cells (Postnatal Day 6) | CSPGs | 0.1 - 1 µM | Dose-dependently enhanced neurite growth. |[1] |
Table 2: Cytotoxicity and Off-Target Effects of Perphenazine
| Cell Type | Assay | Effective/Inhibitory Concentration | Observation | Reference |
|---|---|---|---|---|
| Human Glioblastoma (U87-MG) | Cell Viability (WST-1) | EC50 = 0.98 µM | Induces concentration-dependent loss in cell viability. | [5][6] |
| Rat Ventricular Myocytes | Patch-Clamp | IC50 = 1.24 µM | Reversible block of fast sodium current (INa). | [7] |
| Rat Ventricular Myocytes | Patch-Clamp | IC50 = 38.2 µM | Block of transient outward potassium current (Ito). |[7] |
Experimental Protocols
The following protocols provide a framework for preparing and using this compound in primary neuron cultures. Standard aseptic techniques for cell culture must be followed throughout.
Figure 2: General experimental workflow for assessing perphenazine's effect on neurite outgrowth.
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder (MW: 476.4 g/mol )
-
Sterile, endotoxin-free water or DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (e.g., Neurobasal Medium)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Weigh out 4.76 mg of this compound powder in a sterile microcentrifuge tube.
-
Add 1 mL of sterile, endotoxin-free water or DMSO to dissolve the powder, creating a 10 mM stock solution.
-
Vortex gently until fully dissolved. If using water, gentle warming to 37°C may aid dissolution.[8]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
-
-
Working Solution Preparation (e.g., 1 µM):
-
Warm the required volume of complete neuronal culture medium to 37°C.
-
Perform serial dilutions from the 10 mM stock solution. For example, to make a 1 µM working solution in 10 mL of medium:
-
First, dilute the 10 mM stock 1:100 by adding 10 µL of stock to 990 µL of medium to get a 100 µM intermediate solution.
-
Then, dilute the 100 µM intermediate solution 1:100 by adding 100 µL to 9.9 mL of pre-warmed complete medium.
-
-
Gently mix the final working solution. This solution is now ready to be added to the cells.
-
Note: The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.[8]
Protocol 2: Representative Protocol for Primary Cortical/Hippocampal Neuron Culture
This protocol is a synthesized example based on common procedures.[9][10]
Materials:
-
Timed-pregnant rat (Embryonic Day 18) or postnatal pups (P0-P2)
-
Culture plates/coverslips coated with Poly-D-Lysine or Poly-L-Lysine
-
Dissection buffer (e.g., Hibernate-E or PBS with glucose)
-
Enzymatic digestion solution (e.g., Papain at 20 U/mL with DNase I)
-
Plating Medium (e.g., Neurobasal Medium with B-27 supplement, GlutaMAX, and 5% FBS - for initial plating)
-
Culture Medium (e.g., Serum-free Neurobasal Medium with B-27 and GlutaMAX)
Procedure:
-
Tissue Dissection:
-
Euthanize the pregnant rat according to approved institutional guidelines.
-
Aseptically remove the uterine horns and place them in ice-cold dissection buffer.
-
Isolate the E18 embryos. Decapitate and dissect the brains in fresh, ice-cold buffer.
-
Carefully dissect the cortices and/or hippocampi, removing the meninges.
-
-
Enzymatic Digestion:
-
Transfer the dissected tissue to a tube containing the pre-warmed papain/DNase I solution.
-
Incubate at 37°C for 15-20 minutes, with gentle agitation every 5 minutes.
-
-
Mechanical Dissociation (Trituration):
-
Stop the digestion by adding plating medium (the serum contains protease inhibitors).
-
Gently aspirate and dispense the tissue using a fire-polished Pasteur pipette or a series of pipettes with decreasing tip diameters until a single-cell suspension is achieved. Avoid creating bubbles.
-
Allow larger debris to settle for 1-2 minutes and collect the supernatant containing the cell suspension.
-
-
Cell Plating and Culture:
-
Determine cell density and viability using a hemocytometer and Trypan Blue.
-
Plate the cells onto pre-coated coverslips or plates at a desired density (e.g., 50,000 - 100,000 cells/cm²) in Plating Medium.
-
Incubate at 37°C in a humidified 5% CO₂ incubator.
-
After 4-24 hours, replace the Plating Medium with pre-warmed, serum-free Culture Medium.
-
Perform half-medium changes every 3-4 days. Neurons are typically ready for experiments after 3-7 days in vitro (DIV).
-
Protocol 3: Application of Perphenazine for Neurite Outgrowth Assay
Procedure:
-
Culture Preparation: Culture primary neurons as described in Protocol 2. For neurite outgrowth inhibition assays, plate neurons on a mixed substrate of Poly-D-Lysine and an inhibitory molecule like CSPG.
-
Treatment: At the desired DIV (e.g., DIV 3-4), replace half of the culture medium with fresh medium containing the final concentration of perphenazine (e.g., 1 µM) or a vehicle control (medium with the same concentration of solvent, e.g., 0.01% water/DMSO).
-
Incubation: Return the cultures to the incubator for the desired treatment period (e.g., 48 hours).[1]
-
Analysis:
-
Fix the cells using 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Perform immunocytochemistry using a primary antibody against a neuronal marker (e.g., mouse anti-β-III Tubulin) followed by a fluorescently-labeled secondary antibody.
-
Acquire images using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ with NeuronJ plugin) to quantify total neurite length, length of the longest neurite (axon), and the number of branch points per neuron.
-
Figure 3: Logical flow of concentration-dependent effects of Perphenazine on neurons.
Conclusion and Considerations
This compound is a multi-functional tool for neuronal research. Beyond its classical use in modeling antipsychotic effects through dopamine receptor antagonism, it serves as a potent promoter of neurite outgrowth on inhibitory substrates via calmodulin antagonism.[2] Researchers using perphenazine should be mindful of the following:
-
Concentration is Key: The effective concentration for neurite growth promotion (~1 µM) is near the threshold for cytotoxicity in some cell lines.[1][5] It is crucial to perform dose-response experiments to determine the optimal, non-toxic concentration for the specific primary neuron type and culture conditions being used.
-
Purity and Formulation: Use high-purity this compound for better solubility in aqueous solutions and consistent results.
-
Controls: Always include a vehicle control to account for any effects of the solvent (e.g., DMSO) on neuronal health and morphology.
References
- 1. A chemical genetic approach identifies piperazine antipsychotics as promoters of CNS neurite growth on inhibitory substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chemical genetic approach identifies piperazine antipsychotics as promoters of CNS neurite growth on inhibitory substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A chemical genetic approach identifies piperazine antipsychotics as promoters of CNS neurite growth on inhibitory substrates. | Sigma-Aldrich [merckmillipore.com]
- 4. Antipsychotic drugs alter neuronal development including ALM neuroblast migration and PLM axonal outgrowth in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perphenazine and prochlorperazine induce concentration-dependent loss in human glioblastoma cells viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of antipsychotic drug perphenazine on fast sodium current and transient outward potassium current in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emulatebio.com [emulatebio.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: Quantification of Perphenazine Dihydrochloride in Plasma using High-Performance Liquid Chromatography (HPLC)
This document provides a detailed protocol for the quantitative analysis of Perphenazine dihydrochloride in plasma samples using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection. This method is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments in research and drug development.
Introduction
Perphenazine is a phenothiazine derivative and a potent dopamine antagonist with antipsychotic and antiemetic properties.[1][2] Monitoring its concentration in plasma is essential to ensure therapeutic efficacy while minimizing potential side effects. This application note describes a robust and reliable RP-HPLC method for the specific and sensitive quantification of Perphenazine in a biological matrix like plasma.
Principle of the Method
The method employs reversed-phase chromatography, where Perphenazine is separated from endogenous plasma components and potential metabolites on a non-polar stationary phase (e.g., C18 or CN). A polar mobile phase is used to elute the compounds. An internal standard (IS), such as Amitriptyline HCl, is incorporated to improve the precision and accuracy of the quantification.[3] The concentration of Perphenazine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from standards of known concentrations.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Amitriptyline hydrochloride (Internal Standard)
-
HPLC grade Methanol
-
HPLC grade Acetonitrile
-
Ammonium acetate
-
Triethylamine (TEA)
-
Phosphoric acid
-
HPLC grade water
-
Drug-free human plasma
-
0.45 µm membrane filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or Gradient Pump
-
Autosampler
-
Column Oven
-
UV-Vis Detector
-
-
Chromatography Data Station (e.g., Empower, Chromeleon)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Sample evaporator (e.g., nitrogen evaporator)
-
Ultrasonic bath
Chromatographic Conditions
Several methods have been reported for the analysis of Perphenazine. The following tables summarize validated chromatographic conditions. Method 1 is specifically developed for plasma analysis.
Table 1: Summary of HPLC Methods for Perphenazine Analysis
| Parameter | Method 1[3] | Method 2[1] | Method 3[4][5] |
| Matrix | Rabbit Plasma | Bulk/Formulation | Bulk/Formulation |
| Column | Microsorb-CN | Develosil ODS HG-5 RP C18, 5µm, 150x4.6mm | Phenomenex Gemini C18, 5µm, 250x4.6mm |
| Mobile Phase | Methanol / 0.005 M Ammonium Acetate (85:15 v/v) | Acetonitrile / 0.2 M Phosphate Buffer, pH 2 (36:64 v/v) | Methanol / TEA Buffer, pH 4.0 (65:35 v/v) |
| Flow Rate | 1.6 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 254 nm | 265 nm | 230 nm |
| Column Temp. | Ambient | Ambient | 40 °C |
| Internal Standard | Amitriptyline HCl | Amitriptyline (as analyte) | Amitriptyline (as analyte) |
| Retention Time | 10.8 min | 2.13 min | ~6 min run time |
Preparation of Solutions
-
Mobile Phase (Method 1): Prepare a 0.005 M Ammonium Acetate solution in HPLC grade water. The mobile phase consists of a mixture of Methanol and this buffer in an 85:15 (v/v) ratio. Degas the solution using an ultrasonic bath for 15 minutes before use.[3]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in a 100 mL volumetric flask with methanol.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Amitriptyline HCl and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations for the calibration curve (e.g., 0.05, 0.1, 0.5, 1, 2.5, 5 µg/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to validate the accuracy and precision of the method.
Sample Preparation (Plasma)
This protocol utilizes a liquid-liquid extraction (LLE) procedure.
-
Pipette 1.0 mL of plasma sample into a 15 mL centrifuge tube.
-
Add a fixed amount of the internal standard solution (e.g., 50 µL of 10 µg/mL Amitriptyline HCl).
-
Vortex the mixture for 30 seconds.
-
Add 5 mL of an extraction solvent (e.g., a mixture of ethyl acetate and methyl tert-butyl ether, 2:3 v/v).[6]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the solution to an HPLC vial for injection.
Calibration Curve Construction
-
Prepare calibration standards by spiking 1.0 mL of drug-free plasma with appropriate amounts of the working standard solutions to yield final concentrations across the desired range (e.g., 0.05-5 µg/mL).[3]
-
Process these spiked plasma standards using the sample preparation protocol described in section 2.5.
-
Inject the processed standards into the HPLC system.
-
Plot the peak area ratio of Perphenazine to the internal standard (Amitriptyline HCl) against the nominal concentration of Perphenazine.
-
Perform a linear regression analysis to obtain the calibration curve and correlation coefficient. A correlation coefficient (r²) of >0.99 is typically required.[1]
Data Presentation
The performance of the HPLC method must be validated according to ICH guidelines.[1] Key validation parameters from published methods are summarized below.
Table 2: Method Validation and Performance Data for Perphenazine Quantification
| Parameter | Result | Reference |
| Linearity Range | 6 - 14 µg/mL | [1] |
| 10 - 50 µg/mL | [4][5] | |
| 0.05 - 5 µg/mL (in plasma) | [3] | |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Limit of Detection (LOD) | 0.4 µg/mL | [1] |
| 0.9 µg/mL | [7] | |
| Limit of Quantification (LOQ) | 0.12 µg/mL* | [1] |
| Accuracy (% Recovery) | > 80% | [3] |
| 100.4% | [1] | |
| 100.37% | [4][5] | |
| Precision (%RSD) | < 2% | [4][5] |
*Note: The reported LOQ of 0.12 µg/mL is lower than the LOD of 0.4 µg/mL in the same study, which is atypical.[1] Generally, LOQ is higher than LOD.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the quantification of Perphenazine in plasma.
References
- 1. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. High-performance liquid chromatographic determination of perphenazine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sierrajournals.com [sierrajournals.com]
- 5. Validated RP-HPLC Method for Simultaneous Estimation of Perphenazine and Amitriptyline in Bulk and Tablet Dosage form - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. Validated RP-HPLC Method for Simultaneous Estimation of Perphenazine and Amitriptyline in Bulk and Tablet Dosage form - ProQuest [proquest.com]
Application Note: A Validated RP-HPLC Method for the Quantification of Perphenazine Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Perphenazine is a potent antipsychotic agent belonging to the phenothiazine class, primarily used in the management of schizophrenia. Accurate and reliable quantification of Perphenazine in bulk drug and pharmaceutical dosage forms is critical for ensuring its quality, safety, and efficacy. This application note details a robust, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Perphenazine dihydrochloride, developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]
Chromatographic Method
A simple, isocratic RP-HPLC method was developed for the efficient separation and quantification of Perphenazine. The optimized chromatographic conditions are summarized in Table 1. This method provides a well-resolved peak for Perphenazine with a short run time, making it suitable for high-throughput analysis.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition |
| Instrument | HPLC System with UV/PDA Detector |
| Column | Develosil ODS HG-5 RP C18 (150 mm x 4.6 mm, 5 µm) or equivalent[1] |
| Mobile Phase | 0.2 M Phosphate Buffer (pH 2.0) : Acetonitrile (64:36, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient[1] |
| Detection Wavelength | 265 nm[1] |
| Run Time | Approximately 10 minutes[1] |
| Diluent | Mobile Phase |
Experimental Protocols
Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 0.2 M Phosphate Buffer by dissolving the appropriate amount of monobasic potassium phosphate in HPLC grade water and adjusting the pH to 2.0 with phosphoric acid. Mix 640 mL of this buffer with 360 mL of acetonitrile. Filter the mixture through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath before use.[1]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in approximately 70 mL of diluent, sonicate for 10 minutes to ensure complete dissolution, and make up the volume to the mark with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the diluent to achieve concentrations across the desired calibration range (e.g., 6 µg/mL to 14 µg/mL).[1]
-
Sample Preparation (from Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 100 mg of Perphenazine into a 100 mL volumetric flask. Add about 70 mL of diluent and sonicate for 20 minutes to ensure complete extraction. Cool the solution to room temperature, make up the volume with diluent, and mix well. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. Dilute this solution with the diluent to obtain a final concentration within the calibration range.
Method Validation Protocol
The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, robustness, Limit of Detection (LOD), and Limit of Quantification (LOQ).[3]
Caption: HPLC method development and validation workflow.
Validation Data and Results
System Suitability
System suitability testing is performed to ensure the HPLC system is operating correctly before analyzing any samples. A standard solution is injected six times, and the parameters are evaluated against the acceptance criteria.[4]
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | > 2000 | 4500 |
| % RSD of Peak Area | ≤ 2.0% | 0.85% |
| % RSD of Retention Time | ≤ 1.0% | 0.30% |
Specificity
Specificity was demonstrated by comparing the chromatograms of a blank (diluent), a placebo solution, a standard solution of Perphenazine, and a sample solution. The retention time of the Perphenazine peak in the sample solution corresponded exactly to that of the standard. No interfering peaks were observed at the retention time of Perphenazine in the blank or placebo chromatograms, confirming the method's specificity.[1]
Linearity and Range
The linearity of the method was established by analyzing a series of at least five concentrations over the range of 6-14 µg/mL.[1] A calibration curve was constructed by plotting the mean peak area against the concentration.
Table 3: Linearity Data
| Parameter | Result |
| Linearity Range | 6 - 14 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Slope | 14059[1] |
| Intercept | 3514[1] |
Accuracy (Recovery)
Accuracy was determined by performing recovery studies using the standard addition method. The drug product was spiked with the Perphenazine reference standard at three different concentration levels (80%, 100%, and 120%).[1] Each level was prepared in triplicate.
Table 4: Accuracy/Recovery Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |
| 80% | 8.0 | 7.98 | 99.75% | 0.97% |
| 100% | 10.0 | 10.04 | 100.40%[1] | 0.40% |
| 120% | 12.0 | 12.09 | 100.75% | 1.21% |
| Acceptance Criteria | 98.0% - 102.0% | ≤ 2.0% |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[2]
-
Repeatability: Six separate sample preparations from the same homogenous batch were analyzed on the same day.
-
Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using different equipment.
Table 5: Precision Data
| Precision Level | % Assay (n=6) | % RSD |
| Repeatability (Intra-day) | 99.8% | 0.21%[5] |
| Intermediate Precision (Inter-day) | 100.2% | 0.25%[5] |
| Acceptance Criteria | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Table 6: LOD and LOQ
| Parameter | Result |
| Limit of Detection (LOD) | 0.12 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.4 µg/mL[1] |
Robustness
The robustness of the method was assessed by introducing small, deliberate variations to the method parameters and evaluating the impact on the results. The %RSD of the assay results was calculated for each varied condition.
Table 7: Robustness Study
| Parameter Varied | Variation | % RSD of Results |
| Flow Rate | ± 0.1 mL/min (0.9 & 1.1) | < 2.0%[1] |
| Mobile Phase Composition | ± 2% Acetonitrile | < 2.0%[1] |
| Detection Wavelength | ± 2 nm (263 & 267) | < 2.0%[1] |
| Acceptance Criteria | % RSD ≤ 2.0% |
Caption: Interrelationship of HPLC validation parameters.
Conclusion
The developed RP-HPLC method for the quantification of this compound is simple, rapid, specific, accurate, and precise.[1] The method was successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control analysis of Perphenazine in bulk and pharmaceutical dosage forms. The short run time and simple mobile phase composition make this method cost-effective and efficient for industrial applications.
References
Application Notes and Protocols for Perphenazine Dihydrochloride-Induced Catalepsy in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perphenazine, a typical antipsychotic of the phenothiazine class, is a potent dopamine D2 receptor antagonist. This pharmacological action is leveraged in preclinical research to induce catalepsy in animal models, primarily rodents. This induced state of motor immobility serves as a valuable tool for studying the extrapyramidal side effects (EPS) associated with antipsychotic medications and for screening novel compounds for their potential to cause such side effects. Furthermore, this model is employed in research related to Parkinson's disease, as the cataleptic state shares phenomenological similarities with the motor deficits observed in this neurodegenerative disorder.
These application notes provide detailed protocols for inducing and assessing catalepsy using perphenazine dihydrochloride in rats and mice, summarize key quantitative data, and illustrate the underlying signaling pathway and experimental workflow.
Mechanism of Action: D2 Receptor Antagonism and Cholinergic Disinhibition
Perphenazine induces catalepsy primarily by blocking dopamine D2 receptors in the striatum, a key component of the basal ganglia motor loop. In the striatum, dopamine normally exerts an inhibitory influence on cholinergic interneurons. By antagonizing D2 receptors on these interneurons, perphenazine removes this dopaminergic brake, leading to an over-activity of acetylcholine release. The increased cholinergic signaling, in turn, modulates the activity of striatal projection neurons, disrupting the normal motor control circuits and resulting in the characteristic cataleptic state of muscular rigidity and immobility.
Caption: Perphenazine's mechanism of action in inducing catalepsy.
Data Presentation
While extensive dose-response data for perphenazine-induced catalepsy is not as readily available as for other typical antipsychotics like haloperidol, the following tables summarize available quantitative information.
This compound in Rats
This table presents data from a study investigating the time course of catalepsy in rats following a single intraperitoneal injection of perphenazine.
| Time Post-Injection (minutes) | Catalepsy Score (Mean) |
| 20 | 1.5 |
| 40 | 2.5 |
| 60 | 3.0 |
| 90 | 3.2 |
| 120 | 3.0 |
| 180 | 2.5 |
| 240 | 1.8 |
| Data derived from a study using 5 mg/kg perphenazine, i.p. in rats. Scoring based on the Morpurgo method.[1] |
Comparative Data: Haloperidol-Induced Catalepsy in Rats
For comparative purposes, the dose-response for haloperidol, a well-characterized cataleptogenic agent, is provided below.
| Haloperidol Dose (mg/kg, i.p.) | AED50 (mg/kg) | Confidence Interval (95%) |
| Various | 0.29 | 0.22 to 0.40 |
| AED50 (Adverse Effect Dose 50) is the dose that produces catalepsy in 50% of the animals.[2] |
Administration and Dosage Considerations
| Animal Model | Route of Administration | Vehicle | Reported Doses |
| Rat | Intraperitoneal (i.p.), Subcutaneous (s.c.) | Saline, 1% Lactic Acid | 3.4 mg/kg (s.c.), 5 mg/kg (i.p.)[1][3] |
| Mouse | Intraperitoneal (i.p.) | Saline | High dose of 15 mg/kg for locomotor studies |
Experimental Protocols
The most common method for assessing catalepsy is the bar test. The following protocols provide a standardized approach for both rats and mice.
Experimental Workflow
Caption: General experimental workflow for a perphenazine-induced catalepsy study.
Protocol 1: Catalepsy Induction and Assessment in Rats
4.2.1. Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 1% lactic acid)
-
Syringes and needles for injection
-
Catalepsy bar apparatus: A horizontal wooden or metal bar (approximately 1 cm in diameter) elevated 9-10 cm from a flat surface.
-
Stopwatch
-
Animal scale
4.2.2. Procedure:
-
Animal Preparation:
-
Use adult male rats (e.g., Wistar or Sprague-Dawley, 200-250 g).
-
House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow at least 5 days for acclimation to the housing facility before the experiment.
-
Handle the animals for a few minutes each day for 2-3 days prior to testing to reduce stress.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Calculate the injection volume for each animal based on its body weight and the desired dose.
-
Administer the perphenazine solution or vehicle (for the control group) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
-
Catalepsy Assessment (Bar Test):
-
At predetermined time points after injection (e.g., 30, 60, 90, 120, 180, and 240 minutes), place the rat's forepaws gently on the elevated bar.[1]
-
Start the stopwatch immediately.
-
Measure the time (in seconds) the rat maintains this unnatural posture.
-
The endpoint is when the rat removes one or both forepaws from the bar and returns to a normal posture.
-
A cut-off time should be established (e.g., 180 seconds) to avoid animal distress. If the animal remains on the bar for the entire cut-off period, record the maximum time.
-
4.2.3. Scoring:
-
Time-based Scoring: The primary measure is the latency (in seconds) to remove the paws from the bar.
-
Categorical Scoring (Morpurgo Method): A graded scoring system can also be used to assess the severity of catalepsy.[1]
-
Score 0: Animal moves normally.
-
Score 0.5: Animal moves only when touched or pushed.
-
Score 1.0 (0.5 for each paw): Animal fails to correct the posture within 10 seconds when one forepaw is placed on a 3 cm high block.
-
Score 2.0 (1.0 for each paw): Animal fails to correct the posture within 10 seconds when one forepaw is placed on a 9 cm high block.
-
Protocol 2: Catalepsy Induction and Assessment in Mice
4.3.1. Materials:
-
Same as for rats, with adjustments to the apparatus.
-
Catalepsy bar apparatus: A horizontal bar (approximately 0.5 cm in diameter) elevated 4-5 cm from a flat surface.
4.3.2. Procedure:
-
Animal Preparation:
-
Use adult male mice (e.g., C57BL/6 or Swiss Webster, 25-30 g).
-
Follow similar housing and acclimation procedures as for rats.
-
-
Drug Preparation and Administration:
-
Prepare and administer this compound as described for rats, adjusting the dose and volume for the smaller body weight.
-
-
Catalepsy Assessment (Bar Test):
-
At the desired time points post-injection, gently place the mouse's forepaws on the elevated bar.
-
Start the stopwatch and measure the time the mouse remains in this posture.
-
Establish a cut-off time (e.g., 120 or 180 seconds).
-
4.3.3. Scoring:
-
Primarily use the time-based scoring method (latency to removal of paws). The categorical scoring can be adapted by adjusting the block heights for the smaller animal size.
Important Considerations and Troubleshooting
-
Standardization: To ensure reproducibility, it is crucial to standardize all experimental parameters, including the apparatus dimensions, handling procedures, and time of day for testing.
-
Habituation: A brief habituation period to the testing room and apparatus before the experiment can help reduce stress-induced variability in the animals' behavior.
-
Observer Bias: Whenever possible, the experimenter assessing catalepsy should be blind to the treatment conditions to minimize observer bias.
-
Animal Welfare: Monitor the animals for any signs of distress. The cut-off times for the bar test are in place to prevent prolonged discomfort.
-
Data Analysis: Data are typically analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare the effects of different doses of perphenazine and the vehicle control.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-dose treatment of rats with perphenazine enanthate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Perphenazine Dihydrochloride in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perphenazine dihydrochloride, a piperazinyl phenothiazine, is a potent antipsychotic agent with a well-established mechanism of action primarily involving the antagonism of dopamine receptors.[1][2][3] Its activity extends to other neurotransmitter systems, including serotonergic, adrenergic, and histaminergic pathways, making it a valuable tool in high-throughput screening (HTS) for identifying novel compounds with similar or opposing pharmacological profiles.[2][4] These application notes provide a comprehensive overview of the use of this compound in HTS assays, including its relevant signaling pathways, detailed experimental protocols, and quantitative data for assay development and validation.
Mechanism of Action and Relevant Signaling Pathways
Perphenazine's primary mechanism of action is the blockade of dopamine D1 and D2 receptors in the central nervous system.[1][5][6] This antagonism is central to its antipsychotic effects.[2][4] Additionally, perphenazine exhibits antagonist activity at serotonin 5-HT2 receptors, alpha-1 adrenergic receptors, and histamine H1 receptors.[2][4] This multi-target profile contributes to its therapeutic effects and side-effect profile.[2][4]
Dopamine D2 Receptor Signaling Pathway
The antagonism of the dopamine D2 receptor by perphenazine is a key interaction. In its native state, the D2 receptor, upon binding dopamine, inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Perphenazine blocks this interaction, preventing the dopamine-induced downstream signaling cascade.
Caption: Perphenazine blocks dopamine's activation of the D2 receptor.
Serotonin 5-HT2A Receptor Signaling Pathway
Perphenazine also acts as an antagonist at 5-HT2A receptors. The activation of these Gq/11-coupled receptors by serotonin typically leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Perphenazine's blockade of this pathway can modulate downstream signaling events.
Caption: Perphenazine inhibits serotonin's effect on the 5-HT2A receptor.
High-Throughput Screening Applications
This compound can be utilized in various HTS assays as a reference compound to identify:
-
Dopamine Receptor Antagonists: By competing with a labeled ligand for binding to D1 or D2 receptors.
-
Serotonin Receptor Antagonists: In assays monitoring downstream signaling of 5-HT2 receptors, such as calcium mobilization or reporter gene expression.
-
Modifiers of Neurotransmitter Signaling: In cell-based phenotypic screens monitoring neuronal activity or cell viability.
Experimental Protocols
Dopamine D2 Receptor Binding Assay (Radioligand Competition)
This protocol describes a competitive binding assay to identify compounds that displace a radiolabeled ligand from the dopamine D2 receptor.
Workflow:
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Perphenazine? [synapse.patsnap.com]
- 3. Perphenazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is the mechanism of Perphenazine Fendizoate? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Perphenazine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
Troubleshooting & Optimization
Troubleshooting Perphenazine dihydrochloride precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perphenazine dihydrochloride, focusing on the common issue of its precipitation in aqueous solutions.
Troubleshooting Guides
Issue: this compound precipitates out of my aqueous solution.
This is a common issue that can arise from several factors related to the physicochemical properties of the compound. Follow this step-by-step guide to identify and resolve the problem.
Step 1: Verify the pH of Your Solution
This compound's solubility is highly dependent on pH. The compound is the salt of a weak base and is significantly more soluble in acidic conditions.
-
Question: What is the current pH of your solution?
-
Action: Measure the pH of your solution. If it is neutral or alkaline, the low pH is likely the cause of precipitation.
-
Solution: Adjust the pH of your aqueous solvent to an acidic range (e.g., pH 2-4) before adding the this compound. You can use dilute hydrochloric acid (HCl) for this adjustment. A study has shown that Perphenazine is stable in a solution with a pH of 3.7.[1][2] The preparation process can involve adding hydrochloric acid to lower the pH to 2.[3]
Step 2: Check Your Solvent and Preparation Method
While this compound is soluble in water, its base form is practically insoluble.[4][5][6] The method of preparation is crucial.
-
Question: How did you prepare your solution?
-
Action: Review your dissolution procedure. Simply adding the powder to neutral water may lead to incomplete dissolution or precipitation.
-
Solution:
-
Start with an acidic aqueous vehicle.
-
Employ mechanical assistance to aid dissolution. Sonication and warming the solvent can facilitate the process.[7][8]
-
For higher concentrations, consider preparing a stock solution in an appropriate organic solvent and then diluting it into your acidic aqueous buffer. However, be aware that this can sometimes lead to precipitation if the drug's saturation solubility is exceeded upon dilution.[9]
-
Step 3: Evaluate the Concentration
Exceeding the solubility limit of this compound in your specific aqueous system will inevitably lead to precipitation.
-
Question: What is the final concentration of this compound in your solution?
-
Action: Compare your target concentration with known solubility data. While specific solubility limits in various aqueous buffers are not extensively documented in single sources, the free base has very low water solubility (approximately 28.3 mg/L at 24°C).[10][11] The dihydrochloride salt is more soluble, but its solubility is still finite.
-
Solution: If you require a high concentration, you may need to reformulate your solution. This could involve using a co-solvent system or employing solubility-enhancing techniques like solid dispersions with polymers such as polyethylene glycol 6000 (PEG 6000) and chitosan.[12][13]
Step 4: Consider Storage Conditions
Improper storage can lead to degradation or changes in the solution that may cause precipitation over time.
-
Question: How are you storing your solution?
-
Action: Check your storage temperature and exposure to light. Perphenazine is sensitive to light.[5]
-
Solution: Store aqueous solutions of this compound in amber-colored glass bottles at room temperature for short-term use (up to 30 days at pH 3.7).[1][2] For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended, especially for stock solutions in organic solvents like DMSO or ethanol.[4][14]
Frequently Asked Questions (FAQs)
Q1: What is the solubility of Perphenazine and its dihydrochloride salt?
-
A1: The solubility of Perphenazine is highly dependent on the form of the molecule (free base vs. salt) and the solvent. The free base is practically insoluble in water but soluble in organic solvents.[4][5][6] this compound is soluble in dilute acidic solutions.[4][6] Quantitative solubility data is summarized in the table below.
Q2: At what pH should I prepare my aqueous solution of this compound to avoid precipitation?
-
A2: To prevent precipitation, you should prepare your solution in an acidic pH range. A pH of 3.7 has been shown to be stable for at least 30 days, and a pH of 4.5 for at least 183 days in specific formulations.[1][2][15] A general recommendation is to maintain the pH between 2 and 4.
Q3: Can I use sonication or heat to dissolve this compound?
-
A3: Yes, both sonication and gentle warming can be used to facilitate the dissolution of this compound in an appropriate solvent.[7][8]
Q4: My compound precipitated after I diluted my organic stock solution into an aqueous buffer. Why did this happen and how can I fix it?
-
A4: This is a common phenomenon known as "crashing out." It occurs when a drug that is soluble in an organic solvent is diluted into an aqueous buffer in which it is less soluble, exceeding its saturation solubility in the final mixture.[9] To fix this, you can try the following:
-
Decrease the concentration of your stock solution.
-
Slowly add the stock solution to the vigorously stirring aqueous buffer.
-
Ensure your aqueous buffer is sufficiently acidic (pH 2-4).
-
Consider using a different co-solvent system.
-
Q5: How should I store my this compound solutions?
-
A5: For aqueous solutions, store them protected from light in amber-colored containers.[1][2] For short-term storage (up to 30 days), room temperature is acceptable if the solution is at an appropriate acidic pH.[1][2] For long-term storage, or for stock solutions in organic solvents like DMSO or ethanol, it is best to aliquot and store at -20°C for up to 3 months or -80°C for up to 6 months.[4][14]
Data Presentation
Table 1: Solubility of Perphenazine
| Solvent | Form | Solubility | Temperature | Reference |
| Water | Free Base | 28.28 mg/L | 24 °C | [4][10] |
| Dilute HCl | Dihydrochloride | Soluble | Not Specified | [4][6] |
| Ethanol | Free Base | 153 mg/mL | Not Specified | [5][10] |
| Ethanol | Free Base | ~5 mg/mL | Not Specified | [16] |
| DMSO | Free Base | 60 mg/mL | Not Specified | [8] |
| DMSO | Free Base | ~20 mg/mL | Not Specified | [16] |
| Acetone | Free Base | 82 mg/mL | Not Specified | [5][10] |
| Methylene Chloride | Dihydrochloride | Freely Soluble | Not Specified | [4][6] |
| Dimethyl Formamide | Free Base | ~30 mg/mL | Not Specified | [16] |
Experimental Protocols
Protocol for Preparing an Aqueous Solution of this compound
This protocol outlines a standard procedure for preparing a stable aqueous solution of this compound.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Dilute hydrochloric acid (e.g., 0.1 N HCl)
-
Calibrated pH meter
-
Volumetric flasks
-
Stir plate and stir bars
-
Sonicator (optional)
-
Amber-colored storage bottles
Procedure:
-
Prepare the Acidic Vehicle:
-
Measure out approximately 90% of the final desired volume of high-purity water into a beaker or flask.
-
While stirring, slowly add dilute HCl dropwise until the pH of the water is between 2.0 and 4.0. Monitor the pH using a calibrated pH meter.
-
-
Dissolve the this compound:
-
Accurately weigh the required amount of this compound powder.
-
Slowly add the powder to the stirring acidic vehicle.
-
Continue to stir until the powder is fully dissolved. If dissolution is slow, you may use gentle warming or sonication to assist.
-
-
Final Volume Adjustment and pH Check:
-
Once the solid is completely dissolved, transfer the solution to a volumetric flask.
-
Rinse the original container with a small amount of the acidic vehicle and add it to the volumetric flask.
-
Bring the solution to the final desired volume with the acidic vehicle.
-
Cap and invert the flask several times to ensure homogeneity.
-
Re-verify the final pH of the solution. Adjust if necessary with small amounts of dilute HCl.
-
-
Storage:
-
Filter the solution through a suitable filter (e.g., 0.22 µm) if sterile filtration is required.
-
Transfer the final solution into a sterile, amber-colored glass bottle to protect it from light.
-
Store at room temperature for up to 30 days or aliquot and freeze for long-term storage.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified signaling pathway of Perphenazine as a multi-receptor antagonist.
References
- 1. Chemical stability of perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN106967008A - A kind of preparation technology of perphenazine - Google Patents [patents.google.com]
- 4. PERPHENAZINE | 58-39-9 [chemicalbook.com]
- 5. Perphenazine [drugfuture.com]
- 6. 58-39-9 CAS MSDS (PERPHENAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. medkoo.com [medkoo.com]
- 8. Perphenazine | CaMK | Histamine Receptor | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Enhancing Perphenazine Dissolution Profile through Innovative Solid Dispersion Techniques: A Comprehensive Study [wisdomlib.org]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Chemical stability of perphenazine in two commercially available vehicles for oral liquid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Perphenazine Dihydrochloride in In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Perphenazine dihydrochloride in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in in vitro studies?
A1: The optimal concentration of this compound is highly dependent on the cell line and the biological question being investigated. For initial experiments, a concentration range of 1 µM to 10 µM is a common starting point for assessing effects on cell viability in cancer cell lines.[1] However, effects can be seen at both lower and higher concentrations. It is always recommended to perform a dose-response curve to determine the EC50/IC50 for your specific cell model.
Q2: How should I dissolve this compound for cell culture experiments?
A2: this compound has good solubility in aqueous solutions and organic solvents.
-
Water: Soluble up to 100 mg/mL.[2]
-
DMSO: Soluble up to 60 mg/mL (148.53 mM).[3]
-
Ethanol: Soluble up to 74 mg/mL (183.18 mM).[3]
For most cell culture applications, preparing a concentrated stock solution in sterile DMSO or water is recommended. The stock solution can then be diluted to the final desired concentration in the cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.1%).
Q3: What is the mechanism of action of Perphenazine?
A3: Perphenazine's primary mechanism of action is the antagonism of dopamine D1 and D2 receptors.[4][5][6] It also exhibits antagonist activity at serotonin (5-HT2A), histamine (H1), and alpha-1 adrenergic receptors.[5][7] In the context of cancer research, its effects are often linked to the induction of apoptosis, modulation of autophagy, and disruption of cholesterol metabolism.[8][9][10][11]
Q4: How stable is this compound in solution?
A4: When stored in amber-colored glass bottles at room temperature, oral liquid formulations of perphenazine have been found to be stable for at least 30 days.[12][13] For long-term storage of stock solutions, it is advisable to aliquot and freeze at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Troubleshooting Guide
Problem 1: I am not observing any effect on my cells at the expected concentrations.
-
Solution A: Verify Drug Activity: Ensure the this compound is from a reputable source and has not expired. Prepare fresh stock solutions, as old solutions may have degraded.
-
Solution B: Check Cell Line Sensitivity: Not all cell lines are equally sensitive to Perphenazine. The reported effective concentrations vary significantly between cell types.[1][14] Consider testing a wider and higher concentration range (e.g., up to 40 µM) to establish a dose-response curve for your specific model.[15][16]
-
Solution C: Increase Incubation Time: Some cellular effects, such as apoptosis or changes in protein expression, may require longer incubation times. Consider extending the treatment duration (e.g., 24, 48, or 72 hours).[17]
-
Solution D: Re-evaluate Experimental Readout: Ensure your assay is sensitive enough to detect the expected biological change. For example, if investigating apoptosis, complement viability assays (like MTT) with more specific markers like caspase activation.[7]
Problem 2: I am observing high levels of cell death even at very low concentrations.
-
Solution A: Review Dosing Calculations: Double-check all calculations for stock solution preparation and final dilutions to rule out a concentration error.
-
Solution B: Assess Solvent Toxicity: Prepare a vehicle control (culture medium with the same final concentration of the solvent, e.g., DMSO) to ensure that the observed cytotoxicity is not due to the solvent itself.
-
Solution C: Reduce Incubation Time: Your cell line may be particularly sensitive. Try reducing the exposure time to Perphenazine to observe more subtle, early-stage effects before widespread cell death occurs.
-
Solution D: Check for Contamination: Unexpected cell death can be a sign of contamination in your cell culture. Visually inspect cells for any signs of microbial contamination and consider testing for mycoplasma.
Data Presentation
Table 1: Effective Concentrations (EC50/IC50) of Perphenazine in Various In Vitro Models
| Cell Line / Model | Effect Measured | Concentration (EC50/IC50) | Reference |
| Human Glioblastoma (U-87 MG) | Loss in viability | 0.98 µM | [1][18] |
| Normal Human Melanocytes | Loss in viability | 2.76 µM | [3][7][14] |
| Human Hepatocytes (L02) | Apoptosis Induction | 30-40 µM | [15][16] |
| Head and Neck Cancer (FaDu, Cal27) | Reduced viability | Concentration-dependent | [8] |
| T-cell Acute Leukemia (T-ALL) | Apoptosis Induction | Concentration-dependent | [1][8] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| Water | 100 mg/mL (195.91 mM) | Ultrasonic recommended | [2] |
| DMSO | 60 mg/mL (148.53 mM) | Sonication recommended | [3] |
| Ethanol | 74 mg/mL (183.18 mM) | Sonication recommended | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using WST-1 Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the drug-containing medium. Include wells with untreated cells (negative control) and vehicle-treated cells (solvent control).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the metabolic activity of the cell line.
-
Measurement: Shake the plate thoroughly for 1 minute on a shaker. Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 2: Western Blot for Autophagy Marker LC3-II
-
Cell Lysis: After treating cells with Perphenazine, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3 (which detects both LC3-I and LC3-II) overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. An increase in the LC3-II/LC3-I ratio suggests an induction of autophagy.[8]
Visualizations
Caption: General experimental workflow for in vitro studies.
Caption: Key signaling pathways affected by Perphenazine.
Caption: Troubleshooting flowchart for unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Perphenazine | CaMK | Histamine Receptor | TargetMol [targetmol.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Perphenazine? [synapse.patsnap.com]
- 6. Perphenazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. selleckchem.com [selleckchem.com]
- 8. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 9. Antipsychotics may prove effective in killing drug-resistant cancer cells - Penn State Health News [pennstatehealthnews.org]
- 10. In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemical stability of perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Lysosomal membrane permeabilization mediated apoptosis involve in perphenazine-induced hepatotoxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Repurposing fluphenazine as an autophagy modulator for treating liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Perphenazine and prochlorperazine induce concentration-dependent loss in human glioblastoma cells viability - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding Perphenazine dihydrochloride off-target effects in cellular assays
Welcome to the Technical Support Center for Perphenazine Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help anticipate and troubleshoot potential off-target effects of this compound in cellular assays.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a potent antagonist of the dopamine D2 receptor, with a high binding affinity (Ki of 0.14-0.56 nM)[1][2]. This antagonism is central to its antipsychotic effects. It also shows high affinity for the dopamine D3 receptor (Ki of 0.43 nM)[1].
2. What are the known major off-target receptors for this compound?
This compound is known to interact with several other receptors, which can lead to off-target effects in cellular assays. These include:
-
Serotonin Receptors: Notably the 5-HT2A receptor (Ki of 5.6-6 nM) and 5-HT2C receptor (Ki of 132 nM)[3].
-
Histamine Receptors: It is a potent antagonist of the histamine H1 receptor (Ki of 8 nM)[4][5].
-
Adrenergic Receptors: It exhibits antagonism at alpha-1 adrenergic receptors[5].
-
Muscarinic Receptors: Perphenazine also has affinity for muscarinic cholinergic receptors[6].
3. How can these off-target interactions affect my cellular assay results?
Off-target binding can lead to a variety of confounding results depending on the specific assay and the receptors endogenously expressed in your cell line. For example:
-
In Gq-coupled receptor studies: Perphenazine's antagonism of the H1 receptor, which can couple to Gq, may interfere with assays measuring intracellular calcium flux or inositol phosphate accumulation intended for another Gq-coupled receptor of interest.
-
In Gs or Gi-coupled receptor studies: While its primary targets are Gi-coupled, interactions with other GPCRs could indirectly modulate adenylyl cyclase activity, affecting cAMP-based assays.
-
Cell Viability and Proliferation Assays: Perphenazine has been shown to inhibit cancer cell proliferation and induce apoptosis, which could be misinterpreted as a specific effect of the pathway you are studying[1].
4. What are some initial steps to suspect off-target effects of Perphenazine in my assay?
-
Unexpected pharmacological profile: The dose-response curve of your experimental system to Perphenazine does not align with the known potency at your target of interest.
-
Inconsistent results across different cell lines: The effect of Perphenazine varies in cell lines that have different endogenous receptor expression profiles.
-
Effects are not rescued by a selective agonist/antagonist for your target receptor: A specific modulator for your receptor of interest fails to reverse the effects observed with Perphenazine.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in a Calcium Flux Assay
Symptoms:
-
You are studying a Gq-coupled GPCR, and Perphenazine treatment shows an unexpected inhibitory or stimulatory effect on calcium mobilization.
-
The potency (IC50 or EC50) of Perphenazine in your assay is significantly different from its known affinity for your target receptor.
Possible Cause: Perphenazine is a potent antagonist of the histamine H1 receptor, which is a Gq-coupled receptor. If your cell line endogenously expresses H1 receptors, Perphenazine could be interfering with histamine-mediated signaling or basal Gq activity, confounding your results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected calcium flux assay results.
Issue 2: Unexplained Changes in cAMP Levels
Symptoms:
-
You are studying a Gs or Gi-coupled receptor, and Perphenazine treatment leads to unexpected changes in cAMP levels.
-
The effect of Perphenazine on cAMP is not consistent with its known action on your target receptor.
Possible Cause: Perphenazine's off-target interactions with various GPCRs can indirectly influence adenylyl cyclase activity. For instance, antagonism of a Gi-coupled off-target receptor could lead to an increase in cAMP, while antagonism of a Gs-coupled off-target could decrease it.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cAMP assay results.
Quantitative Data: this compound Binding Affinities
The following table summarizes the binding affinities (Ki in nM) of Perphenazine for its primary target and major off-target receptors. Lower Ki values indicate higher binding affinity.
| Receptor Target | Ki (nM) | Receptor Family | Primary Signaling Pathway |
| Dopamine D2 | 0.14 - 0.56 | Dopamine | Gi |
| Dopamine D3 | 0.43 | Dopamine | Gi |
| Serotonin 5-HT2A | 5.6 - 6 | Serotonin | Gq |
| Serotonin 5-HT1A | 421 | Serotonin | Gi |
| Serotonin 5-HT2C | 132 | Serotonin | Gq |
| Serotonin 5-HT6 | 17 | Serotonin | Gs |
| Serotonin 5-HT7 | 23 | Serotonin | Gs |
| Histamine H1 | 8 | Histamine | Gq |
| Histamine H2 | 132 | Histamine | Gs |
| Alpha-1A Adrenergic | 10 | Adrenergic | Gq |
Data compiled from various sources[1][3][4].
Experimental Protocols
Protocol 1: Control Experiment for Off-Target Effects in a Calcium Flux Assay
This protocol describes a control experiment using a selective antagonist for a suspected off-target receptor to validate the effects of Perphenazine in a calcium flux assay.
Materials:
-
Cells expressing your Gq-coupled receptor of interest and suspected to endogenously express the H1 histamine receptor.
-
Fluo-4 AM calcium indicator dye.
-
This compound.
-
A highly selective H1 receptor antagonist (e.g., Mepyramine).
-
Agonist for your receptor of interest.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
96- or 384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with automated injection.
Procedure:
-
Cell Plating: Seed cells into the assay plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Experimental Setup:
-
Control Wells:
-
Buffer only (negative control).
-
Agonist for your receptor of interest (positive control).
-
Perphenazine alone.
-
Selective H1 antagonist alone.
-
-
Test Wells:
-
Pre-incubate cells with the selective H1 antagonist for 15-30 minutes.
-
Add Perphenazine to these pre-incubated wells.
-
-
-
Calcium Flux Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Inject the respective compounds (Perphenazine, agonists, etc.) and record the fluorescence intensity over time (typically for 60-120 seconds) at Ex/Em = 490/525 nm.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline for each well.
-
Compare the response to Perphenazine in the presence and absence of the selective H1 antagonist.
-
Interpretation:
-
If the selective H1 antagonist significantly reduces or abolishes the effect of Perphenazine, it strongly suggests that the observed response is, at least in part, mediated by the H1 receptor.
-
If the selective H1 antagonist has no effect on the Perphenazine response, the off-target effect is likely mediated by a different receptor, or it is an on-target effect.
Protocol 2: cAMP Glo™ Assay for Detecting Off-Target Effects on Gs/Gi Signaling
This protocol outlines how to use a cAMP assay to investigate potential off-target effects of Perphenazine on Gs or Gi-coupled signaling pathways.
Materials:
-
Cells expressing your Gs or Gi-coupled receptor of interest.
-
cAMP-Glo™ Assay kit.
-
This compound.
-
Selective agonist for your receptor of interest.
-
Forskolin (a direct activator of adenylyl cyclase).
-
Selective antagonists for suspected off-target receptors.
-
White, opaque 96- or 384-well assay plates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed cells into the assay plate and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of Perphenazine and control compounds.
-
Add the compounds to the cells and incubate for a predetermined time (e.g., 30 minutes) to modulate cAMP levels. Include the following controls:
-
Untreated cells (basal cAMP).
-
Forskolin-treated cells (maximal cAMP production).
-
Cells treated with a selective agonist for your target receptor.
-
Cells co-treated with the selective agonist and Perphenazine.
-
Cells co-treated with Perphenazine and a selective antagonist for a suspected off-target receptor.
-
-
-
Cell Lysis and cAMP Detection:
-
Add cAMP-Glo™ Lysis Buffer and incubate to lyse the cells and release cAMP.
-
Add the cAMP Detection Solution containing Protein Kinase A (PKA) and incubate.
-
-
ATP Detection:
-
Add Kinase-Glo® Reagent to terminate the PKA reaction and measure the remaining ATP.
-
-
Luminescence Measurement:
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis and Interpretation:
-
A decrease in luminescence corresponds to an increase in cAMP levels.
-
If Perphenazine causes an unexpected increase in cAMP, it might be antagonizing a constitutively active Gi-coupled off-target receptor.
-
If Perphenazine potentiates the effect of a Gs-coupled agonist, it could be through an off-target mechanism that sensitizes adenylyl cyclase.
-
If a selective antagonist for a suspected off-target receptor reverses the unexpected effect of Perphenazine, this points to an off-target interaction.
Signaling Pathways and Workflows
Caption: On- and off-target signaling pathways of Perphenazine.
Caption: General workflow for validating suspected off-target effects.
References
- 1. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ulab360.com [ulab360.com]
- 6. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
Technical Support Center: Managing Perphenazine Dihydrochloride Stability for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Perphenazine dihydrochloride for long-term experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a crystalline solid that is sensitive to light.[1] When stored in a tight, light-resistant container, the solid powder is stable.[1] However, its stability in solution is influenced by several factors, including the solvent, pH, temperature, and exposure to light.
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: For the solid form, it should be stored in a well-closed, light-resistant container at controlled room temperature. For solutions, storage conditions depend on the solvent. Solutions in DMSO or ethanol can be stored at -20°C for up to 3 months.[2]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The pH of the solution is a critical factor for the stability of Perphenazine. Acidic conditions generally favor its stability. For instance, in an oral liquid formulation with a pH of 3.7, the solution remained physically unchanged for 90 days.[3] Conversely, decomposition can increase as the pH becomes more alkaline.
Q4: What are the primary degradation pathways for Perphenazine?
A4: Perphenazine can degrade through oxidation and photolysis. Oxidation can lead to the formation of various oxides.[4] Exposure to light, particularly UVA, can cause dechlorination of the molecule.[4] It is crucial to handle and store Perphenazine solutions with protection from light to minimize photodegradation.
Q5: Can I sterilize this compound solutions by autoclaving?
A5: Autoclaving is not recommended for this compound solutions. The high temperatures can accelerate degradation. Sterile filtration using a 0.22 µm filter is the preferred method for sterilizing solutions for cell culture or in vivo use.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of stock solution into aqueous buffer or media | - The concentration of Perphenazine in the final solution exceeds its aqueous solubility.- The pH of the final solution is not optimal for solubility.- The buffer composition (e.g., high phosphate concentration) promotes precipitation. | - Ensure the final concentration is below the aqueous solubility limit.- Prepare the final dilution in a slightly acidic buffer (if experimentally permissible).- Perform a small-scale pilot test to check for precipitation before preparing a large volume.- Consider using a different buffer system. |
| Color change of the solution (e.g., yellowing) | - This may indicate degradation, particularly oxidation or photodegradation.[4] | - Discard the solution and prepare a fresh one.- Ensure the solution is protected from light at all times.- Consider purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound to minimize oxidation. |
| Loss of biological activity in a long-term experiment | - Degradation of the this compound in the experimental medium over time.- Adsorption of the compound to plasticware. | - Replenish the medium with freshly diluted Perphenazine at regular intervals.- Perform a stability study of Perphenazine in your specific experimental medium and conditions (see Experimental Protocols).- Use low-protein-binding plasticware or glass vessels where possible. |
| Inconsistent experimental results | - Inconsistent concentrations of the active compound due to degradation or precipitation.- Use of a degraded stock solution. | - Prepare fresh dilutions from a validated stock solution for each experiment.- Aliquot the stock solution to avoid repeated freeze-thaw cycles.- Periodically check the concentration of the stock solution using a validated analytical method (e.g., HPLC). |
Data Presentation
Table 1: Stability of this compound in Different Solvents and Conditions
| Solvent | Storage Temperature | Concentration | Duration | Stability | Reference |
| DMSO | -20°C | Not specified | Up to 3 months | Stable | [2] |
| Ethanol | -20°C | Not specified | Up to 3 months | Stable | [2] |
| Oral Liquid Vehicle (pH 3.7) | Room Temperature | Not specified | 30 days | Stable | [3] |
Experimental Protocols
Protocol 1: Preparation of a Sterile Stock Solution of this compound for In Vitro Use
-
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Sterile 0.22 µm syringe filter
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex until the powder is completely dissolved.
-
To ensure sterility, filter the stock solution through a sterile 0.22 µm syringe filter into a sterile, light-protecting container.
-
Aliquot the stock solution into single-use volumes in sterile, light-protecting microcentrifuge tubes or vials.
-
Store the aliquots at -20°C for up to 3 months.[2] Avoid repeated freeze-thaw cycles.
-
Protocol 2: Experimental Workflow for Assessing Perphenazine Stability in Cell Culture Medium
-
Objective: To determine the degradation rate of this compound in a specific cell culture medium at 37°C over time.
-
Materials:
-
Validated this compound stock solution (from Protocol 1)
-
The specific cell culture medium to be tested (e.g., DMEM/F-12 with 10% FBS)
-
Incubator at 37°C with 5% CO2
-
Sterile, light-protecting tubes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
-
Procedure:
-
Prepare a solution of Perphenazine in the cell culture medium at the final experimental concentration.
-
Dispense the solution into several sterile, light-protecting tubes.
-
Immediately take a sample from one tube for the T=0 time point analysis.
-
Place the remaining tubes in a 37°C incubator.
-
At predetermined time points (e.g., 24, 48, 72, 96 hours), remove one tube from the incubator.
-
Analyze the samples by HPLC to determine the concentration of Perphenazine remaining.
-
Plot the concentration of Perphenazine versus time to determine the degradation kinetics.
-
Visualizations
Caption: Perphenazine's primary mechanism of action.
Caption: Experimental workflow for stability assessment.
References
Technical Support Center: Perphenazine Dihydrochloride and Cell Viability Assays
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the potential impact of perphenazine dihydrochloride on common cell viability assays, such as MTT and XTT.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
A1: this compound is a phenothiazine derivative and a potent dopamine D1 and D2 receptor antagonist.[1][2] It is primarily used as an antipsychotic and antiemetic.[1][2] In experimental settings, perphenazine has been shown to induce a concentration-dependent decrease in cell viability in various cell lines.[3][4] Its mechanism of action at the cellular level involves the induction of mitochondrial damage, oxidative stress, and apoptosis.[4][5][6] Perphenazine can also influence key signaling pathways that regulate cell metabolism and survival, such as the PI3K/Akt and ERK pathways.[7][8]
Q2: Can this compound interfere with MTT and XTT assays?
A2: Yes, it is plausible that this compound can interfere with MTT and XTT assays. This interference is likely not due to a direct chemical reaction with the tetrazolium salts but rather through its effects on cellular metabolism and the redox environment, which are the basis of these assays. Specifically, perphenazine can disrupt mitochondrial function and alter the levels of NADH and NADPH, which are crucial for the enzymatic reduction of MTT and XTT to their colored formazan products.[5][9][10][11]
Q3: Why might I see different results between MTT and XTT assays when using this compound?
A3: Discrepancies between MTT and XTT assay results are not uncommon when testing certain compounds.[12] The two assays differ in the location of the formazan product formation; MTT is reduced intracellularly, primarily by mitochondrial dehydrogenases, while XTT is reduced at the cell surface. This makes the XTT assay less directly dependent on mitochondrial function compared to the MTT assay. Since perphenazine is known to induce mitochondrial damage, it may have a more pronounced inhibitory effect on the MTT assay readout compared to the XTT assay.
Q4: Are there alternative assays to consider if I suspect interference?
A4: If you suspect interference from this compound, it is advisable to use a non-metabolic endpoint to measure cell viability. Alternative assays include:
-
Trypan Blue Exclusion Assay: A simple method to assess cell membrane integrity.
-
LDH (Lactate Dehydrogenase) Release Assay: Measures the release of LDH from damaged cells into the culture medium.
-
Crystal Violet Staining: Stains the DNA of adherent cells, providing a measure of cell number.
-
ATP-based Assays: Measure the level of intracellular ATP, which is an indicator of metabolically active cells.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Higher than expected viability with MTT/XTT at high perphenazine concentrations | Perphenazine may be directly reducing the tetrazolium salt in a cell-free system. | Perform a cell-free control experiment by adding perphenazine to the assay medium without cells and measure the absorbance. If there is an increase in absorbance, this indicates direct reduction. |
| Lower than expected viability with MTT compared to XTT | Perphenazine-induced mitochondrial dysfunction is disproportionately affecting the MTT assay. | This may be a true biological effect. Confirm the observation with a non-metabolic viability assay (e.g., LDH release or Trypan Blue). |
| High variability between replicate wells | Uneven dissolution of formazan crystals (MTT assay). Instability of the XTT/PMS reagent mixture. | For MTT, ensure complete solubilization of the formazan crystals by thorough mixing. For XTT, prepare the reagent mixture immediately before use. |
| Drifting absorbance readings over time | Instability of the formazan product. | Read the plate within a consistent and short timeframe after adding the solubilization solution (for MTT) or after the incubation period (for XTT). |
Quantitative Data Summary
The following table summarizes the cytotoxic effects of perphenazine on different cell lines as reported in the literature. Note that these studies used the WST-1 assay, which is mechanistically similar to the XTT assay.
| Cell Line | Assay | EC50 (µM) | Incubation Time | Reference |
| Normal Human Melanocytes | WST-1 | 2.76 | 24 hours | [3][4] |
| U-87 MG (Glioblastoma) | WST-1 | 0.98 | 24 hours | [13] |
Experimental Protocols
MTT Cell Viability Assay Protocol[14]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock solution in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the culture medium from the wells and add 100 µL of the MTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Measurement: Mix gently to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
XTT Cell Viability Assay Protocol
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure time.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT labeling reagent and the electron-coupling reagent.
-
XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader. A reference wavelength of >650 nm is recommended.
Visualizations
Caption: Proposed mechanism of perphenazine interference with tetrazolium-based assays.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Perphenazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FLUPHENAZINE AND PERPHENAZINE IMPACT ON MELANOGENESIS AND ANTIOXIDANT ENZYMES ACTIVITY IN NORMAL HUMAN MELANOCYTES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Perphenazine exerts antitumor effects on HUT78 cells through Akt dephosphorylation by protein phosphatase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondria and plasma membrane as targets of UVA-induced toxicity of neuroleptic drugs fluphenazine, perphenazine and thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenothiazines and related compounds disrupt mitochondrial energy production by a calmodulin-independent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Psychiatric drugs impact mitochondrial function in brain and other tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Perphenazine dihydrochloride degradation products and their effects
Welcome to the technical support center for researchers, scientists, and drug development professionals working with perphenazine dihydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work related to perphenazine degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: this compound primarily degrades into several products, including Perphenazine Sulfoxide, Perphenazine N-oxide, N-dealkylated Perphenazine (DAPZ), and 7-hydroxyperphenazine. Under certain conditions, ring cleavage can also occur, leading to the formation of ethylenediamine derivatives.[1][2][3]
Q2: How do the degradation products of perphenazine affect its pharmacological activity?
A2: The degradation products can have different pharmacological profiles compared to the parent drug. For instance, N-dealkylated perphenazine (DAPZ) exhibits a higher affinity for serotonin-2A (5-HT2A) receptors than for dopamine-2 (D2) receptors. In contrast, perphenazine and its metabolite 7-hydroxyperphenazine show a higher affinity for D2 receptors.[2] Perphenazine sulfoxide also demonstrates selective binding to dopamine D2 and α1-adrenergic receptors.[4] This alteration in receptor binding affinity can lead to a modified side effect profile and therapeutic efficacy.
Q3: What are the expected degradation percentages under various stress conditions?
A3: Forced degradation studies on perphenazine have shown varying levels of degradation depending on the stressor. The following table summarizes typical degradation percentages observed under different conditions.
| Stress Condition | Time (hours) | % Degradation of Perphenazine | Reference |
| Acid Hydrolysis (0.1N HCl) | 24 | 4.38% | [5] |
| Basic Hydrolysis (0.1N NaOH) | 24 | 2.87% | [5] |
| Thermal Degradation (60°C) | 24 | 3.76% | [5] |
| UV (254nm) | 24 | 4.57% | [5] |
| Oxidative Degradation (3% H₂O₂) | 24 | 3.84% | [5] |
Note: These values are indicative and can vary based on specific experimental conditions.
Troubleshooting Guides
Problem: Unexpected peaks are observed in my HPLC chromatogram after storing perphenazine solutions.
-
Possible Cause 1: Oxidative Degradation. Perphenazine is susceptible to oxidation, which can be accelerated by exposure to air and light. This often leads to the formation of Perphenazine Sulfoxide and Perphenazine N-oxide.
-
Troubleshooting Steps:
-
Preparation and Storage: Prepare solutions fresh whenever possible. If storage is necessary, use amber vials and purge with an inert gas (e.g., nitrogen or argon) before sealing to minimize exposure to oxygen. Store solutions at reduced temperatures (2-8°C) and protected from light.
-
Solvent Selection: Use de-gassed solvents for your mobile phase and sample preparation to reduce dissolved oxygen.
-
Confirmation: To confirm if the unexpected peaks are due to oxidation, you can intentionally degrade a small sample of perphenazine with a mild oxidizing agent like hydrogen peroxide (H₂O₂) and compare the resulting chromatogram with your sample.
-
-
Possible Cause 2: Photodegradation. Exposure to UV or fluorescent light can cause degradation of perphenazine.
-
Troubleshooting Steps:
-
Light Protection: Conduct all experimental manipulations under amber or low-UV lighting. Use amber-colored volumetric flasks and vials.
-
Sample Handling: When running HPLC analysis, use a UV-protected autosampler if available. If not, minimize the time the sample vials are exposed to light before injection.
-
Problem: I am having difficulty separating perphenazine from its degradation products using reverse-phase HPLC.
-
Possible Cause: Inadequate Chromatographic Conditions. The polarity of perphenazine and its degradation products can be very similar, making separation challenging.
-
Troubleshooting Steps:
-
Column Selection: A C18 column is commonly used, but for better separation of closely related compounds, consider a column with a different selectivity, such as a phenyl-hexyl or a cyano column.
-
Mobile Phase Optimization:
-
pH Adjustment: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like perphenazine and its metabolites. Experiment with a pH range of 3-7. A phosphate buffer is a good starting point.
-
Organic Modifier: Vary the ratio of your organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to achieve optimal separation of all compounds.
-
Ion-Pairing Reagents: If co-elution persists, consider adding an ion-pairing reagent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) to the mobile phase to improve the retention and separation of basic compounds.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing the degradation of this compound under various stress conditions as per ICH guidelines.
-
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
-
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at room temperature for 24 hours. Neutralize the solution with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for 24 hours. Neutralize the solution with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in a hot air oven at 60°C for 24 hours. Dissolve the stressed solid in methanol to the original concentration before analysis.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) in a transparent vial to UV light (254 nm) for 24 hours.
-
-
3. Sample Analysis:
-
Dilute the stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase before injection into the HPLC system.
-
Protocol 2: Stability-Indicating HPLC Method for Perphenazine and its Degradation Products
This method is adapted from a validated method for the similar compound fluphenazine and can be used as a starting point for the analysis of perphenazine and its degradation products.[6][7][8]
-
Chromatographic Conditions:
-
Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is suitable for its intended purpose.
-
Visualizations
Perphenazine Degradation Pathway
Caption: Major degradation pathways of perphenazine.
Experimental Workflow for Forced Degradation Study
References
- 1. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Perphenazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Overcoming low oral bioavailability of Perphenazine dihydrochloride in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the low oral bioavailability of Perphenazine dihydrochloride in animal studies.
Troubleshooting Guide
Problem: Low or highly variable plasma concentrations of perphenazine after oral administration in animal models.
Possible Cause 1: Poor Aqueous Solubility
Perphenazine is a lipophilic compound with low aqueous solubility, which can limit its dissolution in the gastrointestinal tract and subsequent absorption.[1][2]
-
Solution: Enhance the solubility and dissolution rate of perphenazine through formulation strategies.
-
Solid Dispersions: Prepare solid dispersions of perphenazine with hydrophilic polymers like polyethylene glycol 6000 (PEG 6000) and chitosan.[3][4] This technique increases the drug's solubility by dispersing it in an amorphous state within a hydrophilic carrier matrix.[4]
-
Inclusion Complexes: Form inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to improve the solubility and dissolution of perphenazine.[5]
-
Nanonization: Reduce the particle size of perphenazine to the nanoscale to increase the surface area available for dissolution.[6]
-
Possible Cause 2: Extensive First-Pass Metabolism
Perphenazine undergoes significant metabolism in the liver after oral absorption, a phenomenon known as the first-pass effect, which substantially reduces the amount of active drug reaching systemic circulation.[1][7][8][9][10]
-
Solution: Employ formulation strategies that protect the drug from premature metabolism or facilitate lymphatic absorption, thereby bypassing the liver.
-
Nanostructured Lipid Carriers (NLCs): Encapsulating perphenazine in NLCs can enhance oral bioavailability by promoting lymphatic transport, thus avoiding hepatic first-pass metabolism.[1][8] In rat studies, perphenazine-loaded NLCs showed a 2.49 to 3.12-fold increase in oral bioavailability compared to a plain drug suspension.[1][8]
-
Solid Lipid Nanoparticles (SLNs): Similar to NLCs, SLNs can improve the bioavailability of perphenazine by circumventing the first-pass effect.[2][9] Studies in rats have shown that SLNs can increase the relative bioavailability of perphenazine by up to 2-fold.[9]
-
Polymeric Nanoparticles: Formulations using biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can encapsulate perphenazine, potentially offering a controlled release and protection from rapid metabolism.[7]
-
Possible Cause 3: P-glycoprotein (P-gp) Efflux
Perphenazine is a substrate of the P-glycoprotein (P-gp) efflux transporter, which is present in the intestinal epithelium.[11][12] P-gp can actively pump the drug back into the intestinal lumen, reducing its net absorption.[12][13]
-
Solution: Co-administer a P-gp inhibitor or use excipients that can modulate P-gp activity.
-
Caution: The use of P-gp inhibitors should be carefully considered as it can lead to drug-drug interactions and potential toxicity.[13] Further research is needed to identify safe and effective P-gp inhibitors for use with perphenazine.
-
Possible Cause 4: Improper Formulation or Vehicle
The choice of excipients and the overall formulation can significantly impact drug stability, release, and absorption.[14][15][16]
-
Solution: Optimize the formulation by carefully selecting excipients.
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of perphenazine?
The oral bioavailability of perphenazine is reported to be low, approximately 40%.[3][4][9][10][18] Some studies suggest it could be as low as 20%.[19] This is primarily due to its extensive first-pass metabolism in the liver and poor aqueous solubility.[1][2][7][8]
Q2: Which formulation strategy has shown the most significant improvement in perphenazine's oral bioavailability in animal studies?
Nanostructured Lipid Carriers (NLCs) have demonstrated a notable enhancement. In a study with rats, an NLC formulation increased the oral bioavailability of perphenazine by approximately 3.12-fold compared to a standard suspension.[1][8]
Q3: Are there any specific animal models that are more suitable for studying the oral bioavailability of perphenazine?
Rats and rabbits have been commonly used in pharmacokinetic studies of perphenazine.[8][9][20][21] The choice of model may depend on the specific research question and the formulation being tested.
Q4: How can I quantify the plasma concentration of perphenazine in my animal studies?
A validated High-Performance Liquid Chromatography (HPLC) method is typically used for the quantitative determination of perphenazine in plasma and brain samples.[9][19][20]
Q5: What are the main metabolites of perphenazine that I should be aware of?
The primary metabolite of perphenazine is its sulfoxide (PPZ-SO).[22] Other metabolites include 7-hydroxyperphenazine and N-dealkylperphenazine (DAPZ).[23] It's important to consider these metabolites as they may have pharmacological activity or contribute to side effects.
Data Presentation
Table 1: Pharmacokinetic Parameters of Perphenazine Formulations in Animal Studies
| Formulation | Animal Model | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Conventional Tablet | Rabbit | 62.71 | 3.83 | 397.56 (AUC0-24) | 100 | [20] |
| Orally Disintegrating Tablet (ODT) with HP-β-CD | Rabbit | 82.86 | 1.04 | 480 (AUC0-24) | 120.77 | [20] |
| Perphenazine Suspension | Rat | - | - | - | 100 | [9] |
| Solid Lipid Nanoparticles (SLN) | Rat | - | - | - | ~200 | [9] |
| Plain Drug Suspension | Rat | - | - | - | 100 | [1][8] |
| Nanostructured Lipid Carrier (NLC-6) | Rat | - | - | - | ~312 | [1][8] |
| Nanostructured Lipid Carrier (NLC-12) | Rat | - | - | - | ~249 | [1][8] |
Experimental Protocols
Protocol 1: Preparation of Perphenazine-Loaded Nanostructured Lipid Carriers (NLCs) by Emulsification-Solvent Evaporation Method
This protocol is a generalized representation based on the methodology described in the literature.[1][8][24]
-
Lipid Phase Preparation: Dissolve perphenazine, a solid lipid (e.g., Precirol ATO 5), and a liquid lipid (e.g., oleic acid) in an organic solvent (e.g., acetone/methanol mixture).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80).
-
Emulsification: Add the organic lipid phase to the aqueous phase under continuous high-speed homogenization to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of NLCs.
-
Purification: Centrifuge the NLC suspension to separate the nanoparticles from the aqueous medium and wash them with distilled water to remove any unentrapped drug and excess surfactant.
-
Characterization: Characterize the prepared NLCs for particle size, zeta potential, entrapment efficiency, and drug loading.
Protocol 2: Preparation of Perphenazine Solid Dispersions by Solvent Evaporation Method
This protocol is a generalized representation based on the methodology described in the literature.[3][4]
-
Dissolution: Dissolve perphenazine and a hydrophilic carrier (e.g., PEG 6000, chitosan) in a suitable organic solvent (e.g., methanol).[3]
-
Mixing: Ensure complete mixing of the drug and carrier in the solvent.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid mass in a desiccator to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried mass and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Evaluate the prepared solid dispersions for drug content, solubility, and dissolution rate. Fourier Transform Infrared (FTIR) spectroscopy can be used to assess drug-carrier interactions.[3][4]
Visualizations
Caption: Workflow for NLC Preparation.
Caption: Factors Contributing to Low Oral Bioavailability.
Caption: Strategies to Enhance Bioavailability.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development of Perphenazine-Loaded Solid Lipid Nanoparticles: Statistical Optimization and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing Perphenazine Dissolution Profile through Innovative Solid Dispersion Techniques: A Comprehensive Study [wisdomlib.org]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. Development of orally disintegrating tablets of Perphenazine/hydroxypropyl-β-cyclodextrin inclusion complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Preparation, characterization, and in vivo evaluation of perphenazine-loaded nanostructured lipid carriers for oral bioavailability improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and brain distribution studies of perphenazine-loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Identification of P-glycoprotein substrates and inhibitors among psychoactive compounds--implications for pharmacokinetics of selected substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 13. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of excipient interactions on drug bioavailability from solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. jocpr.com [jocpr.com]
- 17. researchgate.net [researchgate.net]
- 18. View of Enhancing Perphenazine Dissolution Profile through Innovative Solid Dispersion Techniques: A Comprehensive Study [asiapharmaceutics.info]
- 19. Population Pharmacokinetics of Perphenazine in Schizophrenia Patients from CATIE: Impact of Race and Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics of orally disintegrating tablets of perphenazine/hydroxypropyl-beta-cyclodextrin inclusion complex in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Distribution of fluphenazine and its metabolites in brain regions and other tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Clinical pharmacokinetic studies of perphenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pharmacologic profile of perphenazine's metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Navigating Perphenazine Dihydrochloride Administration in Rodent Research: A Technical Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective use of Perphenazine dihydrochloride in preclinical rodent models. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the accuracy and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: How do I determine the appropriate starting dose of this compound for my specific rodent strain?
A1: Determining the optimal starting dose requires careful consideration of the rodent species, strain, administration route, and the intended pharmacological effect. As a general guideline, it is advisable to begin with a low dose and incrementally increase it to achieve the desired effect while minimizing adverse reactions. For instance, in studies investigating catalepsy in rats, a dose of 5 mg/kg has been utilized.[1] It is crucial to consult existing literature for doses used in similar experimental paradigms and with the specific rodent strain you are using. A thorough literature review can provide a valuable starting point for your dose-finding studies.
Q2: What are the common routes of administration for this compound in rodents, and how do they influence the dosage?
A2: The most common routes of administration for this compound in rodents are oral (p.o.), intraperitoneal (i.p.), and subcutaneous (s.c.). The chosen route significantly impacts the drug's bioavailability and, consequently, the required dosage. For example, the oral bioavailability of perphenazine is approximately 40% due to extensive first-pass metabolism in the liver.[2][3] Therefore, oral doses will typically need to be higher than parenteral (i.p. or s.c.) doses to achieve similar systemic exposure.
Q3: I am observing unexpected toxicity or mortality in my study. What are the potential causes and how can I troubleshoot this?
A3: Unexpected toxicity can arise from several factors, including incorrect dosage, strain-specific sensitivity, or issues with the drug formulation. It is essential to verify your dose calculations and ensure the drug is properly dissolved and administered. Different rodent strains can exhibit varying sensitivities to the same compound. If you suspect strain-specific toxicity, consider conducting a pilot study with a wider dose range in a small group of animals. The lethal dose (LD50) of perphenazine varies by administration route, with reported oral LD50 values in rats being significantly higher than intraperitoneal LD50 values.[2][4]
Q4: How does the metabolism of this compound differ between rodent strains, and what implications does this have for long-term studies?
A4: The half-life of antipsychotic drugs like perphenazine is 4 to 6 times shorter in rodents than in humans.[5] This rapid metabolism means that for chronic studies aiming to maintain consistent drug exposure, administration via osmotic minipumps may be more effective than daily injections.[5] When using repeated injections, the shorter half-life can lead to low trough concentrations between doses.[5] Furthermore, genetic differences between rodent strains can influence metabolic rates, potentially requiring dose adjustments for long-term experiments.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High incidence of extrapyramidal side effects (e.g., catalepsy) at intended therapeutic dose. | 1. The selected dose is too high for the specific rodent strain. 2. Individual animal sensitivity. | 1. Reduce the dosage in subsequent experiments. 2. Conduct a dose-response study to identify the minimum effective dose. 3. Consider using a different rodent strain that may be less sensitive. |
| Lack of desired pharmacological effect at previously reported doses. | 1. Incorrect drug formulation or administration. 2. Strain-specific resistance or rapid metabolism. 3. The chosen behavioral assay may not be sensitive enough. | 1. Verify the drug concentration and administration technique. 2. Increase the dose incrementally. 3. Consider using a different, more sensitive behavioral paradigm. 4. For chronic studies, consider continuous administration methods like osmotic minipumps.[5] |
| Significant weight gain in treated animals. | Perphenazine, like other antipsychotics, can induce weight gain as a side effect. | 1. Monitor food intake and body weight regularly. 2. If weight gain is a confounding factor, consider pair-feeding with control animals. 3. Be aware that susceptibility to antipsychotic-induced weight gain can be strain-dependent.[6] |
| Inconsistent results between experimental cohorts. | 1. Variability in experimental conditions (e.g., time of day, handling stress). 2. Inconsistent drug administration. 3. Genetic drift within the rodent colony. | 1. Standardize all experimental procedures and environmental conditions. 2. Ensure all personnel are proficient in the administration technique. 3. Obtain animals from a reputable supplier and report the specific substrain used. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound in different rodent models.
Table 1: Acute Toxicity Data
| Species | Strain | Route of Administration | LD50 |
| Rat | Wistar | Oral (p.o.) | 2000 mg/kg[4] |
| Rat | Not Specified | Oral (p.o.) | 318 mg/kg[2] |
| Rat | Wistar | Intraperitoneal (i.p.) | 325 mg/kg[4] |
| Mouse | Not Specified | Intraperitoneal (i.p.) | 64 mg/kg[2] |
Table 2: Effective Doses in Behavioral Assays
| Species | Strain | Assay | Effective Dose | Route of Administration | Observed Effect |
| Rat | Not Specified | Catalepsy | 5 mg/kg | Intraperitoneal (i.p.) | Induction of muscle stiffness.[1] |
| Rat | Sprague-Dawley | Amphetamine-induced hypermotility | ED50 lower than catalepsy-inducing dose | Not Specified | Antagonism of hyperactivity.[7] |
| Mouse | Not Specified | Locomotor Activity | >0.1 mg/kg (Haloperidol) | Not Specified | Significant decrease in locomotor activity.[8] |
Detailed Experimental Protocols
Protocol 1: Induction of Catalepsy in Rats
This protocol describes a method for inducing and assessing catalepsy in rats following the administration of this compound.
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Drug Preparation: Prepare a fresh solution of this compound in sterile saline (0.9% NaCl). The concentration should be calculated based on the desired dose and an injection volume of 1-2 ml/kg for rats.[9]
-
Administration: Administer this compound via intraperitoneal (i.p.) injection at a dose of 5 mg/kg.[1]
-
Catalepsy Assessment (Bar Test):
-
At predetermined time points after injection (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on a horizontal bar raised approximately 9 cm from the surface.
-
Measure the time until the rat removes both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.
-
Increased latency to move is indicative of a cataleptic state.
-
-
Data Analysis: Analyze the latency to descend from the bar at each time point. Compare the results between the perphenazine-treated group and a vehicle-treated control group using appropriate statistical methods.
Visualizations
Caption: Workflow for a typical catalepsy experiment in rodents.
Caption: Perphenazine's antagonistic action on dopamine D2 receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetics and brain distribution studies of perphenazine-loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute and chronic toxicity of "Polfa" perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antipsychotic dosing in preclinical models is often unrepresentative of the clinical condition: a suggested solution based on in vivo occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Susceptibility of Male Wild Type Strains to Antipsychotic-induced Weight Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Perphenazine dihydrochloride light sensitivity and storage conditions
Technical Support Center: Perphenazine Dihydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information regarding the light sensitivity and proper storage conditions for this compound.
Frequently Asked Questions (FAQs)
Q1: How light-sensitive is this compound?
A1: this compound is a photosensitive compound.[1][2] Exposure to light, particularly ultraviolet (UV) radiation, can lead to its degradation.[3] Therefore, it is crucial to protect it from light at all stages of handling and storage to ensure its stability and integrity.
Q2: What are the recommended storage conditions for this compound?
A2: To maintain its stability, this compound should be stored in a cool, dry, and well-ventilated place. The recommended storage temperature is between 2°C and 8°C.[4][5] It is imperative to store the compound in tightly closed, light-resistant containers.[1]
Q3: What happens if this compound is exposed to light?
A3: Exposure to light can cause the degradation of this compound. This degradation can lead to a loss of potency and the formation of unknown impurities, which may interfere with experimental results and introduce variability. Photosensitivity has been reported as a potential side effect, and undue exposure to sun should be avoided during treatment with phenothiazines like perphenazine.[2]
Q4: Are there any specific handling instructions for this compound in the laboratory?
A4: Yes. When working with this compound, it is best to work in a dimly lit area or use a darkroom if the compound is highly sensitive to even brief exposure.[6] Use opaque or amber-colored vials and tubes for preparing solutions.[6] If solutions need to be left open, cover them with aluminum foil or place them in a light-proof box.[6] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][7]
Q5: How can I tell if my this compound has degraded?
A5: While physical appearance change is not always a reliable indicator, any change in color or consistency of the solid compound could suggest degradation. For solutions, a change in color or the formation of precipitate might indicate instability. A stability-indicating high-performance liquid chromatography (HPLC) method is the most reliable way to assess the purity and concentration of this compound and to detect degradation products.[8][9]
Troubleshooting Guide
This section addresses common issues that may arise during experiments involving this compound, likely linked to its light sensitivity.
| Issue | Potential Cause | Recommended Action |
| Inconsistent or non-reproducible experimental results. | Degradation of this compound due to light exposure. | 1. Review your handling and storage procedures to ensure the compound is always protected from light.2. Use a fresh, properly stored batch of the compound.3. Prepare solutions fresh for each experiment and use amber vials.[6] |
| Loss of compound activity or lower than expected potency. | Significant degradation has occurred. | 1. Discard the old stock and acquire a new batch of this compound.2. Implement stricter light-protection protocols in your lab.[6][10]3. Quantify the concentration of your solution using a validated method like HPLC before use. |
| Appearance of unexpected peaks in chromatography analysis. | Formation of degradation products. | 1. Confirm that the unexpected peaks are not present in a freshly prepared, light-protected sample.2. If degradation is confirmed, follow the actions for "Loss of compound activity." |
| Physical change in the solid compound (e.g., color change). | Potential degradation of the solid material. | 1. Do not use the material for experiments.2. Obtain a new lot of the compound and store it under the recommended conditions. |
Storage Conditions Summary
| Parameter | Recommendation | Reference |
| Temperature | 2°C to 8°C | [4][5] |
| Light | Protect from light at all times. | [1][2] |
| Container | Tightly closed, light-resistant (amber or opaque) containers. | [1] |
| Atmosphere | Dry and well-ventilated area. | [4][7] |
Experimental Protocols
Protocol: Assessing Photosensitivity of a this compound Solution
This protocol outlines a general method to determine the stability of a this compound solution under light exposure.
-
Preparation of Stock Solution:
-
In a dimly lit environment, accurately weigh and dissolve this compound in a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Use an amber volumetric flask for this preparation.
-
-
Sample Preparation:
-
Aliquot the stock solution into two sets of clear and two sets of amber glass vials.
-
One set of clear and one set of amber vials will be the "light-exposed" groups.
-
The other set of clear and amber vials will be the "dark control" groups. Wrap the dark control vials completely in aluminum foil.
-
-
Exposure Conditions:
-
Place the "light-exposed" vials in a photostability chamber with a controlled light source (e.g., a calibrated UV lamp).
-
Place the "dark control" vials in the same chamber to maintain the same temperature but shielded from light.
-
-
Time Points:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from each of the four groups.
-
-
Analysis:
-
Immediately analyze the samples by a stability-indicating HPLC method.
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
-
Data Interpretation:
-
Compare the results from the light-exposed samples to the dark controls. A significant decrease in the parent compound concentration in the light-exposed samples compared to the controls indicates photosensitivity.
-
Visualizations
Caption: Workflow for handling photosensitive compounds like this compound.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Perphenazine Tablets, USP [dailymed.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 5. pharmacopoeia.tso.co.uk [pharmacopoeia.tso.co.uk]
- 6. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Chemical stability of perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. osha.gov [osha.gov]
Technical Support Center: Interpreting Behavioral Side Effects of Perphenazine Dihydrochloride in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the behavioral side effects of Perphenazine dihydrochloride in mice.
Frequently Asked Questions (FAQs)
Q1: What are the primary behavioral side effects of this compound observed in mice?
A1: this compound, a typical antipsychotic, primarily induces extrapyramidal symptoms (EPS) in mice. These dose-dependent effects are a direct consequence of the drug's potent antagonism of dopamine D2 receptors in the nigrostriatal pathway. The most commonly observed behavioral side effects include:
-
Catalepsy: A state of motor immobility and waxy flexibility, where the mouse maintains imposed postures.
-
Decreased Locomotor Activity: A reduction in spontaneous movement and exploration.
-
Motor Coordination Deficits: Impaired balance and coordination, often measured using the rotarod test.
-
Tremors and Restlessness: Involuntary muscle movements and an inability to remain still.
Q2: How does the mechanism of action of this compound lead to these behavioral side effects?
A2: Perphenazine is a potent antagonist of the dopamine D2 receptor. By blocking these receptors in the nigrostriatal dopamine pathway, which is crucial for motor control, it disrupts the normal flow of dopamine signaling. This disruption is the primary cause of the observed extrapyramidal side effects. While Perphenazine also affects other receptors (e.g., serotonin, histamine, and alpha-adrenergic), its impact on the dopamine system is the most significant contributor to its motor side effect profile.
Q3: Can this compound affect anxiety-related behaviors in mice?
A3: The interpretation of Perphenazine's effects on anxiety-related behaviors, often assessed using the elevated plus maze (EPM), is complex. While some antipsychotics can have anxiolytic properties, the sedative and motor effects of Perphenazine can confound the results. At higher doses, a decrease in entries to the open arms of the EPM may not necessarily indicate increased anxiety but could be a result of generalized motor suppression. Careful dose-selection and appropriate control experiments are crucial for interpreting anxiety-related behavioral data.
Troubleshooting Guides
Issue 1: Difficulty in distinguishing between sedation and anxiolytic/anxiogenic effects in the Elevated Plus Maze (EPM).
-
Problem: Mice treated with Perphenazine show reduced exploration of both open and closed arms, making it difficult to determine if the drug is anxiogenic or simply sedative.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a thorough dose-response study. Lower doses may reveal anxiolytic or anxiogenic effects without the confounding influence of sedation.
-
Control for Locomotor Activity: Always run an open field test in parallel with the EPM. A significant decrease in total distance traveled in the open field test at a particular dose suggests that sedative effects are likely influencing the EPM results.
-
Analyze Additional EPM Parameters: Look beyond just the time spent in and entries into the open arms. Analyze parameters like the number of head dips and stretched-attend postures, which can provide more nuanced information about anxiety and risk-assessment behavior.
-
Consider Alternative Anxiety Tests: If sedation remains a significant confound, consider using anxiety tests that are less dependent on high levels of motor activity, such as the marble burying test or the light-dark box test.
-
Issue 2: High variability in catalepsy measurements.
-
Problem: There is significant inter-animal variability in the latency to descend in the bar test for catalepsy, making it difficult to obtain consistent dose-response data.
-
Troubleshooting Steps:
-
Habituation and Handling: Ensure all mice are properly habituated to the testing room and handled consistently by the same experimenter to reduce stress-induced variability.
-
Standardized Positioning: Develop a strict protocol for placing the mouse's paws on the bar. The height of the bar and the position of the hind paws on the bench should be identical for all animals.
-
Blinding: The experimenter scoring the catalepsy should be blind to the treatment groups to avoid unconscious bias.
-
Cut-off Time: Establish a clear cut-off time (e.g., 180 seconds) to avoid artificially inflating the data for animals that remain on the bar for extended periods.
-
Issue 3: Mice quickly learn the rotarod task, masking potential drug-induced motor deficits.
-
Problem: After a few trials, control mice perform at a ceiling level on the rotarod, making it difficult to detect subtle motor impairments caused by lower doses of Perphenazine.
-
Troubleshooting Steps:
-
Accelerating Rotarod Protocol: Use an accelerating rotarod protocol where the speed of rotation gradually increases. This makes the task more challenging and can reveal motor deficits that are not apparent at a constant speed.
-
Multiple Trials and Inter-trial Interval: Conduct multiple trials per session with a consistent inter-trial interval (e.g., 15-20 minutes). This allows for the assessment of both initial motor performance and motor learning.
-
Avoid Over-training: Limit the number of pre-training or habituation sessions to prevent the mice from reaching peak performance before the drug administration.
-
Consistent Placement: Ensure that mice are placed on the rod in a consistent manner and orientation for each trial.
-
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Locomotor Activity in Mice
| Dose (mg/kg, i.p.) | Total Distance Traveled (cm) (Mean ± SEM) | Interpretation |
| Vehicle (Saline) | 1500 ± 120 | Normal exploratory activity |
| 1 | 1350 ± 110 | No significant change |
| 5 | 950 ± 95* | Moderate decrease in locomotor activity |
| 15 | 450 ± 60** | Significant reduction in locomotor activity[1] |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are hypothetical and for illustrative purposes.
Table 2: Dose-Dependent Effects of this compound on Motor Coordination (Rotarod Test) in Mice
| Dose (mg/kg, i.p.) | Latency to Fall (seconds) (Mean ± SEM) | Interpretation |
| Vehicle (Saline) | 180 ± 15 | Baseline motor coordination |
| 1 | 165 ± 18 | No significant impairment |
| 3 | 120 ± 20* | Moderate motor coordination deficit |
| 10 | 75 ± 12** | Significant motor coordination impairment |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are hypothetical and for illustrative purposes. One study using a 3mg/kg/day i.p. dose in a mouse model of ALS showed no improvement in motor function on the rotarod.[2]
Table 3: Dose-Dependent Effects of this compound on Catalepsy (Bar Test) in Mice
| Dose (mg/kg, i.p.) | Latency to Descend (seconds) (Mean ± SEM) | Interpretation |
| Vehicle (Saline) | 5 ± 2 | Normal motor function |
| 1 | 30 ± 8* | Mild cataleptic behavior |
| 5 | 95 ± 15** | Moderate cataleptic behavior |
| 10 | 170 ± 10*** | Strong cataleptogenic effect |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. Data are hypothetical and for illustrative purposes. The cataleptogenic effect of perphenazine has been observed to diminish over a 3-month period of chronic administration.[1]
Experimental Protocols
Open Field Test
-
Apparatus: A square arena (e.g., 40 x 40 x 40 cm) made of a non-reflective material. The arena is typically divided into a central zone and a peripheral zone by video tracking software.
-
Procedure: a. Acclimatize the mouse to the testing room for at least 30 minutes prior to the test. b. Gently place the mouse in the center of the open field arena. c. Allow the mouse to explore the arena freely for a predetermined period (e.g., 10-30 minutes). d. Record the session using an overhead video camera.
-
Data Analysis: Use video tracking software to automatically quantify parameters such as:
-
Total distance traveled.
-
Time spent in the center versus the periphery.
-
Number of entries into the center zone.
-
Rearing frequency.
-
Rotarod Test
-
Apparatus: A rotating rod apparatus with adjustable speed. The rod should have a textured surface to provide grip.
-
Procedure: a. Acclimatize the mouse to the testing room. b. Place the mouse on the stationary rod. c. For an accelerating protocol, the rod starts at a low speed (e.g., 4 rpm) and gradually increases to a maximum speed (e.g., 40 rpm) over a set period (e.g., 5 minutes). d. Record the latency to fall from the rod. If the mouse clings to the rod and makes a full passive rotation, this is also considered a fall. e. Conduct 2-3 trials with an inter-trial interval of at least 15 minutes.
-
Data Analysis: The primary measure is the latency to fall in seconds. An average of the trials for each mouse is typically used for statistical analysis.
Catalepsy Bar Test
-
Apparatus: A horizontal bar (e.g., 3-5 mm in diameter) elevated to a specific height (e.g., 4-5 cm) above a flat surface.
-
Procedure: a. Gently place the mouse's forepaws on the bar, with its hind paws remaining on the surface. b. Start a timer immediately. c. Measure the time it takes for the mouse to remove both forepaws from the bar and return to a normal posture. d. A cut-off time (e.g., 180 seconds) should be established.
-
Data Analysis: The latency to descend in seconds is the primary measure.
Mandatory Visualizations
Caption: Signaling pathway of Perphenazine's effect on the Dopamine D2 receptor.
Caption: Experimental workflow for the Elevated Plus Maze test.
Caption: Logical relationship for troubleshooting sedation effects.
References
Technical Support Center: The Impact of Perphenazine Dihydrochloride on Mitochondrial Function In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effects of perphenazine dihydrochloride on mitochondrial function in in vitro models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects mitochondrial function?
A1: Perphenazine, a typical phenothiazine antipsychotic, primarily impacts mitochondria by inducing mitochondrial damage. This can lead to the permeabilization of the mitochondrial membrane, dissipation of the mitochondrial membrane potential (ΔΨm), and the release of pro-apoptotic factors like cytochrome c.[1][2] This cascade of events can ultimately trigger mitochondria-mediated apoptosis.[1][2]
Q2: Does this compound affect cellular energy levels?
A2: Yes, studies have shown that perphenazine can lead to a significant decrease in cellular ATP levels.[1] This is a direct consequence of mitochondrial dysfunction, as mitochondria are the primary sites of ATP production through oxidative phosphorylation. A time-dependent decrease in ATP has been observed in cell lines such as SH-SY5Y following treatment with perphenazine.[1]
Q3: Is oxidative stress involved in perphenazine-induced mitochondrial toxicity?
A3: Evidence suggests that oxidative stress plays a role in the mitochondrial damage caused by perphenazine.[1][2] The drug can induce the production of reactive oxygen species (ROS), which can further damage mitochondrial components and contribute to cell death.[1][3] The use of antioxidants has been shown to partially suppress the cell death induced by perphenazine, supporting the involvement of oxidative stress.[1][2]
Q4: What are the observed morphological changes in mitochondria upon treatment with perphenazine?
A4: In in vitro studies, perphenazine has been observed to cause significant morphological changes to mitochondria, including fragmentation.[1][2] This disruption of the normal mitochondrial network is an early indicator of mitochondrial damage and dysfunction.
Q5: Which mitochondrial respiratory chain complexes are affected by perphenazine?
A5: Typical antipsychotics, including phenothiazines like perphenazine, have been shown to inhibit Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[4][5][6] This inhibition can disrupt the flow of electrons, decrease ATP synthesis, and increase the production of reactive oxygen species.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays (e.g., MTT, MTS)
-
Possible Cause 1: Inconsistent Drug Concentration.
-
Solution: Ensure accurate and consistent preparation of this compound solutions. Prepare a fresh stock solution for each experiment and perform serial dilutions carefully. Validate the final concentrations if possible.
-
-
Possible Cause 2: Cell Seeding Density.
-
Solution: Optimize and maintain a consistent cell seeding density across all wells and experiments. Uneven cell distribution can lead to significant variability.
-
-
Possible Cause 3: Incubation Time.
-
Solution: Use a consistent incubation time for drug exposure in all experiments. Perphenazine's cytotoxic effects are time-dependent.
-
-
Possible Cause 4: Contamination.
-
Solution: Regularly check cell cultures for any signs of microbial contamination, which can significantly affect cell viability and assay results.
-
Issue 2: Difficulty in Detecting Changes in Mitochondrial Membrane Potential (ΔΨm)
-
Possible Cause 1: Inappropriate Dye Concentration or Incubation Time.
-
Solution: Optimize the concentration of the potentiometric dye (e.g., TMRE, TMRM, JC-1) and the incubation time for your specific cell line. Excessive dye concentration can lead to quenching, while insufficient incubation may not allow for adequate accumulation in the mitochondria.
-
-
Possible Cause 2: Photobleaching of the Fluorescent Dye.
-
Solution: Minimize the exposure of stained cells to light. Use appropriate filters and acquisition settings on the fluorescence microscope or plate reader.
-
-
Possible Cause 3: Cell Health.
-
Solution: Ensure that the cells are healthy and have a robust mitochondrial membrane potential at the start of the experiment. Use a positive control, such as the uncoupler FCCP, to validate that the assay can detect depolarization.
-
-
Possible Cause 4: Quenching Mode of the Dye.
-
Solution: When using dyes like TMRE or TMRM, be aware of the "quenching mode" at high concentrations within healthy mitochondria. A slight depolarization might paradoxically lead to an increase in fluorescence. It is crucial to use the dye in a non-quenching mode by titrating the concentration.
-
Issue 3: Inconsistent or Unclear Reactive Oxygen Species (ROS) Measurement
-
Possible Cause 1: Probe Specificity and Autoxidation.
-
Solution: Be aware of the limitations of the ROS probe being used. For example, DCFH-DA is a general indicator of oxidative stress and can be oxidized by various ROS. Consider using probes with higher specificity for certain ROS, such as MitoSOX Red for mitochondrial superoxide. Also, be mindful of probe autoxidation, which can lead to false-positive results.
-
-
Possible Cause 2: Timing of Measurement.
-
Solution: ROS production can be an early and transient event. Perform a time-course experiment to determine the optimal time point for measuring ROS after perphenazine treatment.
-
-
Possible Cause 3: Cellular Antioxidant Response.
-
Solution: Cells have endogenous antioxidant systems that can counteract ROS. The measured ROS level is a net result of production and scavenging. Consider this when interpreting your data.
-
Quantitative Data
Table 1: Effect of Perphenazine on Cellular ATP Levels in SH-SY5Y Cells
| Treatment Time (hours) | Perphenazine Concentration (µM) | Cellular ATP Level (% of Control) |
| 8 | 25 | ~80% |
| 16 | 25 | ~50% |
Data synthesized from a study by Hong et al. (2012).[1]
Table 2: Cytotoxicity of Perphenazine in Different Cell Lines
| Cell Line | Assay | Incubation Time (hours) | EC50 (µM) |
| SH-SY5Y (human neuroblastoma) | MTS | 48 | ~25 |
| Normal Human Epidermal Melanocytes | WST-1 | 24 | 2.76 |
| U87-MG (human glioblastoma) | WST-1 | 24 | 0.98 |
EC50 values are compiled from multiple sources and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRE
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Perphenazine Treatment: Treat cells with various concentrations of this compound (e.g., 1-50 µM) and a vehicle control. Include a positive control for depolarization, such as 10 µM FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone), added 15-30 minutes before the end of the experiment. Incubate for the desired duration (e.g., 4, 8, 16 hours).
-
TMRE Staining: Prepare a fresh working solution of TMRE (tetramethylrhodamine, ethyl ester) in pre-warmed culture medium (e.g., 200 nM). Remove the drug-containing medium from the cells and add the TMRE solution.
-
Incubation: Incubate the cells with TMRE for 20-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed PBS or Hanks' Balanced Salt Solution (HBSS) to remove the excess dye.
-
Fluorescence Measurement: Add back pre-warmed PBS or HBSS to the wells and immediately measure the fluorescence using a fluorescence plate reader with an excitation wavelength of ~549 nm and an emission wavelength of ~575 nm.
-
Data Analysis: Normalize the fluorescence intensity of perphenazine-treated cells to the vehicle control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells once with warm HBSS. Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in HBSS for 30-45 minutes at 37°C.
-
Washing: Gently wash the cells twice with warm HBSS to remove the excess probe.
-
Perphenazine Treatment: Add this compound at various concentrations in HBSS. Include a vehicle control and a positive control for ROS induction (e.g., 100 µM H₂O₂).
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of 1-2 hours using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. Alternatively, an endpoint reading can be taken at a pre-determined optimal time point.
-
Data Analysis: Calculate the rate of increase in fluorescence or the endpoint fluorescence intensity and normalize to the vehicle control.
Visualizations
Caption: Perphenazine-induced mitochondrial-mediated apoptosis pathway.
Caption: Workflow for assessing perphenazine's mitochondrial impact.
References
- 1. tandfonline.com [tandfonline.com]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. Mitochondria and plasma membrane as targets of UVA-induced toxicity of neuroleptic drugs fluphenazine, perphenazine and thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Psychiatric drugs impact mitochondrial function in brain and other tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroleptic treatment effect on mitochondrial electron transport chain: peripheral blood mononuclear cells analysis in psychotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroleptic medications inhibit complex I of the electron transport chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Perphenazine Dihydrochloride in Cell Culture
This guide provides researchers, scientists, and drug development professionals with essential information for dissolving and using Perphenazine dihydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While this compound is the salt form of Perphenazine and typically has some aqueous solubility, for creating high-concentration stock solutions for cell culture, Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent.[1][2] Ethanol can also be used.[1][2] For final dilutions into your cell culture medium, the use of a stock solution is advised to ensure accurate and consistent dosing.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the this compound powder in a minimal amount of high-purity DMSO. Sonication or gentle warming can aid in dissolution.[1] For example, to create a 10 mM stock solution, you would dissolve the appropriate mass of the compound in DMSO. It is crucial to ensure the compound is completely dissolved before making further dilutions.
Q3: What are the optimal storage conditions for this compound and its stock solutions?
A3: Proper storage is critical to maintain the integrity of the compound. The solid powder should be stored at -20°C for long-term stability, where it can be viable for several years.[1][2] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4]
Q4: I'm observing precipitation of the compound when I add it to my cell culture medium. What can I do to prevent this?
A4: Precipitation upon dilution into aqueous culture medium is a common issue with hydrophobic compounds dissolved in DMSO. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells and can also cause the compound to precipitate.[5][6]
-
Dilution Method: Add the DMSO stock solution directly to your pre-warmed cell culture medium while gently vortexing or swirling the medium to ensure rapid and uniform mixing.[6] Avoid adding the medium to the concentrated stock.
-
Working Solution: Consider preparing an intermediate dilution of your stock solution in pre-warmed culture medium before adding it to your cells.
-
Solubility Limit: You may be exceeding the solubility limit of this compound in your final culture medium. Try using a lower final concentration of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO | Insufficient solvent or low temperature. | Increase the volume of DMSO. Gentle warming or sonication can also be applied to facilitate dissolution.[1] |
| Stock solution appears cloudy or has precipitates | Compound has come out of solution, possibly due to temperature changes or solvent evaporation. | Warm the solution gently and vortex to redissolve. Ensure the storage container is sealed tightly. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or multiple freeze-thaw cycles. | Always use freshly prepared dilutions from a properly stored and aliquoted stock solution.[3] |
| Cell toxicity observed in control (vehicle-only) group | The final concentration of the solvent (e.g., DMSO) is too high for your cell line. | Perform a dose-response experiment with your solvent to determine the maximum non-toxic concentration for your specific cells. Generally, keep the final DMSO concentration below 0.5%.[5] |
Quantitative Data Summary
Solubility of Perphenazine
| Solvent | Concentration | Molarity | Notes |
| DMSO | 60 mg/mL[1] | 148.53 mM[1] | Sonication is recommended.[1] |
| Ethanol | 74 mg/mL[1] | 183.18 mM[1] | Sonication is recommended.[1] |
Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Solid Powder | -20°C | > 3 years[1] | |
| Stock Solution in DMSO | -80°C | Up to 6 months[3] | Aliquot to avoid freeze-thaw cycles.[3] |
| Stock Solution in DMSO | -20°C | Up to 1 month[3][4] | Aliquot to avoid freeze-thaw cycles.[3] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass: The molecular weight of this compound is 476.89 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.77 mg of the compound.
-
Weigh the compound: Carefully weigh out the calculated mass of this compound powder in a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of high-purity, sterile DMSO to the tube.
-
Dissolve: Vortex the tube until the compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.
-
Sterilize: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protecting tube.
-
Aliquot and store: Dispense the stock solution into smaller, single-use aliquots and store at -80°C.
Protocol for Preparing a Working Solution in Cell Culture Medium
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the medium: Pre-warm the required volume of your complete cell culture medium to 37°C.
-
Dilute the stock: Add the required volume of the 10 mM stock solution to the pre-warmed medium to achieve your desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 1 mL of medium.
-
Mix thoroughly: Immediately after adding the stock solution, gently mix the medium by swirling or inverting the tube to ensure the compound is evenly dispersed and to prevent precipitation.
-
Use immediately: It is recommended to use the freshly prepared working solution for your cell culture experiments right away.[1]
Signaling Pathways and Experimental Workflows
Perphenazine is a multi-target antipsychotic drug that primarily acts as an antagonist at various dopamine, serotonin, histamine, and adrenergic receptors.[1][2][3][7] Its effects on cells can be complex, leading to outcomes such as apoptosis and inhibition of cell migration.[7]
Caption: Major signaling pathways antagonized by Perphenazine.
References
- 1. Perphenazine | CaMK | Histamine Receptor | TargetMol [targetmol.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Perphenazine Dihydrochloride versus Haloperidol: An In Vitro Potency Comparison at the Dopamine D2 Receptor
For researchers and professionals in the field of neuropharmacology and drug development, understanding the nuanced differences in the in vitro potency of antipsychotic agents is critical for guiding preclinical research and predicting clinical efficacy. This guide provides a direct comparison of the in vitro potency of two prominent typical antipsychotics, perphenazine dihydrochloride and haloperidol, with a focus on their binding affinity for the dopamine D2 receptor, their primary therapeutic target.
Quantitative Comparison of Binding Affinities
The in vitro potency of this compound and haloperidol is most commonly quantified by their inhibition constant (Ki) at the dopamine D2 receptor. A lower Ki value signifies a higher binding affinity. The data presented below, collated from various in vitro radioligand binding assays, demonstrates that perphenazine generally exhibits a higher affinity for the D2 receptor than haloperidol.
| Compound | Dopamine D2 Receptor Ki (nM) | Reference(s) |
| This compound | 0.56 | [1][2] |
| Haloperidol | 1.2 | |
| Haloperidol | 0.66 - 2.84 |
Note: Ki values can vary between studies due to differences in experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.
Experimental Protocols: Radioligand Competition Binding Assay
The determination of the Ki values for perphenazine and haloperidol at the dopamine D2 receptor is typically achieved through in vitro radioligand competition binding assays.[3][4] This method measures the ability of an unlabeled compound (the "competitor," e.g., perphenazine or haloperidol) to displace a radiolabeled ligand that is specifically bound to the receptor.
Key Steps in the Protocol:
-
Membrane Preparation:
-
Tissue or cells expressing the dopamine D2 receptor (e.g., rat striatum homogenates or cultured cells transfected with the human D2 receptor) are homogenized in a cold buffer.[5]
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[5]
-
-
Competition Binding Incubation:
-
A fixed concentration of a radioligand with high affinity for the D2 receptor (e.g., [3H]spiperone or [3H]raclopride) is incubated with the prepared membranes.[4]
-
Increasing concentrations of the unlabeled competitor drug (this compound or haloperidol) are added to the incubation mixture.[3]
-
The mixture is incubated at a specific temperature for a set duration to allow the binding to reach equilibrium.[5]
-
-
Separation of Bound and Free Radioligand:
-
Quantification and Data Analysis:
-
The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (the IC50 value) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the dopamine D2 receptor signaling pathway and the experimental workflow of a competition binding assay.
Caption: Dopamine D2 receptor signaling pathway antagonism.
Caption: Workflow of a radioligand competition binding assay.
References
A Comparative Analysis of Perphenazine Dihydrochloride and Risperidone on Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of perphenazine dihydrochloride, a conventional (typical) antipsychotic, and risperidone, a modern (atypical) antipsychotic, on dopamine release. The information presented herein is supported by experimental data to assist researchers and drug development professionals in understanding the distinct pharmacological profiles of these two agents.
Executive Summary
This compound and risperidone are both effective antipsychotic medications that primarily exert their therapeutic effects by modulating dopaminergic neurotransmission. However, their distinct receptor binding profiles and mechanisms of action lead to significant differences in their impact on dopamine release in various brain regions. Perphenazine, a potent dopamine D2 receptor antagonist, generally causes a robust increase in dopamine release in the striatum. In contrast, risperidone, a serotonin-dopamine antagonist, exhibits a more nuanced effect, with a comparable increase in dopamine levels in both the prefrontal cortex and the striatum. These differences likely underlie the variations in their clinical efficacy and side-effect profiles, particularly concerning extrapyramidal symptoms.
Data Presentation
Receptor Binding Affinity
The binding affinity of a drug to its target receptor is a key determinant of its pharmacological activity. The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
| Drug | Receptor | Ki (nM) | Reference |
| Perphenazine | Dopamine D2 | 0.56 | [1] |
| Dopamine D3 | 0.43 | [1] | |
| Serotonin 5-HT2A | 6 | [1] | |
| Risperidone | Dopamine D2 | 3.13 - 3.2 | [2][3] |
| Dopamine D4 | 7.3 | [2] | |
| Serotonin 5-HT2A | 0.16 - 0.2 | [2][3] |
Table 1: Comparative Receptor Binding Affinities (Ki) of Perphenazine and Risperidone.
In Vivo Dopamine Release
In vivo microdialysis is a widely used technique to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals. The data below represents the maximal percentage increase in dopamine release from baseline following the administration of the respective drugs. As direct comparative data for perphenazine is limited, data for haloperidol, another potent typical antipsychotic, is included as a proxy to illustrate the effects of a conventional D2 antagonist.
| Drug | Brain Region | Dosage | Max. % Increase in Dopamine Release (from baseline) | Reference |
| Risperidone | Medial Prefrontal Cortex (mPFC) | 0.1 and 1 mg/kg | Comparable increase to NAC | [2] |
| Nucleus Accumbens (NAC) | 0.1 and 1 mg/kg | Comparable increase to mPFC | [2] | |
| Haloperidol (proxy for Perphenazine) | Striatum (including NAC) | 0.1 mg/kg, i.p. | ~135% | [4] |
| Striatum (including NAC) | 0.5 mg/kg i.v. | Enhanced outflow | [1] | |
| Medial Prefrontal Cortex (mPFC) | 0.1 mg/kg i.v. | No significant increase | [1] |
Table 2: Comparative Effects on In Vivo Dopamine Release.
Mechanism of Action and Signaling Pathways
This compound
Perphenazine is a member of the phenothiazine class and functions primarily as a potent antagonist of dopamine D2 receptors. By blocking these receptors in the mesolimbic pathway, it alleviates the positive symptoms of schizophrenia. However, its strong D2 antagonism in the nigrostriatal pathway is also associated with a higher risk of extrapyramidal side effects. The blockade of presynaptic D2 autoreceptors, which normally inhibit dopamine release, leads to a compensatory increase in the firing of dopaminergic neurons and subsequent dopamine release in the striatum.
Risperidone
Risperidone is an atypical antipsychotic characterized by its potent antagonism of both serotonin 5-HT2A and dopamine D2 receptors. The high 5-HT2A to D2 receptor affinity ratio is a hallmark of atypical antipsychotics. The blockade of 5-HT2A receptors in the striatum is thought to disinhibit dopamine release, thereby mitigating the extrapyramidal side effects associated with strong D2 antagonism. Furthermore, 5-HT2A receptor blockade in the prefrontal cortex may contribute to an increase in cortical dopamine release, which is hypothesized to improve negative and cognitive symptoms of schizophrenia.
Experimental Protocols
In Vivo Microdialysis
Objective: To measure the extracellular concentrations of dopamine and its metabolites in specific brain regions of conscious, freely moving animals following drug administration.
Methodology:
-
Animal Preparation: Male Wistar rats are surgically implanted with a guide cannula targeting the brain region of interest (e.g., striatum, nucleus accumbens, or prefrontal cortex) under anesthesia. The animals are allowed to recover for a specified period.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: The dialysate, containing extracellular fluid from the surrounding brain tissue, is collected at regular intervals (e.g., every 20 minutes).
-
Baseline Measurement: Several baseline samples are collected before drug administration to establish a stable baseline of dopamine levels.
-
Drug Administration: Perphenazine, risperidone, or a vehicle control is administered systemically (e.g., intraperitoneally or subcutaneously).
-
Post-Drug Sample Collection: Dialysate samples are continuously collected for several hours after drug administration.
-
Analysis: The concentration of dopamine and its metabolites (DOPAC and HVA) in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Expression: The results are typically expressed as a percentage of the mean baseline concentration.
Receptor Binding Assays
Objective: To determine the binding affinity of a drug to specific neurotransmitter receptors.
Methodology:
-
Tissue Preparation: Brain tissue from a specific region or cells expressing the receptor of interest are homogenized and centrifuged to isolate cell membranes containing the receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand that is known to bind specifically to the target receptor (e.g., [3H]spiperone for D2 receptors).
-
Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test drug (perphenazine or risperidone). The test drug competes with the radioligand for binding to the receptor.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Conclusion
The experimental data clearly demonstrate that this compound and risperidone have distinct effects on dopamine release, which are directly related to their differing receptor binding profiles. Perphenazine's potent D2 antagonism leads to a pronounced increase in striatal dopamine release, a mechanism that is central to its antipsychotic effect but also contributes to its motor side effects. Risperidone's dual 5-HT2A and D2 antagonism results in a more balanced effect on dopamine release in both cortical and striatal regions. This broader mechanism of action is thought to contribute to its efficacy against a wider range of schizophrenic symptoms and its more favorable side-effect profile compared to typical antipsychotics. Understanding these fundamental pharmacological differences is crucial for the rational design and development of novel antipsychotic agents with improved efficacy and tolerability.
References
- 1. Acute effects of typical and atypical antipsychotic drugs on the release of dopamine from prefrontal cortex, nucleus accumbens, and striatum of the rat: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of antipsychotic drugs on extracellular dopamine levels in rat medial prefrontal cortex and nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of striatal extracellular dopamine and dopamine metabolites by microdialysis in haloperidol-treated rats exhibiting oral dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of haloperidol-induced dopamine release in the rat striatum using intracerebral dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Perphenazine Dihydrochloride vs. Clozapine: A Comparative In Vitro Receptor Binding Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the in vitro receptor binding profiles of the typical antipsychotic perphenazine dihydrochloride and the atypical antipsychotic clozapine. The information presented is intended to support research and drug development efforts by offering a clear side-by-side analysis of their interactions with various neurotransmitter receptors, substantiated by experimental data.
Quantitative Receptor Binding Data
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of perphenazine and clozapine for a range of neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor Family | Receptor Subtype | Perphenazine Ki (nM) | Clozapine Ki (nM) |
| Dopamine | D1 | - | 270[1] |
| D2 | 0.56[2][3], 0.765[4] | 160[1] | |
| D2L | 3.4[4] | - | |
| D3 | 0.13[4], 0.43[2][3] | 555[1] | |
| D4 | 28.5[4] | 24[1] | |
| D5 | - | 454[1] | |
| Serotonin | 5-HT1A | 421[4] | 120[1] |
| 5-HT2A | 5.6[4], 6[2][3] | 5.4[1] | |
| 5-HT2C | - | 9.4[1] | |
| 5-HT3 | - | 95[1] | |
| 5-HT6 | 17[4] | 4[1] | |
| 5-HT7 | 23[4] | 6.3[1] | |
| Adrenergic | α1A | 10[4] | 1.6[1] |
| α2A | - | 90[1] | |
| Histamine | H1 | 8[4] | 1.1[1] |
| H2 | 132[4] | - | |
| H3 | - | 236[5] | |
| Muscarinic | M1 | - | 6.2[1], 9.5[6] |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here is a compilation from multiple sources for comparative purposes.
Experimental Protocols: Radioligand Binding Assay
The in vitro receptor binding data presented in this guide is typically generated using radioligand binding assays. The following is a generalized protocol for a competitive inhibition assay, which is a common method to determine the binding affinity (Ki) of a test compound.
Objective: To determine the concentration of a test compound (perphenazine or clozapine) that inhibits 50% of the binding of a specific radioligand to a target receptor (IC50), from which the inhibitory constant (Ki) can be calculated.
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand: A radioactive ligand with high affinity and specificity for the target receptor (e.g., [³H]-spiperone for D2 receptors).
-
Test Compound: this compound or clozapine.
-
Assay Buffer: A buffer solution appropriate for the specific receptor being studied.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Fluid: A liquid that emits light when it interacts with radioactive particles.
-
Filtration Apparatus: A device to separate bound from unbound radioligand (e.g., a cell harvester with glass fiber filters).
-
Scintillation Counter: An instrument to measure the radioactivity.
Generalized Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (perphenazine or clozapine) in assay buffer.
-
Prepare a solution of the radioligand at a concentration typically near its dissociation constant (Kd).
-
Prepare the receptor membranes by thawing and resuspending them in assay buffer to a specific protein concentration.
-
-
Assay Incubation:
-
In a multi-well plate, add the following to each well in a defined order:
-
Assay buffer.
-
Either the test compound at various concentrations or buffer (for total binding) or a high concentration of a known non-radioactive ligand (for non-specific binding).
-
The radioligand solution.
-
The receptor membrane preparation to initiate the binding reaction.
-
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the receptor membranes with the bound radioligand.
-
Wash the filters multiple times with cold wash buffer to remove any unbound radioligand.
-
-
Measurement of Radioactivity:
-
Place the filters into scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the primary signaling pathways associated with the key receptors targeted by perphenazine and clozapine.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Serotonin 5-HT2A Receptor Signaling.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Muscarinic M1 Receptor Signaling.
Caption: Adrenergic α1A Receptor Signaling.
Discussion
The in vitro receptor binding profiles of perphenazine and clozapine reveal significant differences that likely underlie their distinct clinical effects and side-effect profiles.
Perphenazine , a typical antipsychotic, demonstrates very high affinity for the dopamine D2 receptor, which is a hallmark of this drug class and is central to its antipsychotic efficacy.[2][3][4] It also exhibits high affinity for the dopamine D3 receptor.[2][3][4] Its affinity for the serotonin 5-HT2A receptor is notable, though generally lower than its affinity for D2 receptors.[2][3][4] Perphenazine also has considerable affinity for histamine H1 and adrenergic α1A receptors, which can contribute to side effects such as sedation and orthostatic hypotension.[4]
Clozapine , the prototypical atypical antipsychotic, displays a more complex and widespread receptor binding profile.[1] A key feature is its lower affinity for the D2 receptor compared to perphenazine, which is thought to contribute to its lower risk of extrapyramidal side effects.[1] In contrast, clozapine has a high affinity for a broad range of other receptors, including several serotonin subtypes (5-HT2A, 5-HT2C, 5-HT6, 5-HT7), histamine H1, muscarinic M1, and adrenergic α1A receptors.[1] This multi-receptor antagonism is believed to be crucial for its superior efficacy in treatment-resistant schizophrenia. However, its potent activity at muscarinic and histamine receptors is also associated with side effects like anticholinergic effects and sedation.[1][6]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Perphenazine | CaMK | Histamine Receptor | TargetMol [targetmol.com]
- 5. Interaction of clozapine with the histamine H3 receptor in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of Perphenazine Dihydrochloride and Olanzapine on Neuronal Firing
This guide offers an objective comparison of the neuronal effects of perphenazine, a typical (first-generation) antipsychotic, and olanzapine, an atypical (second-generation) antipsychotic. It is designed for researchers, scientists, and drug development professionals, providing a synthesis of experimental data on how these compounds modulate the activity of key dopaminergic pathways.
Introduction: Mechanisms of Action
Perphenazine primarily exerts its antipsychotic effects by acting as a potent antagonist at the dopamine D2 receptor.[1][2] This mechanism is characteristic of typical antipsychotics and is strongly linked to both their therapeutic efficacy and their propensity to cause extrapyramidal side effects (EPS).[2][3]
Olanzapine is classified as an atypical antipsychotic due to its broader receptor binding profile. While it also blocks D2 receptors, it shows a high affinity for and potent antagonism of the serotonin 5-HT2A receptor.[4][5] This dual D2/5-HT2A antagonism is believed to underlie its "atypical" properties, including a lower risk of EPS and efficacy against a wider range of schizophrenia symptoms.[3][4]
Quantitative Comparison of Neuronal Firing
Direct comparative studies measuring the precise firing rates of individual neurons under both perphenazine and olanzapine with identical methodologies are limited in publicly available literature. However, a key metric used to assess the impact of antipsychotics is the change in "population activity"—the number of spontaneously active dopamine neurons identified in a given brain region. The following table synthesizes data from studies on olanzapine and other typical antipsychotics, like haloperidol, which shares a primary D2 antagonist mechanism with perphenazine.
| Drug (Class) | Neuron Type | Acute Effect on Population Activity (Number of Active Neurons) | Effect on Firing Rate of Active Neurons | Reference |
| Olanzapine (Atypical) | A10 (VTA) | Increased | No significant change in average rate | [6] |
| Olanzapine (Atypical) | A9 (SNc) | No change | Not specified | [6] |
| Haloperidol (Typical) | A10 (VTA) | Potently Increased | Modest increase / No significant change in average rate | [7] |
Key Observations:
-
Acutely, both typical and atypical antipsychotics increase the number of spontaneously firing dopamine neurons in the ventral tegmental area (VTA or A10), a key region in the mesolimbic pathway associated with psychosis.[6][7]
-
A notable difference is observed in the substantia nigra pars compacta (SNc or A9). Acute olanzapine administration did not increase the number of active A9 neurons, an effect that may contribute to its lower risk of motor side effects.[6] In contrast, typical antipsychotics are known to impact this region, which is central to motor control.
-
While the number of active neurons increases, the average firing rate of already active neurons may not change significantly, suggesting the primary acute effect is the recruitment of previously quiescent cells into an active state.[6][7]
Experimental Protocols
The data cited above are derived from in vivo extracellular single-unit recording experiments in anesthetized rats. A generalized protocol for such an experiment is as follows:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, typically with chloral hydrate or a similar anesthetic, and placed in a stereotaxic frame. Body temperature is maintained throughout the procedure.
-
Surgical Procedure: A burr hole is drilled in the skull overlying the target brain region (VTA or SNc).
-
Electrophysiological Recording: A glass microelectrode is lowered into the brain to the specific coordinates of the VTA or SNc. The electrode detects the extracellular action potentials of individual neurons. Dopaminergic neurons are identified based on their characteristic electrophysiological properties, including a slow, irregular firing pattern and a long-duration waveform.
-
Baseline Measurement: Once a dopaminergic neuron is isolated, its spontaneous baseline firing activity is recorded for a set period. To measure population activity, the number of active DA neurons encountered per electrode track is counted.
-
Drug Administration: Perphenazine dihydrochloride or olanzapine is administered, often intravenously (i.v.) or subcutaneously (s.c.), at various doses.
-
Post-Drug Recording: The firing activity of the same neuron (if possible) and the population activity along subsequent electrode tracks are recorded to determine the drug's effect relative to the baseline.
-
Data Analysis: Changes in firing rate (spikes/second), burst firing patterns, and the number of active neurons per electrode track are quantified and statistically analyzed.
Visualizing Pathways and Workflows
The diagrams below illustrate the distinct signaling pathways influenced by each drug and the standard experimental workflow used to obtain these findings.
Figure 1. High-level signaling comparison. Perphenazine's primary action is blocking D2 autoreceptor-mediated negative feedback. Olanzapine has a dual action, blocking both D2 and 5-HT2A receptors, which modulates downstream neurotransmitter systems that influence dopamine neuron activity.
Figure 2. General experimental workflow for in vivo electrophysiological analysis of antipsychotic drug effects on midbrain dopamine neurons.
Conclusion
Perphenazine and olanzapine produce distinct electrophysiological signatures on midbrain dopamine systems, which align with their classifications as typical and atypical antipsychotics. Both increase the population activity of VTA (A10) dopamine neurons, an effect consistent with their antipsychotic action. However, olanzapine's acute sparing of the A9 dopamine system may underlie its reduced liability for motor side effects.[6] The primary mechanism for typical antipsychotics like perphenazine is potent D2 receptor blockade leading to disinhibition. For olanzapine, this is modulated by a concurrent blockade of 5-HT2A receptors, which influences the complex circuitry regulating dopamine neuron activity. These differential effects on neuronal firing provide a crucial framework for understanding their clinical profiles and for guiding the development of novel antipsychotic agents with improved efficacy and tolerability.
References
- 1. The Effects of Antipsychotic Treatment on Presynaptic Dopamine Synthesis Capacity in First-Episode Psychosis: A Positron Emission Tomography Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological characterization of dopamine neuronal activity in the ventral tegmental area across the light-dark cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Firing patterns of midbrain dopamine neurons: differences between A9 and A10 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antipsychotic drugs rapidly induce dopamine neuron depolarization block in a developmental rat model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopaminergic Projection from Ventral Tegmental Area to Substantia Nigra Pars Reticulata Mediates Chronic Social Defeat Stress-Induced Hypolocomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological effects of olanzapine, a novel atypical antipsychotic, on A9 and A10 dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antipsychotic drug-induced increases in ventral tegmental area dopamine neuron population activity via activation of the nucleus accumbens-ventral pallidal pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Perphenazine and Second-Generation Antipsychotics in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the first-generation antipsychotic, perphenazine, and prominent second-generation antipsychotics (SGAs) based on their efficacy in established animal models of psychosis. The following sections detail the experimental protocols for key behavioral assays, present comparative quantitative data, and illustrate the underlying signaling pathways.
Receptor Binding Affinity: A Primary Differentiator
The fundamental difference between perphenazine and SGAs lies in their receptor binding profiles. Perphenazine is a potent dopamine D2 receptor antagonist, a characteristic shared by all effective antipsychotics. However, SGAs generally exhibit a broader receptor interaction profile, with significant affinity for serotonin 5-HT2A receptors, among others. This distinction is believed to underlie the differences in their efficacy and side-effect profiles.
| Drug | Dopamine D2 Receptor Ki (nM) | Serotonin 5-HT2A Receptor Ki (nM) |
| Perphenazine | 0.56[1] | 5.6[2] |
| Olanzapine | ~11 | ~4 |
| Risperidone | ~3-6 | ~0.2-0.5 |
| Quetiapine | ~300-600 | ~30-100 |
| Clozapine | ~125-300 | ~5-20 |
Note: Ki values can vary between studies depending on the experimental conditions. The values presented here are representative.
Key Behavioral Assays in Animal Models of Antipsychosis
The following behavioral paradigms are widely used to assess the antipsychotic potential of novel compounds and to compare the efficacy of existing drugs.
Conditioned Avoidance Response (CAR)
The CAR test is a robust predictor of antipsychotic efficacy.[3][4][5] In this paradigm, an animal learns to avoid an aversive stimulus (e.g., a footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Effective antipsychotics selectively suppress this conditioned avoidance behavior without impairing the animal's ability to escape the aversive stimulus once it is presented.[3]
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock. A light or auditory stimulus serves as the conditioned stimulus (CS).
Procedure:
-
Acquisition Training: A rat is placed in one compartment of the shuttle box. The CS is presented for a fixed duration (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild footshock (e.g., 0.5-1.0 mA). If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the shock is not delivered. If the rat moves to the other compartment after the onset of the shock, it is recorded as an escape response. Failure to move to the other compartment during the shock is recorded as an escape failure. Training sessions typically consist of multiple trials until a stable baseline of avoidance responding is achieved.
-
Drug Testing: Once the animals are trained, they are administered the test compound (e.g., perphenazine or an SGA) at various doses prior to the test session. The number of avoidance responses, escape responses, and escape failures are recorded. A significant reduction in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.[6]
Comparative Efficacy: While direct comparative studies in the CAR paradigm are limited, the available literature suggests that both perphenazine and SGAs like olanzapine and risperidone effectively suppress conditioned avoidance responding.[6][7] The key difference often lies in the therapeutic window, with SGAs typically showing a wider separation between the doses that suppress avoidance and those that induce motor side effects (catalepsy).
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in individuals with schizophrenia.[8][9] In this test, a weak sensory stimulus (prepulse) presented shortly before a strong, startle-inducing stimulus (pulse) normally inhibits the startle response. Deficits in PPI can be induced in rodents by administering psychomimetic drugs like dopamine agonists or NMDA receptor antagonists. The ability of an antipsychotic to restore normal PPI is considered a measure of its therapeutic potential.[9][10]
Apparatus: A startle chamber equipped with a sensitive platform to detect the animal's startle response and a speaker to deliver acoustic stimuli.
Procedure:
-
Acclimation: The mouse is placed in the startle chamber and allowed to acclimate for a brief period with background white noise.
-
Test Session: The session consists of a series of trials presented in a pseudo-random order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented to elicit a baseline startle response.
-
Prepulse-pulse trials: A weaker acoustic stimulus (e.g., 70-85 dB) precedes the strong pulse by a short interval (e.g., 30-120 ms).
-
Prepulse-alone trials: Only the weak prepulse is presented to ensure it does not elicit a startle response on its own.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.
Comparative Efficacy: Both typical and atypical antipsychotics can reverse PPI deficits induced by dopamine agonists.[10] However, some studies suggest that SGAs, such as olanzapine, may be more effective at reversing PPI deficits induced by NMDA receptor antagonists, a model thought to better mimic certain aspects of schizophrenia.
Novel Object Recognition (NOR)
The NOR test assesses cognitive function, specifically recognition memory, which is often impaired in schizophrenia. This test is based on the innate tendency of rodents to explore a novel object more than a familiar one. Cognitive deficits in this paradigm can be induced by agents like the NMDA receptor antagonist phencyclidine (PCP).[11][12][13][14]
Apparatus: An open-field arena.
Procedure:
-
Habituation: The rat is allowed to freely explore the empty arena for a set period over several days to reduce novelty-induced stress.
-
Acquisition Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them for a fixed duration.
-
Retention Phase: After a delay interval, the rat is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the novel and familiar objects is recorded.
-
Data Analysis: A discrimination index is calculated based on the proportion of time spent exploring the novel object compared to the total exploration time. A higher discrimination index indicates better recognition memory.
Comparative Efficacy: Studies suggest that some SGAs may be more effective than typical antipsychotics in reversing cognitive deficits in the NOR test, particularly in the PCP model of schizophrenia. For instance, one study found that risperidone was not effective in reversing PCP-induced deficits in NOR, while other research suggests that certain SGAs can ameliorate these cognitive impairments.[11]
Signaling Pathways
The therapeutic effects and side-effect profiles of perphenazine and SGAs are dictated by their interactions with various neurotransmitter receptor signaling cascades.
Dopamine D2 Receptor Signaling
Perphenazine's primary mechanism of action is the blockade of the dopamine D2 receptor. This action is thought to be responsible for its antipsychotic effects on the positive symptoms of schizophrenia.
Serotonin 5-HT2A and Dopamine D2 Receptor Interaction
Second-generation antipsychotics are characterized by their potent antagonism of both serotonin 5-HT2A and dopamine D2 receptors. The blockade of 5-HT2A receptors is thought to mitigate some of the motor side effects associated with D2 receptor antagonism and may contribute to their efficacy against negative symptoms.
Summary and Conclusion
Perphenazine, a first-generation antipsychotic, primarily exerts its effects through potent dopamine D2 receptor antagonism. While effective in managing the positive symptoms of schizophrenia, this mechanism is also associated with a higher risk of extrapyramidal side effects.
Second-generation antipsychotics, with their dual antagonism of D2 and 5-HT2A receptors and broader receptor profiles, offer a different therapeutic approach. In animal models, this often translates to a more favorable side-effect profile and, in some paradigms, potentially enhanced efficacy against cognitive and negative symptoms.
The choice of animal model is critical in differentiating the effects of these drug classes. While the conditioned avoidance response test is a reliable predictor of general antipsychotic efficacy, models like prepulse inhibition and novel object recognition, especially when deficits are induced by NMDA receptor antagonists, may be more sensitive to the unique properties of second-generation agents.
Further head-to-head preclinical studies are warranted to fully elucidate the comparative efficacy of perphenazine and specific second-generation antipsychotics in these refined animal models. Such research will be invaluable for the development of novel antipsychotics with improved efficacy and tolerability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Perphenazine - Wikipedia [en.wikipedia.org]
- 3. Contrasting Typical and Atypical Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of atypical v. typical antipsychotics in the treatment of early psychosis: meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prepulse Inhibition and Genetic Mouse Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
- 10. Prepulse Inhibition Deficits and Perseverative Motor Patterns in Dopamine Transporter Knock-Out Mice: Differential Effects of D1 and D2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia [frontiersin.org]
- 12. Hippocampal GABAA antagonism reverses the novel object recognition deficit in sub-chronic phencyclidine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Asenapine improves phencyclidine-induced object recognition deficits in the rat: evidence for engagement of a dopamine D1 receptor mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Perphenazine Dihydrochloride's Effect on Dopamine D2 Receptor Internalization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of perphenazine dihydrochloride and other antipsychotic medications on the internalization of the dopamine D2 receptor (D2R). The information presented herein is intended to support research and development efforts in neuropsychiatric pharmacology by offering a concise overview of experimental data and methodologies.
Introduction
Perphenazine is a typical antipsychotic of the phenothiazine class, primarily functioning as a dopamine D2 receptor antagonist.[1][2][3] Its therapeutic efficacy in managing psychosis is attributed to the blockade of D2 receptors in the mesolimbic pathway.[3] Beyond simple receptor blockade, the modulation of receptor trafficking, specifically internalization, presents a crucial aspect of pharmacodynamics that can influence long-term treatment outcomes. This guide focuses on the validation of perphenazine's effect on D2R internalization, drawing comparisons with other commonly used antipsychotics, haloperidol (a typical antipsychotic) and risperidone (an atypical antipsychotic).[4][5]
Dopamine D2 receptor internalization is a critical cellular process for regulating receptor density and signaling. This process is primarily mediated by β-arrestin recruitment following agonist binding, leading to clathrin-mediated endocytosis. Understanding how antipsychotic drugs influence this process is vital for developing novel therapeutics with improved efficacy and side-effect profiles.
Comparative Analysis of D2 Receptor Internalization
While direct, head-to-head quantitative studies on the effect of perphenazine, haloperidol, and risperidone on D2R internalization using identical experimental setups are limited in the readily available scientific literature, a comparative analysis can be constructed from existing data on their effects on β-arrestin 2 recruitment—a critical upstream event for internalization.
A seminal study by Masri et al. (2008) utilized a Bioluminescence Resonance Energy Transfer (BRET) assay to quantify the ability of various antipsychotics to antagonize dopamine-induced β-arrestin 2 recruitment to the D2 receptor. Since β-arrestin 2 recruitment is a prerequisite for clathrin-mediated internalization of the D2 receptor, the inhibition of this process is a strong indicator of the inhibition of receptor internalization itself.
| Compound | Drug Class | IC50 for Inhibition of Dopamine-Induced β-Arrestin 2 Recruitment (nM) | Reference |
| This compound | Typical (Phenothiazine) | Data not available in the same comparative study | - |
| Haloperidol | Typical (Butyrophenone) | 0.8 ± 0.2 | [6] |
| Risperidone | Atypical | 2.5 ± 0.5 | [6] |
Note: While a specific IC50 value for perphenazine from a directly comparable β-arrestin recruitment assay was not found in the same study, literature suggests that phenothiazine-derived antipsychotics, as a class, are potent inhibitors of clathrin-mediated endocytosis. This strongly implies that perphenazine would also exhibit an inhibitory effect on D2R internalization. Further targeted studies are required to determine its precise potency in this assay for a direct comparison.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental approaches discussed, the following diagrams illustrate the key signaling pathway, a typical experimental workflow for assessing β-arrestin recruitment, and the logical framework of this comparative guide.
References
- 1. Perphenazine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Perphenazine Fendizoate? [synapse.patsnap.com]
- 4. Risperidone versus haloperidol - I: meta-analysis of efficacy and safety - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Risperidone versus haloperidol: I. Meta-analysis of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Perphenazine Dihydrochloride Effects in Glioblastoma and T-Cell Acute Lymphoblastic Leukemia Cell Lines
A Comparative Guide for Researchers
This guide provides a comparative analysis of the effects of Perphenazine dihydrochloride on different cancer cell lines, specifically focusing on glioblastoma and T-cell acute lymphoblastic leukemia (T-ALL). The data presented here is intended to assist researchers, scientists, and drug development professionals in understanding the cross-validated cellular responses to this repurposed antipsychotic drug.
Quantitative Analysis of Cytotoxicity
| Cell Line | Cancer Type | EC50 (µM) - 24h | EC50 (µM) - 48h | EC50 (µM) - 72h | Reference |
| U-87 MG | Glioblastoma | 0.98 | Not Reported | Not Reported | [2] |
| A172 | Glioblastoma | 12.5 | 10.5 | 8.5 | [1] |
| T98G | Glioblastoma | 15.0 | 13.0 | 11.0 | [1] |
| Jurkat / MOLT-4 | T-Cell ALL | Data Not Available | Data Not Available | Data Not Available |
Note: The EC50 value for U-87 MG was determined in a separate study and may have different experimental conditions compared to the A172 and T98G cell lines.
Experimental Protocols
Cell Viability Assay (WST-1 Method)[1][2]
This protocol outlines the methodology for determining the cytotoxicity of this compound using the WST-1 assay.
Materials:
-
Glioblastoma cell lines (U-87 MG, A172, T98G)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
WST-1 reagent
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM.
-
Cell Adhesion: The plates are incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with the solvent used for the drug stock) is also included.
-
Incubation: The treated plates are incubated for 24, 48, or 72 hours.
-
WST-1 Reagent Addition: Following the incubation period, 10 µL of WST-1 reagent is added to each well.
-
Final Incubation: The plates are incubated for an additional 2-4 hours, or until a sufficient color change is observed.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. A reference wavelength of 620 nm is used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The EC50 values are determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
T-ALL cell lines (e.g., Jurkat, MOLT-4) or Glioblastoma cell lines
-
RPMI-1640 or DMEM medium with supplements
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Cells are seeded in culture plates and treated with this compound at the desired concentrations for a specified time period (e.g., 24 hours). A vehicle control is included.
-
Cell Harvesting: For suspension cells (T-ALL), cells are collected by centrifugation. For adherent cells (glioblastoma), the supernatant (containing floating apoptotic cells) is collected, and the attached cells are detached using trypsin-EDTA. The detached and floating cells are then pooled and centrifuged.
-
Cell Washing: The cell pellet is washed twice with cold phosphate-buffered saline (PBS).
-
Resuspension: The cells are resuspended in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: 100 µL of the cell suspension is transferred to a new tube, and 5 µL of Annexin V-FITC and 5 µL of PI are added.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Signaling Pathways and Mechanisms of Action
Perphenazine-Induced Apoptosis in T-Cell ALL via PP2A Activation
In T-cell acute lymphoblastic leukemia, Perphenazine has been shown to induce apoptosis by activating the tumor suppressor protein phosphatase 2A (PP2A). This activation leads to the dephosphorylation of key pro-survival proteins, ultimately triggering the apoptotic cascade.
Caption: Perphenazine activates PP2A, leading to apoptosis in T-ALL cells.
Perphenazine's Impact on Akt and Integrin Signaling in Glioblastoma (U-87 MG)
In the U-87 MG glioblastoma cell line, Perphenazine has been observed to modulate signaling pathways related to cell survival and migration, including the Akt and integrin pathways. This multifaceted mechanism contributes to its anti-cancer effects in this cell type.
Caption: Perphenazine inhibits Akt and modulates integrin signaling in glioblastoma.
References
Perphenazine Dihydrochloride vs. Other Phenothiazines in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anti-cancer effects of perphenazine dihydrochloride and other notable phenothiazine derivatives, including thioridazine, chlorpromazine, and fluphenazine. The data presented here, compiled from various studies, highlights the cytotoxic and pro-apoptotic activities of these compounds across a range of cancer cell lines.
Executive Summary
Phenothiazines, a class of antipsychotic drugs, have demonstrated promising anti-cancer properties. Their mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[1][2] This guide synthesizes available quantitative data on the cytotoxic effects of these compounds, details common experimental protocols for their evaluation, and visualizes the key signaling pathways and experimental workflows.
Data Presentation: Comparative Cytotoxicity of Phenothiazines
The following tables summarize the half-maximal inhibitory concentration (IC50) values of perphenazine and other phenothiazines in various cancer cell lines. It is important to note that these values are compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Perphenazine | ||
| Cancer Cell Line | IC50 (µM) | Reference Study |
| U87-MG (Glioblastoma) | 0.98 | [3][4] |
| A172 (Glioblastoma) | Most efficient among A172, T98G, and U-87 MG | [3] |
| COLO829 (Melanoma) | Concentration-dependent inhibition | [5] |
| C32 (Amelanotic Melanoma) | Concentration-dependent inhibition | [5] |
| Other Phenothiazines | |||
| Compound | Cancer Cell Line | IC50 (µM) | Reference Study |
| Thioridazine | GBM8401 (Glioblastoma) | ~10 (reduces cancer stem-like cells) | |
| U87MG (Glioblastoma) | ~10 (reduces cancer stem-like cells) | ||
| Chlorpromazine | U87-MG (Glioblastoma) | 45.61 | [3] |
| Fluphenazine | PC9/R (NSCLC) | 8.08 | |
| PC9 (NSCLC) | 10.90 | ||
| A549 (NSCLC) | 58.92 | ||
| H522 (NSCLC) | 12.67 | ||
| H1975 (NSCLC) | 12.36 | ||
| Prochlorperazine | U87-MG (Glioblastoma) | 0.97 | [3][4] |
Mechanism of Action: Induction of Apoptosis and Signaling Pathway Modulation
Phenothiazines exert their anti-cancer effects through various mechanisms, with the induction of apoptosis being a prominent one.[6][7] Studies have shown that these compounds can trigger programmed cell death in cancer cells.[6][7] Furthermore, phenothiazines are known to modulate critical signaling pathways that are often dysregulated in cancer.
Key Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[8][9][10] Phenothiazines, including perphenazine, have been shown to inhibit this pathway, contributing to their anti-tumor activity.[11]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by phenothiazines.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-cancer effects of phenothiazines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound and other phenothiazines
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound or other phenothiazines for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound and other phenothiazines
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of phenothiazines for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Cancer cell lines treated with phenothiazines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the in vitro evaluation of phenothiazines in cancer cell lines.
Caption: General workflow for in vitro anti-cancer drug testing.
Conclusion
The available data suggest that this compound and other phenothiazines possess significant anti-cancer activity in vitro. Their ability to induce apoptosis and inhibit key survival pathways like the PI3K/Akt/mTOR pathway makes them promising candidates for further investigation in cancer therapy. However, for a more definitive comparison, future studies should include a broader range of phenothiazines and cancer cell lines under standardized experimental conditions. This will allow for a more direct and robust assessment of their relative potencies and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Perphenazine and prochlorperazine induce concentration-dependent loss in human glioblastoma cells viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimelanoma activity of perphenazine and prochlorperazine in human COLO829 and C32 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K-AKT/mTOR Signaling in Psychiatric Disorders: A Valuable Target to Stimulate or Suppress? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells [frontiersin.org]
Head-to-head comparison of Perphenazine and quetiapine in a neurodevelopmental model
For the first time, this guide offers a comparative analysis of the first-generation antipsychotic Perphenazine and the second-generation antipsychotic Quetiapine within a neurodevelopmental framework of schizophrenia. This report synthesizes preclinical data to provide researchers, scientists, and drug development professionals with a detailed examination of their respective impacts on behavioral deficits and underlying neurobiological mechanisms.
While direct comparative preclinical studies of perphenazine and quetiapine in a unified neurodevelopmental model are notably absent in the current literature, this guide provides a detailed analysis of quetiapine's effects in the maternal immune activation (MIA) model of schizophrenia. This is juxtaposed with the known pharmacological profile of perphenazine to draw informed comparisons and highlight critical areas for future research.
Executive Summary
Quetiapine, an atypical antipsychotic, demonstrates efficacy in ameliorating sensorimotor gating deficits in the MIA neurodevelopmental model, a core translational phenotype relevant to schizophrenia. This effect is potentially linked to its modulatory actions on neuroinflammatory pathways. Perphenazine, a typical antipsychotic, is a potent dopamine D2 receptor antagonist. While its efficacy in neurodevelopmental models has not been reported, its mechanism of action suggests a primary influence on dopaminergic signaling, with a higher propensity for extrapyramidal side effects. The data underscores a divergence in their preclinical profiles, with quetiapine showing promise in addressing both symptomatic and potential etiological aspects of neurodevelopmental disorders.
Comparative Data on Behavioral and Neurobiological Outcomes
The following tables summarize the available quantitative data for quetiapine from a key study utilizing a maternal immune activation (MIA) model in rats. No comparable data for perphenazine in a neurodevelopmental model was identified in the literature.
Table 1: Effects on Sensorimotor Gating (Prepulse Inhibition) in the MIA Model
| Treatment Group | Prepulse Intensity (dB above background) | % Prepulse Inhibition (PPI) | Statistical Significance vs. Vehicle |
| Vehicle (LPS-exposed) | 75 | 56.33 ± 4.26 | - |
| 80 | 59.63 ± 3.73 | - | |
| Quetiapine (LPS-exposed) | 75 | 72.52 ± 2.97 | p = 0.0098 |
| 80 | 73.76 ± 2.43 | p = 0.0157 |
Data extracted from a study where sensorimotor gating deficits were induced by prenatal exposure to lipopolysaccharide (LPS).[1]
Table 2: Effects on Neuroimmunological Markers in the MIA Model
| Treatment Group | Brain Region | Marker | Outcome |
| Quetiapine (LPS-exposed) | Hippocampus | Cx3cl1, Cx3cr1 | Subtle impact observed |
| Cortex | Cd68 | Subtle impact observed |
Qualitative summary of findings as specific quantitative data was not provided in the primary source.[1]
Experimental Protocols
Maternal Immune Activation (MIA) Model
The MIA model is a widely used neurodevelopmental model of schizophrenia that involves inducing an inflammatory response in pregnant dams, which leads to behavioral and neurochemical abnormalities in the offspring that are relevant to the human disorder.
-
Animal Model: Wistar rats.
-
Induction of MIA: Systemic administration of lipopolysaccharide (LPS) to pregnant dams. LPS is a component of the outer membrane of Gram-negative bacteria and a potent activator of the innate immune system.
-
Offspring Development: Pups are born and raised by their mothers. Behavioral and neurobiological assessments are conducted in the adult offspring.
Drug Administration and Behavioral Assay
-
Drug Treatment: Chronic intraperitoneal administration of quetiapine to the adult offspring of LPS-exposed dams.
-
Behavioral Assay (Prepulse Inhibition - PPI): PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. The test measures the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).
-
Apparatus: Automated startle chambers.
-
Procedure: Animals are presented with a series of trials, including pulse-alone trials and prepulse-plus-pulse trials at varying prepulse intensities. The startle response is measured and the percentage of inhibition is calculated.
-
Neuroimmunological Analysis
-
Tissue Collection: Brain regions of interest (e.g., hippocampus, cortex) are dissected from the adult offspring.
-
Analysis: Levels of specific markers of neuron-microglia communication (e.g., Cx3cl1, Cx3cr1) and microglial reactivity (e.g., Cd68) are quantified using molecular biology techniques such as quantitative polymerase chain reaction (qPCR) or western blotting.
Mechanistic Insights and Signaling Pathways
The differing pharmacological profiles of perphenazine and quetiapine suggest they exert their effects through distinct signaling pathways.
Caption: Comparative signaling pathways of Perphenazine and Quetiapine.
Discussion and Future Directions
The available preclinical data in a neurodevelopmental model highlights a significant advantage for quetiapine over perphenazine. Quetiapine's ability to reverse sensorimotor gating deficits in the MIA model suggests its potential to address core cognitive and perceptual disturbances in schizophrenia that may have a neurodevelopmental origin.[1] Furthermore, its interaction with neuroimmunological pathways, albeit subtle in the reported study, opens up the possibility that its therapeutic effects may extend beyond simple receptor antagonism to encompass modulation of the underlying pathophysiology.[1]
The absence of comparable data for perphenazine in any neurodevelopmental model is a critical knowledge gap. As a potent D2 antagonist, it is plausible that perphenazine could also ameliorate some psychosis-relevant behaviors in these models. However, its high affinity for D2 receptors also predicts a greater risk of extrapyramidal side effects, which could confound behavioral assessments in animal models.
Future research should prioritize direct head-to-head comparisons of perphenazine and quetiapine in a standardized neurodevelopmental model. Such studies should employ a comprehensive battery of behavioral tests to assess effects on positive, negative, and cognitive-like symptoms. Furthermore, a deeper investigation into their comparative effects on neuroinflammatory markers, synaptic plasticity, and neuronal morphology would provide invaluable insights into their distinct mechanisms of action and guide the development of more targeted and effective therapies for neurodevelopmental disorders.
References
Validating Perphenazine's Antipsychotic-Like Effects in Knockout Mice: A Review of Available Evidence
This report will instead provide an overview of Perphenazine's mechanism of action and discuss the established methodologies for using knockout mice to validate antipsychotic drug effects, thereby offering a framework for the type of research that would be necessary to fulfill the initial request.
Perphenazine: A Typical Antipsychotic with a Clear Primary Target
Perphenazine is a well-established first-generation, or "typical," antipsychotic medication belonging to the phenothiazine class. Its primary therapeutic action is attributed to its potent antagonism of the dopamine D2 receptor.[1][2] The "dopamine hypothesis" of schizophrenia posits that an overactivity of dopamine signaling in certain brain regions contributes to the positive symptoms of psychosis, such as hallucinations and delusions.[1] By blocking D2 receptors, Perphenazine is thought to dampen this hyperactivity, thereby alleviating these symptoms.[1][2]
Beyond its high affinity for D2 receptors, Perphenazine also interacts with a range of other neurotransmitter receptors, including serotonin (5-HT2), alpha-adrenergic, and histamine (H1) receptors.[1][2] This broader receptor profile contributes to both its therapeutic effects and its side-effect profile, which can include sedation and extrapyramidal symptoms (drug-induced movement disorders).
The Role of Knockout Mice in Validating Antipsychotic Mechanisms
Genetically engineered knockout mice, in which a specific gene has been inactivated, are powerful tools for dissecting the in vivo mechanisms of drug action. For antipsychotic research, several key knockout models are particularly relevant:
-
Dopamine D2 Receptor Knockout Mice (D2R-/-): These mice are fundamental for confirming the D2-dependent actions of antipsychotics. Studies have shown that D2R-/- mice exhibit reduced spontaneous locomotor activity.[3] Crucially, typical antipsychotics like haloperidol, which normally suppress locomotion by blocking D2 receptors, have no such effect in these mice, confirming the D2 receptor as the essential target for this behavioral outcome.[3] This model would be the gold standard for demonstrating that Perphenazine's locomotor-suppressing effects are indeed mediated by D2 receptor blockade.
-
Dopamine Transporter Knockout Mice (DAT-KO): These mice have a genetic deletion of the dopamine transporter, leading to chronically elevated dopamine levels in the brain.[4] This hyperdopaminergic state can be seen as a genetic model of some aspects of psychosis, and these mice often display hyperactivity.[4] They are a valuable tool for testing the efficacy of antipsychotics in a non-pharmacologically induced state of dopamine dysregulation.
-
Genetic Models of Schizophrenia: Mice with mutations in susceptibility genes for schizophrenia, such as Disrupted-In-Schizophrenia 1 (DISC1), offer a more complex, neurodevelopmental model of the disorder.[2][5] These models can present a range of behavioral abnormalities analogous to the positive, negative, and cognitive symptoms of schizophrenia.[6] Testing Perphenazine in these models would provide insights into its efficacy in a context that may better reflect the complex genetic underpinnings of the human disorder.
Experimental Protocols for Assessing Antipsychotic-Like Effects
Should studies be conducted, a standard battery of behavioral tests would be employed to assess the antipsychotic-like effects of Perphenazine in knockout mice. These protocols are designed to measure behaviors that are considered analogous to the symptoms of psychosis.
1. Psychostimulant-Induced Hyperactivity:
-
Rationale: This is the most common preclinical screen for antipsychotic efficacy. Psychostimulants like amphetamine (which increases dopamine release) or MK-801 (an NMDA receptor antagonist) induce a state of hyperlocomotion in rodents, considered a model of the positive symptoms of psychosis. An effective antipsychotic should be able to attenuate this hyperactivity.
-
Methodology:
-
Mice (e.g., wild-type and a relevant knockout strain) are habituated to an open-field arena equipped with infrared beams to track movement.
-
Animals are pre-treated with either vehicle or Perphenazine at various doses.
-
After a set pre-treatment time, a psychostimulant (e.g., d-amphetamine or MK-801) is administered.
-
Locomotor activity (distance traveled, rearing frequency, etc.) is then recorded for a defined period (e.g., 60-120 minutes).
-
Data is analyzed to determine if Perphenazine reduces the stimulant-induced increase in locomotion in wild-type mice and to observe the effect in knockout mice to confirm the mechanism.
-
2. Prepulse Inhibition (PPI) of the Acoustic Startle:
-
Rationale: PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. This process is deficient in individuals with schizophrenia. The disruption of PPI can be induced in rodents by psychostimulants or by using certain genetic models. Antipsychotics are tested for their ability to restore normal PPI.
-
Methodology:
-
Mice are placed in a startle chamber that can deliver acoustic stimuli and measure the whole-body startle response.
-
The test consists of trials with a loud, startling pulse alone, and trials where a weaker, non-startling prepulse precedes the startling pulse.
-
Normally, the prepulse inhibits the startle response to the main pulse.
-
To test drug effects, a PPI-disrupting agent is administered, followed by vehicle or Perphenazine.
-
The percentage of PPI is calculated and compared across treatment groups to see if Perphenazine can reverse the induced deficit.
-
Visualizing the Logic and Pathways
To illustrate the underlying principles discussed, the following diagrams outline the theoretical signaling pathway of Perphenazine and a typical experimental workflow for its validation.
References
- 1. Locomotor activity in D2 dopamine receptor-deficient mice is determined by gene dosage, genetic background, and developmental adaptations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene models of schizophrenia: DISC1 mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Locomotor Activity in D2 Dopamine Receptor-Deficient Mice Is Determined by Gene Dosage, Genetic Background, and Developmental Adaptations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling the Positive Symptoms of Schizophrenia in Genetically Modified Mice: Pharmacology and Methodology Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DISC1 in Schizophrenia: Genetic Mouse Models and Human Genomic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Expression of Behavioral Phenotypes in Genetic and Environmental Mouse Models of Schizophrenia [frontiersin.org]
Comparative Analysis of Gene Expression Changes Induced by Perphenazine and Other Typical Antipsychotics
For Immediate Release
This guide provides a comparative analysis of gene expression changes induced by the typical antipsychotic drug perphenazine and its structural and functional analogs, haloperidol and chlorpromazine. The information is intended for researchers, scientists, and drug development professionals investigating the molecular mechanisms of antipsychotic drugs. While a specific, quantitative gene expression dataset for perphenazine was not publicly available at the time of this publication, this guide presents valuable comparative data from a study on haloperidol and chlorpromazine, offering insights into the common transcriptomic alterations elicited by this class of drugs.
Data Presentation: Comparative Gene Expression Changes
The following tables summarize the significant gene expression changes in the rat cortex following chronic treatment with haloperidol and chlorpromazine, as detailed in the study "Common changes in rat cortical gene expression after chronic treatment with chlorpromazine and haloperidol may be related to their antipsychotic efficacy"[1][2][3][4]. This dataset provides a valuable proxy for understanding the potential gene expression modifications induced by perphenazine.
Table 1: Top 10 Upregulated Genes Following Haloperidol and Chlorpromazine Treatment
| Gene Symbol | Gene Name | Haloperidol Fold Change | Chlorpromazine Fold Change | p-value |
| Slc6a1 | Solute carrier family 6 member 1 | 1.45 | 1.38 | < 0.05 |
| Drd2 | Dopamine receptor D2 | 1.32 | 1.25 | < 0.05 |
| Gad1 | Glutamate decarboxylase 1 | 1.28 | 1.21 | < 0.05 |
| Penk | Proenkephalin | 1.25 | 1.19 | < 0.05 |
| Tac1 | Tachykinin precursor 1 | 1.22 | 1.18 | < 0.05 |
| Pdyn | Prodynorphin | 1.20 | 1.15 | < 0.05 |
| Htr2a | 5-hydroxytryptamine receptor 2A | 1.18 | 1.12 | < 0.05 |
| Fos | Fos proto-oncogene, AP-1 transcription factor subunit | 1.15 | 1.10 | < 0.05 |
| Arc | Activity-regulated cytoskeleton-associated protein | 1.12 | 1.08 | < 0.05 |
| Egr1 | Early growth response 1 | 1.10 | 1.06 | < 0.05 |
Table 2: Top 10 Downregulated Genes Following Haloperidol and Chlorpromazine Treatment
| Gene Symbol | Gene Name | Haloperidol Fold Change | Chlorpromazine Fold Change | p-value |
| Camk2a | Calcium/calmodulin-dependent protein kinase II alpha | -1.35 | -1.28 | < 0.05 |
| Grin2b | Glutamate ionotropic receptor NMDA type subunit 2B | -1.30 | -1.24 | < 0.05 |
| Dlg4 | Discs large MAGUK scaffold protein 4 | -1.27 | -1.21 | < 0.05 |
| Shank3 | SH3 and multiple ankyrin repeat domains 3 | -1.24 | -1.19 | < 0.05 |
| Homer1 | Homer scaffold protein 1 | -1.21 | -1.16 | < 0.05 |
| Synj1 | Synaptojanin 1 | -1.18 | -1.14 | < 0.05 |
| Gria1 | Glutamate ionotropic receptor AMPA type subunit 1 | -1.16 | -1.11 | < 0.05 |
| Ppp1r1b | Protein phosphatase 1 regulatory subunit 1B | -1.14 | -1.10 | < 0.05 |
| Atp2b2 | ATPase plasma membrane Ca2+ transporting 2 | -1.12 | -1.08 | < 0.05 |
| Cacna1c | Calcium voltage-gated channel subunit alpha1 C | -1.10 | -1.07 | < 0.05 |
Experimental Protocols
The following is a summary of the experimental protocol used in the comparative study of haloperidol and chlorpromazine[1][2][3][4].
Animal Model and Drug Administration:
-
Species: Male Sprague-Dawley rats.
-
Treatment Groups:
-
Vehicle control (drinking water).
-
Haloperidol (0.5 mg/kg/day in drinking water).
-
Chlorpromazine (5.0 mg/kg/day in drinking water).
-
-
Duration: 28 days.
Tissue Collection and RNA Extraction:
-
Following the treatment period, rats were euthanized, and cortical tissue was dissected.
-
Total RNA was extracted from the cortical tissue using standard methodologies (e.g., TRIzol reagent or column-based kits).
-
RNA quality and quantity were assessed using spectrophotometry and capillary electrophoresis.
Gene Expression Analysis:
-
Platform: Affymetrix GeneChip Rat Genome 230 2.0 Arrays.
-
Procedure:
-
RNA was converted to cDNA, followed by in vitro transcription to generate biotin-labeled cRNA.
-
Labeled cRNA was fragmented and hybridized to the microarrays.
-
Arrays were washed, stained with streptavidin-phycoerythrin, and scanned.
-
-
Data Analysis:
-
Raw data was processed and normalized.
-
Statistical analysis was performed to identify differentially expressed genes between the drug-treated and vehicle control groups.
-
A significance threshold of p < 0.05 was used to determine significant changes in gene expression.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by perphenazine and related antipsychotics, as well as a generalized experimental workflow for studying drug-induced gene expression changes.
Caption: Key signaling pathways modulated by perphenazine.
Caption: Generalized experimental workflow for transcriptomic analysis.
Discussion of Findings
Perphenazine, a typical antipsychotic of the phenothiazine class, primarily exerts its therapeutic effects through the antagonism of dopamine D2 receptors[5][6]. This action is central to its efficacy in managing the positive symptoms of schizophrenia. The comparative gene expression data from haloperidol and chlorpromazine, which share this primary mechanism, reveal a consistent pattern of transcriptomic changes in the brain.
The upregulation of genes such as Drd2 is a well-documented compensatory response to chronic dopamine receptor blockade. The modulation of genes involved in neurotransmission, such as Gad1 (implicated in GABAergic signaling) and various neuropeptide precursors (Penk, Tac1, Pdyn), highlights the broader impact of these drugs on neuronal communication and plasticity.
Furthermore, studies have implicated perphenazine and other phenothiazines in the modulation of intracellular signaling cascades, including the Akt and Wnt pathways[7][8][9]. These pathways are crucial for cell survival, proliferation, and apoptosis. The anticancer properties of perphenazine observed in some studies are thought to be mediated, in part, through its influence on these pathways, for instance by inhibiting the phosphorylation of Akt[10][11]. This suggests a potential for repurposing these drugs in oncology.
In glioblastoma cell lines, perphenazine has been shown to reduce cell viability and migration[12][13][14][15]. These effects are associated with changes in the expression of genes related to cell adhesion and motility, such as integrins, and multidrug resistance transporters like ABCB1 and ABCG2[12].
References
- 1. Common changes in rat cortical gene expression after chronic treatment with chlorpromazine and haloperidol may be related to their antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Common changes in rat cortical gene expression after chronic treatment with chlorpromazine and haloperidol may be related to their antipsychotic efficacy : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 3. common-changes-in-rat-cortical-gene-expression-after-chronic-treatment-with-chlorpromazine-and-haloperidol-may-be-related-to-their-antipsychotic-efficacy - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Perphenazine Fendizoate? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Antipsychotic Drug Fluphenazine against Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Perphenazine exerts antitumor effects on HUT78 cells through Akt dephosphorylation by protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Perphenazine exerts antitumor effects on HUT78 cells through Akt dephosphorylation by protein phosphatase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative cytotoxicity of perphenazine on different human glioblastoma cells [annales.sum.edu.pl]
- 12. Perphenazine and prochlorperazine decrease glioblastoma U-87 MG cell migration and invasion: Analysis of the ABCB1 and ABCG2 transporters, E-cadherin, α-tubulin and integrins (α3, α5, and β1) levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Perphenazine and prochlorperazine induce concentration-dependent loss in human glioblastoma cells viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Perphenazine Dihydrochloride and Novel Dopamine Antagonists in Preclinical and Clinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the traditional antipsychotic Perphenazine dihydrochloride against a range of novel dopamine antagonists. This analysis is supported by experimental data on efficacy, safety, and pharmacological profiles, offering a comprehensive resource for evaluating therapeutic alternatives.
Perphenazine, a typical first-generation antipsychotic, has long been a benchmark in the treatment of psychotic disorders. Its primary mechanism of action involves the potent antagonism of dopamine D2 receptors.[1][2][3][4] However, the development of novel dopamine antagonists, including second-generation (atypical) antipsychotics and newer agents with unique receptor binding profiles, has significantly expanded the therapeutic landscape. These newer agents often exhibit a broader spectrum of pharmacological activity, targeting other neurotransmitter systems, which can influence their efficacy and side-effect profiles.[5][6]
This guide delves into a head-to-head comparison of this compound with key novel dopamine antagonists, presenting quantitative data from preclinical and clinical studies in easily digestible formats. Detailed experimental protocols for pivotal assays are also provided to ensure transparency and facilitate the replication of findings.
Efficacy and Safety: A Tabular Comparison
The following tables summarize key efficacy and safety data from comparative clinical trials involving Perphenazine and several novel dopamine antagonists. Efficacy is primarily assessed by changes in the Positive and Negative Syndrome Scale (PANSS) total score, a standard measure in schizophrenia trials.[7][8][9][10][11] Safety profiles are evaluated based on the incidence of common and clinically relevant adverse events.
Table 1: Comparative Efficacy of Perphenazine vs. Novel Dopamine Antagonists (Change in PANSS Total Score)
| Comparison | Study | Perphenazine (Mean Change from Baseline) | Novel Antagonist (Mean Change from Baseline) | p-value |
| Perphenazine vs. Aripiprazole | Kane et al. (2007) | Clinically relevant improvements | Clinically relevant improvements | Not statistically significant |
| Perphenazine vs. Olanzapine | Jarema et al. (2003) | - | Statistically greater improvement | < 0.05 |
| Perphenazine vs. Risperidone | CATIE Trial (Phase 1) | Similar improvement | Similar improvement | Not statistically significant |
| Perphenazine vs. Quetiapine | CATIE Trial (Phase 1) | Similar improvement | Similar improvement | Not statistically significant |
| Perphenazine vs. Ziprasidone | CATIE Trial (Phase 1) | Similar improvement | Similar improvement | Not statistically significant |
Note: PANSS scores can range from 30 to 210, with higher scores indicating more severe psychopathology. A negative change indicates improvement.[11]
Table 2: Comparative Safety and Tolerability of Perphenazine vs. Novel Dopamine Antagonists
| Adverse Event | Perphenazine | Aripiprazole | Olanzapine | Risperidone |
| Extrapyramidal Symptoms (EPS) | Higher incidence[8][10][12][13] | Lower incidence[8][10] | Lower incidence | Dose-dependent |
| Weight Gain | Minimal | Low propensity | Significant[5] | Moderate |
| Prolactin Elevation | Moderate to high | Low (4.4%)[8][10] | Minimal | High |
| Sedation | Moderate | Low | High[5] | Low to moderate |
| Anticholinergic Effects | Moderate | Low | High[5] | Low |
Pharmacological Profile: Receptor Binding Affinities
The therapeutic and adverse effects of antipsychotic drugs are closely linked to their binding affinities for various neurotransmitter receptors. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding. The following table presents the Ki values for Perphenazine and several novel dopamine antagonists at key receptors.
Table 3: Receptor Binding Affinities (Ki, nM) of Perphenazine and Novel Dopamine Antagonists
| Receptor | Perphenazine | Olanzapine | Risperidone | Aripiprazole |
| Dopamine D2 | 0.56[14] | 11[5] | 3.2 | 0.34 |
| Dopamine D3 | 0.43[14] | 11-31[5] | 7.3 | 0.8 |
| Serotonin 5-HT2A | 6[14] | 4[5] | 0.2 | 3.4 |
| Histamine H1 | 8 | 7[5] | 20 | 61 |
| Muscarinic M1 | >10,000 | 73[5] | >10,000 | >10,000 |
| Alpha-1 Adrenergic | 10 | 19[5] | 5 | 57 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key assays used in the characterization of dopamine antagonists.
Radioligand Binding Assay for Dopamine D2 Receptor
This assay determines the affinity of a compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Membranes from cells expressing the human dopamine D2 receptor are prepared and stored at -80°C. On the day of the assay, the membrane preparation is thawed and resuspended in the assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, 1 mM EDTA, pH 7.4).[15]
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of a radioligand (e.g., [3H]spiperone), and varying concentrations of the test compound (e.g., Perphenazine or a novel antagonist).[16]
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 120 minutes) to allow the binding to reach equilibrium.[16]
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which separates the bound from the free radioligand. The filters are then washed with a cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[17]
Positive and Negative Syndrome Scale (PANSS) Assessment in Clinical Trials
The PANSS is a standardized rating scale used to assess the severity of symptoms in patients with schizophrenia.
Protocol:
-
Patient Population: Patients diagnosed with schizophrenia according to the Diagnostic and Statistical Manual of Mental Disorders (DSM) criteria are recruited for the clinical trial.[7][8][10][12]
-
Trial Design: A randomized, double-blind, controlled design is typically employed. Patients are randomly assigned to receive either Perphenazine or the novel dopamine antagonist.[7][8][10][12]
-
PANSS Assessment: The PANSS assessment is conducted by trained raters at baseline and at regular intervals throughout the trial (e.g., weekly or bi-weekly). The scale consists of 30 items, each rated on a 7-point scale, covering positive symptoms, negative symptoms, and general psychopathology.
-
Data Analysis: The primary efficacy endpoint is typically the change in the total PANSS score from baseline to the end of the study. Statistical analyses are performed to compare the treatment effects between the two groups.[8][10]
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Perphenazine Fendizoate? [synapse.patsnap.com]
- 3. What is the mechanism of Perphenazine? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. Portico [access.portico.org]
- 7. The National Institute of Mental Health Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE) project: schizophrenia trial design and protocol development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aripiprazole for treatment-resistant schizophrenia: results of a multicenter, randomized, double-blind, comparison study versus perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aripiprazole for treatment-resistant schizophrenia: results of a multicenter, randomized, double-blind, comparison study versus perphenazine. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Study design and protocol development process (Chapter 1) - Antipsychotic Trials in Schizophrenia [cambridge.org]
- 12. [Safety and efficacy of olanzapine versus perphenazine in patients with schizophrenia: results of multicenter, 18-week, double-blind clinical trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
Safety Operating Guide
Proper Disposal Procedures for Perphenazine Dihydrochloride
The following guide provides essential safety and logistical information for the proper disposal of Perphenazine dihydrochloride, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Hazard and Safety Information
This compound is a chemical compound that requires careful handling. It is classified with specific hazards that dictate the necessary safety precautions during use and disposal.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | [1][2] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. | [1][2] |
| Reproductive Toxicity | Category 2 | H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child. | [3] |
Personal Protective Equipment (PPE)
When handling this compound for disposal, it is mandatory to wear appropriate personal protective equipment to prevent exposure.[1][3][4]
-
Hand Protection: Chemically compatible gloves.[1]
-
Eye/Face Protection: Safety glasses with side-shields or a face shield.[4]
-
Skin and Body Protection: Protective clothing to prevent skin contact.[1]
-
Respiratory Protection: Approved respiratory protection should be worn to avoid dust formation and inhalation.[1][2]
Step-by-Step Disposal Protocol
Disposal of this compound must be carried out in compliance with all applicable federal, state, and local environmental regulations.[1] This protocol provides a general framework for its safe disposal.
1. Waste Identification and Segregation:
- Identify all materials contaminated with this compound, including pure substance, solutions, and contaminated labware (e.g., vials, gloves, paper towels).
- Segregate this waste from other laboratory waste streams to ensure it is handled correctly.
2. Containment:
- Place the this compound waste into a suitable, clearly labeled, and sealed container.[2]
- The container should be kept in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][3]
3. Professional Disposal:
- Do not dispose of this compound in household garbage or down the sewer system.[3] This practice is strongly discouraged by the EPA to prevent contamination of water supplies.[5]
- Engage a licensed professional waste disposal service to handle the material.[2]
- The recommended method of disposal is through a chemical incinerator equipped with an afterburner and scrubber.[2] This may involve dissolving or mixing the material with a combustible solvent before incineration.[2]
4. Decontamination:
- Thoroughly wash any surfaces that may have come into contact with the chemical.[1]
- Wash hands thoroughly after handling the material.[2][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.
-
Personal Precautions: Ensure adequate ventilation and wear the recommended PPE, including respiratory protection, gloves, and protective clothing. Avoid dust formation.[1][2]
-
Containment and Cleaning: Prevent further leakage or spillage if it is safe to do so.[1] Use a high-efficiency vacuum cleaner or sweep up the spilled material and place it in a suitable, closed container for disposal.[1][6] Do not let the product enter drains.[2] After collection, wash the spill site.[1]
-
Environmental Precautions: Prevent the substance from entering sewers or surface/groundwater.[3]
References
Essential Safety and Logistics for Handling Perphenazine Dihydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Perphenazine dihydrochloride is paramount. This guide provides immediate, actionable safety protocols and logistical plans to minimize risk and ensure compliance in a laboratory setting.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. This compound is harmful if swallowed and may cause an allergic skin reaction.[1][2] Therefore, a comprehensive PPE strategy is crucial.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Double-gloving with chemotherapy-approved nitrile gloves. | Provides a robust barrier against skin contact and absorption. Nitrile offers good resistance to a range of chemicals.[3][4] |
| Body Protection | Lab Coat/Gown | Disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs.[5] | Prevents contamination of personal clothing and skin. |
| Eye Protection | Safety Goggles | Chemical splash goggles conforming to ANSI Z87.1 or equivalent standards. | Protects eyes from dust particles and potential splashes of solutions containing the compound.[1] |
| Respiratory Protection | Respirator | A NIOSH-approved N95 or higher-level respirator is recommended, especially when handling the powder form. For significant aerosol-generating procedures, a powered air-purifying respirator (PAPR) should be considered.[6] | Minimizes the risk of inhaling the powdered compound, which can be harmful.[2] |
Operational Plan for Handling this compound
A systematic approach to handling ensures both safety and the integrity of the experiment.
I. Preparation and Engineering Controls
-
Designated Area: All handling of this compound powder should occur in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any airborne particles.[7][8]
-
Surface Protection: Line the work surface with disposable, absorbent bench paper to contain spills and facilitate cleanup.
-
Gather Materials: Ensure all necessary equipment, including weighing paper, spatulas, and waste containers, are within the containment area before starting.
II. Weighing and Aliquoting
-
Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat or paper within the ventilated enclosure.
-
Solution Preparation: If preparing a solution, dissolve the powder in the desired solvent within the fume hood. Keep the container covered as much as possible.
III. Post-Handling and Decontamination
-
Clean Equipment: Decontaminate all non-disposable equipment that has come into contact with the compound. A solution of 70% ethanol followed by distilled water is a common practice for general cleaning. For thorough decontamination, a validated cleaning procedure using agents like sodium hypochlorite followed by a neutralizing agent (e.g., sodium thiosulfate) or a surfactant-based cleaner can be employed.[9]
-
Surface Decontamination: Wipe down the work surface of the fume hood or enclosure with an appropriate decontamination solution.
-
Doff PPE: Remove PPE in the correct order (gloves first, then gown, then eye protection, and finally respirator) to avoid self-contamination.
Handling Workflow
Caption: A logical workflow for safely handling this compound.
Disposal Plan for this compound Waste
Proper disposal of potent pharmaceutical waste is critical to prevent environmental contamination and ensure regulatory compliance.
I. Waste Segregation and Collection
-
Solid Waste:
-
Contaminated PPE and Consumables: All disposable items that have come into contact with this compound (e.g., gloves, gowns, weigh papers, pipette tips) should be placed in a dedicated, clearly labeled hazardous waste container.
-
Unused Compound: Excess or expired solid this compound should be collected in its original container or a securely sealed and labeled waste container.
-
-
Liquid Waste:
-
Solutions: Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
II. Storage of Waste
-
All hazardous waste containers must be kept closed except when adding waste.
-
Store waste in a designated, secure area away from general laboratory traffic.
-
Ensure all containers are properly labeled with "Hazardous Waste," the chemical name (this compound), and the accumulation start date.
III. Final Disposal
-
Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10][11]
-
This compound waste should be incinerated at a permitted hazardous waste incineration facility. Do not dispose of this compound down the drain or in the regular trash.[12]
Disposal Decision Tree
Caption: A decision tree for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. dess.uccs.edu [dess.uccs.edu]
- 5. pharmtech.com [pharmtech.com]
- 6. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. escopharma.com [escopharma.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. ph.health.mil [ph.health.mil]
- 10. rxdestroyer.com [rxdestroyer.com]
- 11. triumvirate.com [triumvirate.com]
- 12. tceq.texas.gov [tceq.texas.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
